molecular formula C6H4ClN3 B140087 4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 84905-80-6

4-chloro-5H-pyrrolo[3,2-d]pyrimidine

カタログ番号: B140087
CAS番号: 84905-80-6
分子量: 153.57 g/mol
InChIキー: ZGJDDWOXVGDTSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJDDWOXVGDTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418676
Record name 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84905-80-6
Record name 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Core: A Technical Guide to 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Intermediate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents is intrinsically linked to the availability and strategic utilization of versatile chemical building blocks. Among these, heterocyclic compounds hold a place of prominence, with the pyrrolo[3,2-d]pyrimidine core standing out as a "privileged scaffold." This bicyclic heteroaromatic system, an isostere of purine, is a cornerstone in the synthesis of a multitude of biologically active molecules. At the heart of this chemical versatility lies 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS Number: 84905-80-6), a key intermediate whose strategic importance cannot be overstated. Its unique electronic and structural features, particularly the reactive chlorine atom at the 4-position, render it an ideal precursor for the synthesis of targeted therapies, most notably kinase inhibitors.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of next-generation pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 84905-80-6[2]
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [2][3]
Appearance Off-white to pale yellow or dark gray solid
Melting Point >150 °C (decomposition)
Boiling Point 325.9 ± 22.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Solubility Soluble in organic solvents such as ethyl acetate and methanol mixtures.
InChI Key ZGJDDWOXVGDTSP-UHFFFAOYSA-N

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 12.43 (s, 1H, D₂O exchangeable), 8.61 (s, 1H), 7.97 (dd, J = 2.8, 2.8 Hz, 1H, D₂O exchangeable to d), 6.72 (dd, J = 1.7, 3.5 Hz, 1H, D₂O exchangeable to d)

  • ¹³C NMR (DMSO-d₆): δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70

  • IR (pure sample): 3128, 3078, 2979, 1621 cm⁻¹

  • Mass Spec (ES+): m/z 154.01 (100%, [M+H]⁺), 156.01 (33%)

Synthesis of the Core Intermediate: A Validated Protocol

The most common and efficient synthesis of this compound involves the chlorination of its corresponding pyrimidinone precursor. This transformation is a critical step in rendering the 4-position of the pyrrolopyrimidine scaffold susceptible to nucleophilic substitution and cross-coupling reactions.

Experimental Protocol: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

This protocol is based on a well-established procedure that provides a high yield of the desired product.

Step 1: Reaction Setup

  • To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (32d) (31.08 g, 230 mmol).

  • Carefully add phosphoryl chloride (POCl₃) (60 mL, 644 mmol). The causality behind using a significant excess of phosphoryl chloride is to ensure complete conversion of the starting material and to act as the reaction solvent.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux for 1 hour. During this time, the heterogeneous mixture will transform into a homogeneous black solution, indicating the progression of the reaction.

Step 3: Work-up and Isolation

  • Upon completion, cool the reaction mixture in an ice-water bath.

  • Slowly and cautiously pour the cooled reaction mixture into crushed ice (775 mL) with vigorous stirring. This step quenches the excess phosphoryl chloride in a controlled exothermic reaction.

  • While maintaining cooling, slowly adjust the pH of the aqueous solution to approximately 8 using concentrated ammonia (225 mL). This neutralization step is crucial for precipitating the product.

  • Collect the resulting dark gray precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Dry the solid under vacuum at 110 °C to afford this compound (32e) (31.48 g, 89% yield).

Step 4: Purification (Optional)

  • For an analytically pure sample, the crude product can be purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (35:65).

  • Alternatively, grinding the solid with an ethyl acetate-methanol mixed solvent can yield an off-white solid.

G cluster_synthesis Synthesis of this compound start 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one reagent POCl3 (excess) reflux Reflux (1 hr) start->reflux reagent->reflux workup Quench (Ice) pH Adjustment (NH3) reflux->workup product This compound workup->product purification Silica Gel Chromatography or Trituration product->purification final_product Purified Product purification->final_product G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions core This compound suzuki Suzuki-Miyaura (C-C bond) core->suzuki Ar-B(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N bond) core->buchwald R-NH2 Pd Catalyst, Base, Ligand sonogashira Sonogashira (C-C bond, alkyne) core->sonogashira Terminal Alkyne Pd/Cu Catalysts, Base

Caption: Key cross-coupling reactions of the core intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a closely related and informative analog, which can be adapted for this compound. The choice of catalyst, ligand, and base is critical and often substrate-dependent.

Step 1: Reaction Setup

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%) and any additional ligand if required. [4]3. Add a degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) and, if necessary, degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). The reaction is typically run at a concentration of 0.1 M to 0.5 M. [4] Step 2: Reaction Execution

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. [4]4. Purify the crude product by flash column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general guideline for the C-N bond formation, which is a key step in the synthesis of many kinase inhibitors.

Step 1: Reaction Setup

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G2, 1 mol%), a phosphine ligand (e.g., RuPhos, 1 mol%), and a base to a dry reaction vessel. [5]2. Add this compound (1.0 equivalent) and the primary or secondary amine (1.1-1.5 equivalents).

  • Add an anhydrous solvent (e.g., THF, toluene, or dioxane, 5-10 mL). [5] Step 2: Reaction Execution

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [5]2. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • The work-up procedure typically involves dilution with an organic solvent, filtration through a pad of celite to remove the catalyst, followed by an aqueous wash, drying, and concentration.

  • The crude product is then purified by flash column chromatography.

Applications in Drug Development: Case Studies

The true value of this compound is realized in its application as a pivotal intermediate in the synthesis of high-value therapeutic agents.

Case Study 1: Janus Kinase (JAK) Inhibitors - The Synthesis of Ruxolitinib

Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera. [6]The synthesis of Ruxolitinib prominently features the pyrrolo[3,2-d]pyrimidine scaffold, although it should be noted that many synthetic routes start from the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The principles of its derivatization are directly applicable. The key step involves a nucleophilic substitution or a cross-coupling reaction at the C4 position.

Case Study 2: HER2/EGFR Dual Inhibitors for Cancer Therapy

Dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) are a critical class of anticancer agents. Several potent inhibitors are built upon the pyrrolo[3,2-d]pyrimidine scaffold. [3][5]For instance, the preclinical candidate TAK-285 was developed from this core. [5]The synthesis involves an initial Buchwald-Hartwig amination of this compound with a substituted aniline, followed by further elaboration of the side chain at the N5 position of the pyrrole ring. [3][5][7]This highlights the compound's utility in creating complex molecules with high specificity for their biological targets.

Safety and Handling

As with any active chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [6]Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid breathing dust, mist, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [1][6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]It is often recommended to store under refrigeration. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [6]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its robust synthesis and, more importantly, its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a reliable and efficient pathway to a vast chemical space of potential drug candidates. From kinase inhibitors for oncology to novel antiviral agents, the derivatives of this core structure continue to populate the drug development pipeline. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for researchers and scientists aiming to leverage its full potential in the quest for new and improved medicines.

References

  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets. Echemi. [URL: https://www.echemi.com/msds/84905-80-6.html]
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/84905-80-6.htm]
  • This compound. Synquest Labs. [URL: https://www.synquestlabs.com/product/3H32-5-V4]
  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22921868/]
  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22490011/]
  • Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem. [URL: https://www.benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem. [URL: https://www.benchchem.
  • The Crucial Role of this compound in Drug Synthesis. X-Medchem. [URL: https://www.x-medchem.com/news/the-crucial-role-of-4-chloro-5h-pyrrolo-3-2-d-pyrimidine-in-drug-synthesis-84905-80-6]
  • Design and synthesis of novel human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors bearing a pyrrolo[3,2-d]pyrimidine scaffold. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22037207/]
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.731238/full]
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. Chem-Impex. [URL: https://www.chemimpex.com/products/18988]
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-chloro-5h-pyrrolo-3-2-d-pyrimidine-84905-80-6]
  • US20190023712A1 - Synthesis process of ruxolitinib. Google Patents. [URL: https://patents.google.
  • This compound | C6H4ClN3 | CID 5370695. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5370695]
  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3371476937]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/329979707_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]

Sources

An In-Depth Technical Guide to the Physical Properties of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 84905-80-6) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] As a purine analog, its scaffold serves as a critical building block for a range of targeted therapeutics.[1] Its primary utility lies in its role as a key intermediate in the synthesis of advanced pharmaceutical agents, including kinase inhibitors, and compounds with potential antibacterial and antitumor activities.[1][3][4][5] Notably, it is a precursor in the synthesis of Janus kinase (JAK) inhibitors like Ruxolitinib, which are used to treat myelofibrosis.[3]

A comprehensive understanding of its physical properties is paramount for its effective use in synthetic chemistry, enabling researchers to optimize reaction conditions, develop robust purification strategies, and ensure the quality and stability of resulting active pharmaceutical ingredients (APIs). This guide provides a detailed examination of these properties, grounded in experimental data and standardized analytical protocols.

Section 2: Core Physicochemical Properties

The fundamental physical characteristics of this compound define its behavior in a laboratory and manufacturing setting. These properties are summarized below and detailed in the subsequent sections.

PropertyValue / DescriptionSource(s)
CAS Number 84905-80-6[1][2][6][7]
Molecular Formula C₆H₄ClN₃[1][6][7]
Molecular Weight 153.57 g/mol [2][6][7]
Appearance Off-white, dark gray, or pale yellow-brown solid[1][8][9]
Melting Point >150 °C with decomposition; reported up to 186-188 °C[1][8][10]
Solubility Soluble in organic solvents (DMSO, DMF, ethanol); sparingly soluble in water.[11]
Storage Recommended storage at 0-8 °C under an inert atmosphere.[9][12]
Molecular Structure

The structure consists of a fused pyrrole and pyrimidine ring system, imparting a rigid, planar geometry that is advantageous for specific binding interactions with biological targets.

2D Structure of this compound
Melting Point

The melting point of a pure crystalline organic compound is typically sharp. For this compound, the reported melting point is consistently accompanied by decomposition. Different sources report values ranging from >150 °C to as high as 186-188 °C.[1][8][10] This variation may be attributable to differences in sample purity or the analytical method used. The observation of decomposition is a critical piece of data, suggesting that the compound is thermally labile at higher temperatures and that techniques like melt-processing or high-temperature distillations are unsuitable.

Solubility Profile

The solubility of this compound is characteristic of many heterocyclic intermediates. It exhibits good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol.[11] Conversely, it is sparingly soluble in water.[11] This profile is crucial for selecting appropriate solvents for chemical reactions (e.g., using DMF as a reaction medium), purification (e.g., recrystallization from an ethanol/water mixture or chromatography using ethyl acetate/hexane), and for preparing samples for biological assays (typically in DMSO).[1][8]

Stability and Storage

While specific stability data is limited, anecdotal evidence from synthesis and handling suggests the compound is stable under standard ambient conditions.[11] However, as a chlorinated heterocycle, it is sensitive to strong acids, bases, and potentially prolonged exposure to moisture, which can lead to hydrolysis of the chloro group.[11] For long-term integrity, suppliers recommend storing the material at refrigerated temperatures (0-8 °C) under an inert atmosphere to prevent degradation.[9][12]

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The following data has been reported for a sample dissolved in DMSO-d₆.[1][8]

  • ¹H NMR (DMSO-d₆):

    • δ 12.43 (s, 1H): This broad singlet, which is exchangeable with D₂O, corresponds to the proton on the pyrrole nitrogen (N-H).[1][8]

    • δ 8.61 (s, 1H): This singlet corresponds to the proton on the pyrimidine ring.[1][8]

    • δ 7.97 (dd, J = 2.8, 2.8 Hz, 1H): A doublet of doublets representing one of the protons on the pyrrole ring.[1][8]

    • δ 6.72 (dd, J = 1.7, 3.5 Hz, 1H): A doublet of doublets for the second proton on the pyrrole ring.[1][8]

  • ¹³C NMR (DMSO-d₆): The reported chemical shifts provide a complete carbon fingerprint of the molecule.

    • δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70 [1][8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • MS (ES+): m/z 154.01 ([M+H]⁺, 100%), 156.01 (33%).[1][8]

  • Expert Insight: The presence of two major peaks at m/z 154 and 156 with an approximate intensity ratio of 3:1 is the characteristic isotopic signature of a molecule containing a single chlorine atom (³⁵Cl and ³⁷Cl isotopes), providing strong evidence for the compound's composition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

  • IR (pure sample, cm⁻¹): 3128, 3078, 2979, 1621.[1][8]

  • Interpretation: The bands above 3000 cm⁻¹ are characteristic of C-H and N-H stretching vibrations. The band at 1621 cm⁻¹ is likely due to C=N and C=C stretching vibrations within the fused aromatic ring system.

Section 4: Standardized Characterization Protocols

To ensure reproducibility and accuracy, the physical properties of this compound should be determined using standardized methods.

Protocol 4.1: Melting Point Determination

This protocol describes a standard method using a modern digital melting point apparatus (e.g., Mel-Temp).

Workflow for Accurate Melting Point Determination
  • Causality: A finely powdered sample packed tightly ensures uniform heat transfer.[13] A slow heating rate near the melting point is critical for accuracy, as it allows the system to remain in thermal equilibrium.[13] Using a fresh sample for each measurement is mandatory, as the compound may have decomposed during the initial melt.[13][14]

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Analysis

This protocol outlines the preparation and analysis for obtaining high-quality ¹H and ¹³C NMR spectra.

Standard Workflow for NMR Sample Preparation and Analysis
  • Causality: DMSO-d₆ is an excellent solvent for many polar heterocyclic compounds and its residual proton peak (at ~2.50 ppm) provides a reliable internal standard for calibration.[15] Proper shimming is essential to achieve a homogeneous magnetic field, resulting in sharp, well-resolved peaks crucial for accurate coupling constant analysis.

Section 5: Safety and Handling

According to safety data sheets, this compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.

References

  • CAS No. 84905-80-6, this compound - 001CHEMICAL. (n.d.).
  • Melting point determination. (n.d.). University of Calgary.
  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.).
  • This compound | C6H4ClN3 | CID 5370695 - PubChem. (n.d.).
  • The Crucial Role of this compound in Drug Synthesis. (n.d.).
  • experiment (1) determination of melting points. (2021).
  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.).
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. (n.d.).
  • Determination of Melting Point. (n.d.). Clarion University.
  • This compound - Chem-Impex. (n.d.).
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine - Chem-Impex. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

Sources

4-chloro-5H-pyrrolo[3,2-d]pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Cornerstone Heterocycle for Drug Discovery

Abstract

This technical guide provides an in-depth analysis of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will dissect its fundamental physicochemical properties, provide a detailed and rationalized synthetic protocol, and explore its critical applications in the development of targeted therapeutics, including kinase inhibitors and novel antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating methodologies to empower innovation in pharmaceutical research.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. The pyrrolo[3,2-d]pyrimidine core is one such scaffold. As a purine isostere, it is adept at targeting ATP-binding sites in a multitude of enzymes, most notably kinases. The introduction of a chlorine atom at the 4-position transforms this scaffold into this compound (Figure 1), a highly versatile and reactive building block.

The chloro-substituent acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing medicinal chemists to readily introduce a diverse array of functional groups and build complex molecules with tailored pharmacological profiles. Its most prominent application is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like Ruxolitinib, a therapeutic agent for myelofibrosis.[1] Beyond oncology, its structural framework is integral to the development of antivirals, antibacterials, and cutting-edge modalities such as Proteolysis-Targeting Chimeras (PROTACs).[1][2] This guide will provide the foundational knowledge required to effectively synthesize, characterize, and utilize this high-value chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. The key characteristics of this compound are summarized in Table 1.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₄ClN₃[3][4][5][6][7]
Molecular Weight 153.57 g/mol [3][4][6][7]
CAS Number 84905-80-6[2][3][4][8]
IUPAC Name This compound[7][8][9]
Appearance Off-white to pale yellow-brown solid[2][3]
Purity Typically ≥96-98% (by HPLC)[3][10][11]
Solubility Soluble in organic solvents (DMSO, DMF); sparingly soluble in water[12]
Storage 0-8 °C, under inert atmosphere[3]

Synthesis and Characterization: A Self-Validating Protocol

The most common and reliable synthesis of this compound involves the chlorination of its corresponding pyrrolopyrimidinone precursor. This protocol is designed to be self-validating, where successful execution of each step yields a product with predictable analytical signatures.

Synthetic Workflow Diagram

G cluster_0 Synthesis Protocol start Precursor: 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one reagent Reagent: Phosphoryl Chloride (POCl3) reaction Chlorination Reaction (Reflux, 1h) start->reaction Suspend reagent->reaction Add quench Ice Water Quench (Controlled Addition) reaction->quench Cool & Pour ph_adjust pH Adjustment (Conc. Ammonia to ~8) quench->ph_adjust Stir filtration Vacuum Filtration & Washing (Cold Water) ph_adjust->filtration Precipitate Forms drying Vacuum Drying (110 °C) filtration->drying purification Silica Gel Chromatography (EtOAc/Hexane) drying->purification For Analytical Purity product Final Product: This compound drying->product For Sufficient Purity purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq).

  • Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, as phosphoryl chloride is highly reactive with water.

Step 2: Chlorination

  • Carefully add phosphoryl chloride (POCl₃, ~2.8 eq) to the flask.

  • Heat the reaction mixture to reflux for approximately 1 hour. The mixture should transform into a dark, homogeneous solution.

  • Causality: POCl₃ serves as both the chlorinating agent and the solvent. Refluxing provides the necessary activation energy for the conversion of the hydroxyl group (in the tautomeric form of the pyrimidinone) into the chloro group.

Step 3: Work-up and Isolation

  • Cool the reaction mixture in an ice-water bath.

  • In a separate, large beaker, prepare crushed ice. Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring.

  • Causality: This is a highly exothermic quenching step. Pouring the reaction mixture into ice hydrolyzes the excess reactive POCl₃ into phosphoric acid. The slow addition and cooling are critical safety measures to control the exotherm.

  • While keeping the mixture cool, slowly adjust the pH to approximately 8 using concentrated ammonia. A precipitate will form.

  • Causality: Basification neutralizes the phosphoric acid, causing the desired product, which is less soluble in the basic aqueous medium, to precipitate out of the solution.

Step 4: Purification

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Dry the solid under vacuum. This yields the product as a dark gray or off-white solid, often in high yield (e.g., 89%).[2]

  • For applications requiring exceptional purity (>98%), the crude product can be further purified by silica gel column chromatography using an ethyl acetate/hexane solvent system.[2]

Analytical Characterization for Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed. This validation step is essential for reproducibility in downstream applications.

Table 2: Spectroscopic and Analytical Data

Analysis TypeExpected Result
¹H NMR (DMSO-d₆)δ ~12.4 (br s, 1H, NH), ~8.6 (s, 1H, Ar-H), ~8.0 (m, 1H, Ar-H), ~6.7 (m, 1H, Ar-H)[2]
¹³C NMR (DMSO-d₆)δ ~151.3, 149.6, 142.1, 134.8, 124.3, 102.7[2]
Mass Spec. (ES+)m/z 154.01 [M+H]⁺ (100%), 156.01 [M+H]⁺ (33%)[2]
Elemental Analysis Calculated for C₆H₄N₃Cl: C, 46.93%; H, 2.63%; N, 27.36%. Found values should be within ±0.4%.[2]

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) in the mass spectrum, observed as a pair of peaks at m/z 154 and 156 with a ~3:1 intensity ratio, provides unambiguous confirmation of the presence of a single chlorine atom.[2]

Core Applications in Drug Discovery

The true value of this compound lies in its role as a versatile synthon for high-value pharmaceutical targets.

Keystone Reaction: Synthesis of Kinase Inhibitors

The primary reaction leveraging this intermediate is the nucleophilic aromatic substitution at the C4 position. This is exemplified in the synthesis of JAK inhibitors, where an amine nucleophile displaces the chloride to form the core of the final drug molecule.

Caption: General scheme for SNAr on the pyrrolopyrimidine core.

This reaction is highly efficient and serves as a linchpin in combinatorial chemistry approaches to rapidly generate libraries of kinase inhibitors for screening. The pyrrole nitrogen and pyrimidine nitrogens act as hydrogen bond acceptors/donors, mimicking the adenine portion of ATP to anchor the inhibitor in the kinase hinge region.

Broader Therapeutic Potential
  • Antiviral Agents: The scaffold is used to create modified nucleoside analogs, which can interfere with viral replication processes.[1]

  • Antibacterial Agents: This compound class has shown activity against bacterial enzymes like DNA gyrase, indicating potential for developing new antibiotics.[2]

  • PROTAC Development: Its adaptable framework makes it a valuable building block for designing PROTACs, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation.[1]

  • Agrochemicals and Materials Science: Research has also explored its use in creating novel pesticides and functional materials.[3][8]

Safety, Handling, and Storage

Proper handling is imperative due to the compound's toxicological profile.

  • Hazards: Toxic if swallowed (GHS H301), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).[7][11]

  • Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended) under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity and prevent degradation.[3]

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool for therapeutic innovation. Its strategic combination of a privileged biological scaffold and a reactive chemical handle provides an efficient and versatile entry point to a wide range of biologically active molecules. A mastery of its synthesis, characterization, and reactivity, as detailed in this guide, empowers researchers to accelerate the discovery and development of next-generation medicines.

References

  • This compound - 001CHEMICAL. [Link]
  • This compound | CAS#:84905-80-6 - Chemsrc. [Link]
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | 84905-80-6 - J&K Scientific. [Link]
  • This compound | C6H4ClN3 - PubChem. [Link]
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. [Link]

Sources

4-chloro-5H-pyrrolo[3,2-d]pyrimidine structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Cornerstone Heterocycle in Modern Drug Discovery

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique bicyclic structure, composed of a fused pyrimidine and pyrrole ring, serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. We delve into a detailed, field-tested synthesis protocol and explore its pivotal role as a key intermediate in the development of targeted therapies, most notably as a precursor to potent kinase inhibitors. The mechanism of action for its derivatives, particularly in the context of oncological signaling pathways, is discussed, supported by established experimental workflows for its application in a research setting. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper technical understanding of this crucial chemical entity.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and properties. This compound is a purine analog whose structure is fundamental to its reactivity and utility in synthetic chemistry.[1]

Structure and Nomenclature

The formal IUPAC name for this compound is This compound .[2] The name precisely describes the molecule: a pyrrole ring fused to a pyrimidine ring at the 3,2-positions, with a chlorine atom at the 4th position of the pyrimidine ring. The "5H" indicates the position of the saturating hydrogen atom on the pyrrole ring.

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

The molecule's arrangement allows for strategic chemical modifications. The chlorine atom at the C4 position is a key reactive handle, acting as a leaving group in nucleophilic aromatic substitution reactions, which is the primary reason for its widespread use as a synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties is provided in Table 1, with detailed spectroscopic data in Table 2, crucial for quality control and characterization in a laboratory setting.

Table 1: Key Identifiers and Physical Properties

Property Value Source(s)
IUPAC Name This compound [2][3]
CAS Number 84905-80-6 [2][4][5]
Molecular Formula C₆H₄ClN₃ [2][4]
Molecular Weight 153.57 g/mol [2][4]
Appearance Off-white to dark gray solid [1][6]
Melting Point >150 °C (with decomposition) [1][6]
SMILES C1=CNC2=C1N=CN=C2Cl [2][7]

| InChIKey | ZGJDDWOXVGDTSP-UHFFFAOYSA-N |[2][3] |

Table 2: Spectroscopic Data for Structural Confirmation

Spectroscopy Data Interpretation Source(s)
¹H NMR (DMSO-d₆) δ 12.43 (s, 1H), 8.61 (s, 1H), 7.97 (dd, 1H), 6.72 (dd, 1H) [1][6]
¹³C NMR (DMSO-d₆) δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70 [1][6]
Mass Spec (ES+) m/z 154.01 [M+H]⁺, 156.01 (33%, isotope peak) [1][6]

| IR (pure sample) | 3128, 3078, 2979, 1621 cm⁻¹ |[1][6] |

Synthesis Protocol: From Precursor to Product

The most common and efficient synthesis of this compound involves the chlorination of its corresponding pyrimidinone precursor, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.[1][6] The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is deliberate; it is highly effective for converting hydroxyl groups on heteroaromatic rings into chlorides.

Experimental Methodology

This protocol is a self-validating system, where the transformation can be monitored, and the product can be isolated with high purity.

Step 1: Reaction Setup

  • Under a nitrogen atmosphere, charge a reaction vessel with 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq). The inert atmosphere is critical to prevent moisture from quenching the phosphoryl chloride.

  • Add phosphoryl chloride (POCl₃) (approx. 2.8 eq). The excess ensures the reaction goes to completion.

Step 2: Thermal Chlorination

  • Heat the reaction mixture to reflux for approximately 1 hour.[1][6] During this time, the heterogeneous slurry will transform into a homogeneous black solution, a key visual indicator of reaction progress.[1][6]

Step 3: Reaction Quench & Neutralization

  • Upon completion, cool the mixture in an ice-water bath. This is a crucial safety step to control the highly exothermic quench.

  • Slowly pour the cooled reaction mixture into crushed ice with vigorous stirring.[1][6]

  • Carefully adjust the pH of the aqueous solution to ~8 using concentrated ammonia while maintaining a low temperature.[1][6] This neutralization step is what precipitates the product from the acidic solution.

Step 4: Isolation and Purification

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual salts.

  • Dry the solid under vacuum at an elevated temperature (e.g., 110 °C) to afford the crude product.[1][6]

  • For analytical purity, perform silica gel column chromatography using an ethyl acetate-hexane gradient.[6]

G cluster_0 Synthesis Workflow A 1. Charge Reactor (Precursor + POCl₃) B 2. Reflux (~1 hour) A->B Heat C 3. Cool & Quench (Ice Water) B->C Completion D 4. Neutralize (Ammonia, pH 8) C->D Controlled Addition E 5. Filter & Wash (Cold Water) D->E Precipitation F 6. Dry & Purify (Vacuum, Chromatography) E->F Isolation G Final Product F->G Purity ≥99%

Synthesis workflow for this compound.

Pivotal Role in Drug Discovery

The true value of this compound lies in its application as a versatile building block for creating high-value pharmaceuticals.[7][8] Its structure is a privileged scaffold, meaning it can interact with multiple biological targets, making it a cornerstone of modern medicinal chemistry.[9]

Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyrrolo[3,2-d]pyrimidine core is instrumental in designing molecules that can selectively bind to the ATP-binding pocket of various kinases.[9]

  • Janus Kinase (JAK) Inhibitors: The compound is a well-established key intermediate in the synthesis of Ruxolitinib, a potent JAK inhibitor used to treat myelofibrosis.[8] The chlorine atom is displaced by a nucleophile to build the final drug molecule.

  • VEGFR2 Inhibitors: Derivatives of this compound have been developed as potent Type II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis (the formation of new blood vessels) which is crucial for tumor growth.[10][11]

Mechanism of Action: Type II Kinase Inhibition

Unlike Type I inhibitors that bind to the active conformation of a kinase, derivatives of this scaffold often act as Type II inhibitors. They bind to the inactive "DFG-out" conformation of the kinase, where the Aspartate-Phenylalanine-Glycine (DFG) motif is flipped.[10][11] This offers a different mode of selectivity and can overcome certain forms of drug resistance.

The synthesis of a VEGFR2 inhibitor often involves attaching a diphenylurea moiety to the pyrrolopyrimidine core.[11] This urea group forms critical hydrogen bonds in a hydrophobic pocket that is only accessible in the DFG-out conformation, effectively locking the kinase in an inactive state.

G cluster_0 VEGF Signaling Pathway (Angiogenesis) cluster_1 Inhibition Mechanism VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Kinase Activation) VEGFR2->P Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Angiogenesis Tumor Angiogenesis & Growth Downstream->Angiogenesis Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative (e.g., 20d) Inhibitor->VEGFR2 Binds to 'DFG-out' Site

Inhibition of the VEGFR2 signaling pathway by a derivative.
Expanding Therapeutic Horizons

The utility of this scaffold is not limited to oncology. Its adaptable framework is being explored in several cutting-edge areas:

  • Antiviral Agents: As a purine analog, it can be used to create modified nucleoside analogs designed to interfere with viral replication.[7][8]

  • Antibacterial Agents: It has been shown to inhibit bacterial DNA gyrase and RNA polymerase, indicating potential for developing new antibiotics.[1]

  • PROTAC Technology: It serves as a building block for Proteolysis-Targeting Chimeras (PROTACs), which are novel molecules designed to hijack the cell's protein degradation machinery to eliminate disease-causing proteins.[8]

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its robust synthesis, well-defined reactivity, and structurally privileged core provide medicinal chemists with a reliable platform for developing novel therapeutics. From established kinase inhibitors like Ruxolitinib to next-generation modalities like PROTACs, this unassuming heterocycle continues to be at the forefront of the quest for more effective and targeted medicines. Its continued exploration is certain to yield further breakthroughs in treating a wide range of human diseases.

References

  • This compound | C6H4ClN3 | CID 5370695 - PubChem. National Center for Biotechnology Information.
  • The Crucial Role of this compound in Drug Synthesis. Pharmaffiliates.
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | 84905-80-6 - J&K Scientific. J&K Scientific.
  • 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine - PubChem. National Center for Biotechnology Information.
  • CAS No. 84905-80-6, this compound - 001CHEMICAL. 001Chemical.
  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC - NIH. National Center for Biotechnology Information.
  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC - PubMed Central. National Center for Biotechnology Information.
  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed. National Center for Biotechnology Information.

Sources

Navigating the Solubility of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Solubility in DMSO and Ethanol for Drug Discovery and Development

Introduction

4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound, is a significant building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of antiviral and anticancer agents.[1] Its unique pyrrolopyrimidine core structure allows for effective interaction with biological targets, making it a valuable scaffold in the development of novel therapeutics, including kinase inhibitors.[1] Understanding the solubility of this compound in common organic solvents is paramount for researchers in drug discovery and development, as it directly impacts reaction kinetics, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility of this compound in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying scientific principles and practical insights to empower researchers in their experimental design and execution.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [3]
Appearance Off-white to pale yellow-brown solid[1]
Melting Point >150 °C (decomposition)[4]
pKa (Predicted) 11.58 ± 0.40[5]
LogP (Predicted) 0.89[2]

The presence of nitrogen atoms in the bicyclic ring system and the chloro substituent influences the molecule's polarity and its capacity for intermolecular interactions, which are key determinants of its solubility.

Solubility in Dimethyl Sulfoxide (DMSO) and Ethanol: A Comparative Analysis

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds. Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for polar molecules.

Expected Solubility: High

Rationale: The pyrrolopyrimidine core of this compound contains nitrogen atoms that can act as hydrogen bond acceptors, interacting favorably with the sulfoxide group of DMSO. The overall polarity of the molecule, while moderate, is sufficient to anticipate good solvation in this potent solvent. In practical laboratory settings, DMSO is often the solvent of choice for creating high-concentration stock solutions of heterocyclic compounds for high-throughput screening.

Ethanol

Ethanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. It is less polar than DMSO but is often favored in applications where solvent volatility and lower toxicity are advantageous.

Expected Solubility: Moderate to Good

Rationale: The ability of ethanol to engage in hydrogen bonding with the nitrogen atoms of the pyrrolopyrimidine ring is a primary driver for solubility. However, the overall non-polar character contributed by the fused ring system may limit its solubility compared to DMSO. The solubility in ethanol is expected to be sufficient for many synthetic and some analytical applications.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, experimental determination is necessary. The following protocol outlines a reliable method for determining the thermodynamic solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Reagents
  • This compound (purity ≥96%)[1]

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Ethanol, absolute, ≥99.5%

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Autosampler vials

Workflow for Solubility Determination

G cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess This compound prep_solvent Add precise volume of solvent (DMSO or Ethanol) prep_compound->prep_solvent equilibration Incubate at constant temperature with agitation (e.g., 24-48h) prep_solvent->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant sampling->filtration dilution Dilute sample if necessary filtration->dilution hplc Analyze by HPLC dilution->hplc quantify Quantify concentration hplc->quantify calibration Prepare calibration curve calibration->quantify

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Add a precise volume of the chosen solvent (DMSO or ethanol) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for thermodynamic solubility determination.[7][8]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle for at least one hour.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining undissolved solid.

    • If necessary, dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the prepared samples and determine the concentration of the dissolved compound by interpolating from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility as the average concentration from replicate experiments.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Factors Influencing Solubility and Experimental Considerations

  • Temperature: Solubility is generally temperature-dependent. It is crucial to maintain a constant and accurately controlled temperature throughout the experiment.[7]

  • Purity of Compound and Solvent: The presence of impurities can affect the measured solubility. Therefore, using a pure compound and high-purity solvents is essential.[7]

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can influence its solubility. It is important to characterize the solid form used in the experiment.

  • Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic solubility, which represents the equilibrium state. Kinetic solubility, often measured in high-throughput settings, is typically higher as it represents the concentration before precipitation from a supersaturated solution.[8]

Conclusion

While quantitative solubility data for this compound in DMSO and ethanol is not explicitly documented in publicly available literature, its structural characteristics and the properties of these solvents suggest high solubility in DMSO and moderate to good solubility in ethanol. For researchers requiring precise values, the provided experimental protocol offers a robust and reliable method for determining thermodynamic solubility. A thorough understanding and experimental validation of solubility are critical first steps in the successful application of this important heterocyclic intermediate in drug discovery and development, ensuring the integrity and reproducibility of subsequent research.

References

  • This compound | CAS#:84905-80-6 | Chemsrc. (n.d.).
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. (n.d.).
  • This compound | C6H4ClN3 | CID 5370695 - PubChem. (n.d.).
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC - NIH. (2022).
  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem. (n.d.).
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. (2021).
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.).
  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents. (n.d.).

Sources

The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-Derived Small Molecules

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a diverse array of targeted therapeutics.[1][2] While the core molecule itself is not an active pharmaceutical ingredient, its unique heterocyclic structure provides a versatile framework for the design of potent and selective inhibitors of key cellular signaling pathways implicated in a range of pathologies, from cancer to neurodegenerative disorders. This guide provides a comprehensive overview of the mechanisms of action for major drug classes derived from this privileged scaffold, including Janus kinase (JAK) inhibitors, Leucine-rich repeat kinase 2 (LRRK2) inhibitors, and inhibitors of one-carbon metabolism. Furthermore, we will explore its application in the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual workflows are provided to empower researchers in the development and characterization of novel therapeutic agents based on the pyrrolo[3,2-d]pyrimidine core.

The this compound Scaffold: A Gateway to Targeted Therapy

This compound is a heterocyclic compound whose significance lies in its role as a versatile building block for drug discovery.[1][2] Its structure is amenable to chemical modification at several positions, allowing for the synthesis of libraries of compounds with diverse biological activities. The pyrrolopyrimidine core often serves as a bioisostere for purines, enabling it to interact with the ATP-binding sites of various enzymes, particularly kinases. The chlorine atom at the 4-position is a key reactive handle, facilitating nucleophilic substitution reactions for the introduction of various side chains that can confer potency and selectivity for specific biological targets.

Mechanism of Action: Janus Kinase (JAK) Inhibition

Derivatives of this compound are central to the development of JAK inhibitors, with Ruxolitinib being a prime example.[1]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[3] The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to act as transcription factors.[3][4]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding pJAK pJAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Ruxolitinib Ruxolitinib (Pyrrolo[3,2-d]pyrimidine derivative) Ruxolitinib->pJAK Inhibition LRRK2_Pathway LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation Substrates Substrate Proteins (e.g., Rab GTPases) LRRK2_active->Substrates Phosphorylation pSubstrates Phosphorylated Substrates Substrates->pSubstrates Dysfunction Cellular Dysfunction (Vesicular trafficking, Autophagy) pSubstrates->Dysfunction Neurodegeneration Neurodegeneration Dysfunction->Neurodegeneration Inhibitor LRRK2 Inhibitor (Pyrrolo[3,2-d]pyrimidine derivative) Inhibitor->LRRK2_active Inhibition

Caption: LRRK2 signaling and the therapeutic intervention with inhibitors.

Experimental Protocol: In Vitro LRRK2 Kinase Assay (Radioactive)

This protocol describes a method to measure the kinase activity of recombinant LRRK2 and assess the potency of potential inhibitors. [5][6] Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerol phosphate, pH 7.4)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP solution

  • [γ-³²P]ATP

  • Magnesium chloride (MgCl₂)

  • Test compound (LRRK2 inhibitor) and vehicle (DMSO)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Phosphor screen and imager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing recombinant LRRK2, MBP, and kinase assay buffer.

  • Inhibitor Addition: Add the test compound at various concentrations or vehicle to the reaction mix and pre-incubate for 10-15 minutes at 30°C.

  • Initiate Kinase Reaction: Start the reaction by adding a mix of ATP, [γ-³²P]ATP, and MgCl₂.

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

  • Detection: Dry the gel and expose it to a phosphor screen.

  • Analysis: Quantify the radioactive signal corresponding to phosphorylated MBP using a phosphor imager. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Mechanism of Action: Inhibition of One-Carbon Metabolism

The pyrrolo[3,2-d]pyrimidine scaffold has been instrumental in developing inhibitors of key enzymes in one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT), for cancer therapy.

One-Carbon Metabolism in Cancer

One-carbon metabolism is a network of interconnected metabolic pathways that provides one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules. [7]Cancer cells often have an increased demand for these building blocks to support rapid proliferation, making the enzymes in this pathway attractive therapeutic targets. SHMT, which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor. [8]

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondria Serine_c Serine Glycine_c Glycine SHMT1 SHMT1 Serine_c->SHMT1 THF_c THF THF_c->SHMT1 MTHF_c 5,10-CH2-THF Purine Purine Synthesis MTHF_c->Purine dTMP dTMP Synthesis MTHF_c->dTMP SHMT1->Glycine_c SHMT1->MTHF_c Serine_m Serine Glycine_m Glycine SHMT2 SHMT2 Serine_m->SHMT2 THF_m THF THF_m->SHMT2 MTHF_m 5,10-CH2-THF MTHF_m->MTHF_c One-carbon unit export SHMT2->Glycine_m SHMT2->MTHF_m Inhibitor SHMT Inhibitor (Pyrrolo[3,2-d]pyrimidine derivative) Inhibitor->SHMT1 Inhibition Inhibitor->SHMT2 Inhibition

Caption: Overview of one-carbon metabolism and the inhibitory action of SHMT inhibitors.

Experimental Protocol: SHMT Enzyme Activity Assay (Spectrophotometric)

This protocol describes a continuous, non-radioactive assay to measure SHMT activity by coupling it to the activity of 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD). [5] Materials:

  • Recombinant human SHMT1 or SHMT2

  • Recombinant MTHFD

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP⁺

  • Potassium phosphate buffer, pH 7.4

  • Test compound (SHMT inhibitor) and vehicle (DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing potassium phosphate buffer, MTHFD, and NADP⁺.

  • Inhibitor Addition: Add the SHMT inhibitor at various concentrations or vehicle to the wells.

  • Enzyme Addition: Add the SHMT enzyme to the wells and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding L-serine and THF.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. This corresponds to the production of NADPH.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the kinetic curve. Plot the velocity against the inhibitor concentration to determine the IC50 value.

Application in PROTAC Technology

The this compound scaffold is also utilized in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces the degradation of target proteins. [1]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. [9]By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI. [9]The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. [9]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with Pyrrolo[3,2-d]pyrimidine ligand) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degradation Degradation

Caption: The mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: PROTAC DC50 Determination by Western Blot

This protocol is used to determine the potency of a PROTAC by measuring the concentration required to degrade 50% of the target protein (DC50). [10] Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle (DMSO)

  • Multi-well cell culture plates

  • Lysis buffer with protease inhibitors

  • Western blot reagents as described in section 2.3

Procedure:

  • Cell Treatment: Seed cells in a 12-well plate. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described previously.

  • Western Blot Analysis: Perform western blotting to detect the levels of the target protein and a loading control.

  • Densitometry: Quantify the band intensities for the target protein and the loading control using densitometry software.

  • Data Analysis: Normalize the target protein signal to the loading control for each sample. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the DC50 value.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability has enabled the development of a multitude of therapeutic agents that modulate key signaling pathways with high potency and selectivity. This guide has provided an in-depth look at the mechanisms of action of major drug classes derived from this core, supported by detailed experimental protocols. As our understanding of disease biology deepens, the versatility of the pyrrolo[3,2-d]pyrimidine scaffold will undoubtedly continue to fuel the discovery of next-generation targeted therapies.

References

  • Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC - NIH. (n.d.).
  • An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - NIH. (n.d.).
  • Detect Protein Ubiquitination by Immunoprecipitation - Mtoz Biolabs. (n.d.).
  • Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody - Protocols.io. (2024, January 22).
  • Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - Bio-protocol. (2021, September 5).
  • Western Blot for Detecting Phosphorylated STAT3 - Bio-protocol. (2011, August 20).
  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. (2020, July 16).
  • One-carbon metabolism - Proteopedia, life in 3D. (2022, April 22).
  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. (n.d.).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • JAK-STAT signaling pathway - Wikipedia. (n.d.).
  • Ubiquitination assay - Bio-protocol. (2022, March 22).
  • Assaying the Kinase Activity of LRRK2 in vitro - PMC - NIH. (2012, January 18).
  • The Crucial Role of this compound in Drug Synthesis. (n.d.).
  • STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. (n.d.).
  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments. (n.d.).
  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease - Frontiers. (n.d.).
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed. (2012, August 28).
  • Determination of serine hydroxymethyltransferase and reduced folate pools in tissue extracts - PubMed. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • LRRK2 Signaling Pathway - Creative Diagnostics. (n.d.).
  • Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC - NIH. (2023, September 4).
  • Development of a Sensitive Assay to Correlate LRRK2 Kinase Activity and Conformational State. (n.d.).
  • Inhibitors of LRRK2 Kinase Activity To Probe the Treatment Option in Parkinson's Disease | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis. (n.d.).
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. (2022, February 4).
  • Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis | Request PDF - ResearchGate. (2025, August 6).
  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis | Request PDF - ResearchGate. (2025, August 6).
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - NIH. (n.d.).
  • CETSA. (n.d.).
  • Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed. (2019, September 27).
  • The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PubMed Central. (2019, February 27).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Core

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Central to this endeavor is the identification and utilization of versatile chemical scaffolds that serve as foundational building blocks for a diverse array of biologically active molecules. The 4-chloro-5H-pyrrolo[3,2-d]pyrimidine core, a unique heterocyclic system, has emerged as a privileged structure in drug discovery.[1] Its significance lies in its role as a key intermediate in the synthesis of a multitude of advanced drug candidates, spanning a wide therapeutic spectrum from oncology to virology.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives originating from this pivotal scaffold, with a focus on their applications as potent kinase inhibitors.

I. The Foundation: Synthesis of the this compound Scaffold

The utility of any chemical scaffold is intrinsically linked to its accessibility through efficient and scalable synthetic routes. The preparation of this compound is a well-established process, crucial for its widespread application in drug development.

Experimental Protocol: Synthesis of this compound[2]

Step 1: Preparation of this compound

  • Under a nitrogen atmosphere, place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (31.08 g, 230 mmol) in a suitable reaction vessel.

  • Add phosphoryl chloride (60 mL, 644 mmol) to the vessel.

  • Heat the reaction mixture to reflux for 1 hour, during which the mixture will transform into a black, homogeneous solution.

  • Upon completion of the reaction, cool the mixture in an ice-water bath.

  • Slowly pour the cooled reaction mixture into crushed ice (775 mL) with constant stirring.

  • Adjust the pH of the aqueous solution to approximately 8 by the slow addition of concentrated ammonia (225 mL), ensuring the mixture remains cool.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Transfer the solid to a drying tray and dry under vacuum at 110 °C to yield this compound (31.48 g, 89% yield) as a dark gray solid.

  • For an analytically pure sample, purify the crude product by silica gel column chromatography using an eluent of EtOAc-hexane (35:65).

  • Collect and concentrate the relevant fractions.

  • Grind the resulting solid with an EtOAc-MeOH mixed solvent to afford an off-white solid.

This robust protocol provides a high-yielding pathway to the core scaffold, enabling its use in the synthesis of a diverse library of derivatives.

II. Kinase Inhibition: A Primary Modality of Action

The chlorinated pyrrolopyrimidine framework is particularly adept at serving as a template for the design of potent kinase inhibitors.[2] Kinases are a class of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Derivatives of this compound have demonstrated significant inhibitory activity against several key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinases (JAKs), and Casein Kinase 1ε (CK1ε).

A. Targeting Angiogenesis: VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process, making it a prime target for anticancer therapies.[3] A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and identified as potent type-II inhibitors of VEGFR-2 kinase.[4]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Migration Cell Migration AKT->Migration Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates GeneExpression Gene Expression Nucleus->GeneExpression Regulates Ruxolitinib Ruxolitinib (Pyrrolo[3,2-d]pyrimidine Derivative) Ruxolitinib->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and Ruxolitinib Inhibition.

C. Investigating Novel Targets: CK1ε Inhibition

Recent evidence suggests that derivatives of this compound also exhibit potent and selective inhibitory activity against protein kinase CK1ε, which has been implicated in the pathophysiology of Alzheimer's disease and certain cancers.

III. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines

Halogenation of the pyrrolo[3,2-d]pyrimidine scaffold has been shown to significantly enhance its antiproliferative activity. [5][6]A series of halogenated derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating a wide range of activity and toxicity profiles. [5][6]

Quantitative Biological Data: Halogenated Derivatives
CompoundCell LineEC50 (µM)MTD (mg/kg)Reference
Halogenated Pyrrolo[3,2-d]pyrimidine Analogues Various0.014 - 14.55 - 10[5][6]
N5-alkyl Substituted Analogues Various0.83 - 7.340[5][6]

IV. Experimental Protocols for Biological Evaluation

The characterization of the biological activity of this compound derivatives relies on robust and reproducible in vitro assays.

A. In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, CK1ε)

  • Kinase buffer

  • ATP

  • Substrate (e.g., a specific peptide or protein)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the effect of a test compound on the viability of cultured cells.

Materials:

  • Cultured cells

  • 96-well cell culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

V. Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile and valuable tool in the field of drug discovery. Its derivatives have demonstrated potent biological activities across a range of therapeutic targets, with a particular emphasis on kinase inhibition. The established synthetic routes and the wealth of biological data underscore the potential of this scaffold for the development of novel therapeutics. Future research will likely focus on the further diversification of this core structure to explore new biological targets and to optimize the pharmacokinetic and pharmacodynamic properties of existing lead compounds. The continued investigation of this compound derivatives holds significant promise for the advancement of treatments for cancer and other debilitating diseases.

References

  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • BenchChem. (2025). An In-depth Technical Guide to the Inhibition of Casein Kinase 1 (CK1) δ and ε.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit.
  • Oguro, Y., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, 18(20), 7260-7273.
  • National Institutes of Health. (n.d.). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
  • National Institutes of Health. (2022).
  • ResearchGate. (n.d.).
  • The Crucial Role of this compound in Drug Synthesis. (n.d.).
  • Oguro, Y., et al. (2010). N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. Bioorganic & Medicinal Chemistry, 18(20), 7252-7259.
  • Promega Corpor
  • PubMed. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. Chemistry & Biodiversity, 15(3).
  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753.
  • J&K Scientific. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | 84905-80-6.
  • BLDpharm. (n.d.). 84905-80-6|this compound.
  • National Center for Biotechnology Information. (2014). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 57(3), 969-982.
  • BenchChem. (2025). An In-Depth Technical Guide to CK1-IN-1: Targeting Casein Kinase 1 in Research and Development.
  • PubMed. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Molecular Modeling, 31(1), 2.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | CAS 84905-80-6.
  • Semantic Scholar. (n.d.).
  • MDPI. (2022).

Sources

Introduction to pyrrolopyrimidine core structures in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrrolopyrimidine Core Structures in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The pyrrolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides an in-depth exploration of the pyrrolopyrimidine core, from its fundamental physicochemical properties and synthesis to its diverse applications in targeting various disease pathways. We will dissect key structure-activity relationships (SAR), examine case studies of prominent pyrrolopyrimidine-based drugs, and provide detailed experimental protocols for the synthesis and characterization of these potent molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the pyrrolopyrimidine scaffold.

The Pyrrolopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolopyrimidine core is a bicyclic heteroaromatic system composed of a fused pyrrole and pyrimidine ring. This arrangement gives rise to four possible isomers: pyrrolo[1,2-a]pyrimidine, pyrrolo[1,2-c]pyrimidine, pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-d]pyrimidine. Among these, the 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is the most extensively studied and therapeutically relevant isomer due to its structural resemblance to adenine, a fundamental component of DNA and ATP. This similarity allows pyrrolopyrimidine derivatives to act as effective mimics of endogenous ligands, enabling them to modulate the activity of a wide range of biological targets, particularly kinases.

Physicochemical Properties and Structural Features

The pyrrolopyrimidine core possesses a unique combination of properties that make it an attractive scaffold for drug design:

  • Hydrogen Bonding Capabilities: The presence of nitrogen atoms in both rings allows for the formation of multiple hydrogen bonds with target proteins, contributing to high binding affinity and specificity. The N7 nitrogen of the pyrrole ring and the N1 and N3 nitrogens of the pyrimidine ring can act as hydrogen bond acceptors, while the N7-H can act as a hydrogen bond donor.

  • Aromaticity and Rigidity: The fused aromatic system provides a rigid and planar core, which can be advantageous for fitting into well-defined binding pockets. This rigidity also reduces the entropic penalty upon binding.

  • Tunable Electronics: The electron-rich nature of the pyrrole ring and the electron-deficient character of the pyrimidine ring create a unique electronic environment that can be fine-tuned through substitution to modulate the molecule's reactivity and pharmacokinetic properties.

  • Versatile Substitution Patterns: The core structure offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Isomers of Pyrrolopyrimidine
IsomerStructureKey Features
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Most common isomer in drug discovery. A bioisostere of purine, it is a key component of many kinase inhibitors.
Pyrrolo[1,2-a]pyrimidine Explored for its potential in various therapeutic areas, including as an anti-inflammatory and anti-cancer agent.
Pyrrolo[1,2-c]pyrimidine Less common, but has been investigated for its biological activities.
Pyrrolo[3,2-d]pyrimidine Also known as 9-deazapurine, it is another purine analog with applications in medicinal chemistry.

Synthesis of the Pyrrolopyrimidine Core

The construction of the pyrrolopyrimidine scaffold can be achieved through various synthetic strategies, often starting from appropriately substituted pyrrole or pyrimidine precursors. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

A common and versatile approach to the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core involves the condensation of a 4-amino-5-substituted pyrimidine with a suitable three-carbon synthon.

Synthesis_Workflow A 4-Amino-5-cyanopyrimidine C Condensation A->C B Guanidine B->C D 4-Amino-5-formylpyrimidine C->D Cyclization E Wittig Reaction D->E F Pyrrolo[2,3-d]pyrimidine Core E->F Intramolecular Cyclization

Caption: A generalized workflow for the synthesis of the pyrrolo[2,3-d]pyrimidine core.

Detailed Experimental Protocol: Synthesis of a 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

This protocol describes a common method for synthesizing a key intermediate used in the development of many pyrrolopyrimidine-based drugs.

Materials:

  • 4,6-dichloro-5-formylpyrimidine

  • Ammonia in isopropanol (2 M)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Step 1: Reductive Amination. To a solution of 4,6-dichloro-5-formylpyrimidine (1.0 eq) in a mixture of DCM and MeOH (10:1) at 0 °C, add ammonia in isopropanol (2.0 eq). Stir the reaction mixture for 30 minutes.

  • Step 2: Reduction. Add sodium borohydride (1.5 eq) portion-wise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Step 3: Quenching and Extraction. Quench the reaction by the slow addition of water. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Cyclization. Dissolve the crude intermediate in a suitable high-boiling solvent such as dioxane or DMF. Heat the reaction mixture to reflux for 12-18 hours to effect cyclization.

  • Step 5: Purification. Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Pyrrolopyrimidines in Drug Discovery: Targeting Kinases

The structural similarity of the 7H-pyrrolo[2,3-d]pyrimidine core to adenine makes it an excellent scaffold for designing ATP-competitive kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action: JAK Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway is a key regulator of the immune system.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK associates with STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer GeneExpression Gene Expression STAT_dimer->GeneExpression translocates to nucleus and initiates STAT->STAT_dimer dimerizes Cytokine Cytokine Cytokine->CytokineReceptor binds Pyrrolopyrimidine_Inhibitor Pyrrolopyrimidine Inhibitor (e.g., Tofacitinib) Pyrrolopyrimidine_Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyrimidine-based drugs.

Case Study: Tofacitinib (Xeljanz®)

Tofacitinib is a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Its discovery and development highlight the power of the pyrrolopyrimidine scaffold in designing targeted therapies.

  • Core Structure: Tofacitinib is built upon a 7H-pyrrolo[2,3-d]pyrimidine core.

  • Key Interactions: The pyrrolopyrimidine core mimics the adenine ring of ATP and forms crucial hydrogen bonds with the hinge region of the JAK kinase domain.

  • Structure-Activity Relationship (SAR): The cyano group on the pyrrole ring was found to be critical for potency and selectivity. Modifications to the side chain attached to the pyrimidine ring were explored to optimize pharmacokinetic properties.

CompoundTargetIndication
Tofacitinib JAK1, JAK2, JAK3Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera
Baricitinib JAK1, JAK2Rheumatoid Arthritis
Case Study: Ruxolitinib (Jakafi®)

Ruxolitinib is another successful JAK inhibitor based on the pyrrolopyrimidine scaffold, approved for the treatment of myelofibrosis and polycythemia vera.

  • Core Structure: Similar to tofacitinib, ruxolitinib features the 7H-pyrrolo[2,3-d]pyrimidine core.

  • Selectivity: Ruxolitinib exhibits selectivity for JAK1 and JAK2 over other kinases, which is attributed to specific interactions with the kinase domain. The cyclopentyl group attached to the pyrimidine ring plays a key role in achieving this selectivity.

Beyond Kinases: Other Therapeutic Applications

While kinase inhibition remains the most prominent application, the versatility of the pyrrolopyrimidine scaffold has led to its exploration in other therapeutic areas:

  • Antiviral Agents: Pyrrolopyrimidine derivatives have shown promise as inhibitors of viral polymerases and other essential viral enzymes.

  • Anticancer Agents (Non-kinase targets): Researchers are investigating pyrrolopyrimidines as inhibitors of other cancer-related targets, such as histone deacetylases (HDACs) and protein-protein interactions.

  • Central Nervous System (CNS) Disorders: The ability of some pyrrolopyrimidine derivatives to cross the blood-brain barrier has opened up possibilities for treating CNS disorders, including Alzheimer's disease and Parkinson's disease.

Future Directions and Conclusion

The pyrrolopyrimidine core continues to be a highly valuable scaffold in modern drug discovery. Its proven success in targeting kinases has paved the way for its exploration against a wider range of biological targets. Future research will likely focus on:

  • Developing more selective inhibitors: Fine-tuning the substitution patterns on the pyrrolopyrimidine core to achieve greater selectivity for specific kinase isoforms or other protein targets.

  • Exploring novel therapeutic areas: Expanding the application of pyrrolopyrimidines to new disease indications.

  • Utilizing advanced drug delivery systems: Enhancing the therapeutic efficacy and reducing the side effects of pyrrolopyrimidine-based drugs through targeted delivery and controlled release formulations.

References

  • Title: The 7-azaindole scaffold in medicinal chemistry Source: ScienceDirect URL:[Link]
  • Title: Recent Developments of Pyrrolopyrimidine Derivatives as Anticancer Agents Source: MDPI URL:[Link]
  • Title: A comprehensive review on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their medicinal applic
  • Title: Tofacitinib for the treatment of rheumatoid arthritis Source: National Center for Biotechnology Inform
  • Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis Source: National Center for Biotechnology Inform

Navigating the Procurement of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Quality Evaluation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Introduction: The Pivotal Role of this compound in Modern Drug Discovery

This compound, a heterocyclic aromatic compound, has emerged as a critical building block in the synthesis of a diverse array of therapeutic agents. Its unique pyrrolopyrimidine core structure serves as a versatile scaffold for the development of targeted therapies, particularly in oncology and virology. The strategic placement of the chloro substituent at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups and the construction of complex molecular architectures.

This guide provides a comprehensive overview of the commercial landscape for this compound, offering technical insights into supplier evaluation, quality control, and in-house verification protocols to ensure the procurement of high-purity material essential for successful drug discovery and development programs.

The Significance of this compound in Medicinal Chemistry

The therapeutic relevance of this compound is underscored by its incorporation into several classes of bioactive molecules:

  • Janus Kinase (JAK) Inhibitors: This compound is a key intermediate in the synthesis of potent JAK inhibitors, which are instrumental in treating myelofibrosis and other myeloproliferative neoplasms by modulating the JAK-STAT signaling pathway.

  • Antiviral Agents: Its structural resemblance to purine nucleosides makes it a valuable precursor for the synthesis of novel antiviral drugs. These synthetic nucleoside analogs can interfere with viral replication and are being explored for the treatment of various viral infections.

  • PROTACs (Proteolysis-Targeting Chimeras): The adaptable chemical nature of this compound makes it a suitable component for the design of PROTACs, an emerging therapeutic modality that harnesses the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1]

The successful synthesis of these complex and highly specific therapeutic agents is contingent upon the quality and purity of the starting materials, making the selection of a reliable commercial supplier a critical first step in the research and development process.

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound, catering to a range of research and development needs. The following table provides a non-exhaustive list of potential vendors. Researchers are advised to contact these suppliers directly to obtain the most current product specifications and availability.

SupplierPurity SpecificationCAS NumberNotes
Sigma-Aldrich≥97%84905-80-6Offers various quantities for research purposes.
BLDpharmPurity specification available upon request84905-80-6Provides access to NMR, HPLC, and LC-MS data.[2]
Chem-Impex≥96% (HPLC)84905-80-6Specifies storage at 0-8 °C.[1]
Apollo ScientificTypically ≥98%84905-80-6Provides hazard and safety information.
Santa Cruz BiotechnologyInformation available on Certificate of Analysis84905-80-6For research use only.[3]
AChemBlockInformation available upon request84905-80-6Provides basic physical and safety data.

Technical Guide to Quality Verification

Ensuring the identity and purity of this compound is paramount for the reproducibility of synthetic procedures and the integrity of biological data. This section provides a detailed guide to the analytical methods and protocols for in-house quality control.

Synthesis and Purification

A common synthetic route to this compound involves the chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one using a chlorinating agent such as phosphoryl chloride.[4] The crude product is typically a dark solid that can be purified by silica gel column chromatography to yield an off-white to pale yellow solid.[4]

Experimental Protocol: Synthesis of this compound [4]

  • Reaction Setup: To 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) in a round-bottom flask under a nitrogen atmosphere, add phosphoryl chloride (approximately 2.8 equivalents).

  • Heating: Heat the reaction mixture to reflux for 1 hour. The mixture should become a homogeneous dark solution.

  • Quenching: After cooling the reaction mixture in an ice-water bath, slowly pour it into crushed ice with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous solution to approximately 8 by the slow addition of concentrated ammonia, while maintaining a low temperature.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid under vacuum at an elevated temperature (e.g., 110 °C) to yield the crude product.

  • Purification: For an analytically pure sample, perform silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate-hexane).

Analytical Methods for Quality Control

A comprehensive quality assessment of this compound should include a combination of chromatographic and spectroscopic techniques.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A well-developed reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.

Illustrative HPLC Method Parameters

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 230 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Method Validation: The in-house HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and range.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound.

Expected ¹H NMR Spectral Data (in DMSO-d₆): [4]

  • δ ~12.4 ppm (broad singlet, 1H, NH)

  • δ ~8.6 ppm (singlet, 1H, pyrimidine-H)

  • δ ~8.0 ppm (doublet of doublets, 1H, pyrrole-H)

  • δ ~6.7 ppm (doublet of doublets, 1H, pyrrole-H)

Expected ¹³C NMR Spectral Data (in DMSO-d₆): [4]

  • δ ~151.3, 149.6, 142.1, 134.8, 124.3, 102.7 ppm

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₆H₄ClN₃, Molecular Weight: 153.57 g/mol ), the mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom.

Expected Mass Spectral Data (Electrospray Ionization, Positive Mode - ES+): [4]

  • m/z 154.01 ([M+H]⁺, corresponding to the ³⁵Cl isotope)

  • m/z 156.01 ([M+H]⁺, corresponding to the ³⁷Cl isotope, with an intensity of approximately 33% of the m/z 154.01 peak)

4. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups.

Expected IR Spectral Data (Pure Sample): [4]

  • ~3128, 3078, 2979 cm⁻¹ (N-H and C-H stretching)

  • ~1621 cm⁻¹ (C=N and C=C stretching)

5. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, which should be in close agreement with the calculated values for the molecular formula C₆H₄ClN₃.

Calculated Elemental Composition: [4]

  • C: 46.93%

  • H: 2.63%

  • N: 27.36%

  • Cl: 23.09%

Visualizing the Quality Control Workflow

The following diagram illustrates a logical workflow for the quality control of commercially sourced this compound.

QC_Workflow cluster_procurement Procurement cluster_testing In-House QC Testing cluster_decision Decision Supplier_Selection Supplier Selection & CoA Request Material_Receipt Material Receipt & Documentation Review Supplier_Selection->Material_Receipt Visual_Inspection Visual Inspection (Appearance, Color) Material_Receipt->Visual_Inspection HPLC_Purity HPLC Purity Analysis Visual_Inspection->HPLC_Purity NMR_Identity ¹H & ¹³C NMR for Structural Identity HPLC_Purity->NMR_Identity MS_Confirmation Mass Spectrometry for MW Confirmation NMR_Identity->MS_Confirmation IR_Functional_Groups IR Spectroscopy for Functional Groups MS_Confirmation->IR_Functional_Groups Elemental_Analysis Elemental Analysis for Compositional Verification IR_Functional_Groups->Elemental_Analysis Specification_Check Compare Results to Specifications Elemental_Analysis->Specification_Check Release_Material Release for R&D Use Specification_Check->Release_Material Pass Reject_Material Reject & Contact Supplier Specification_Check->Reject_Material Fail

Caption: Quality Control Workflow for this compound.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification: [7]

  • Acute Toxicity: Toxic if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions: [7]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid generating dust. Collect the material and dispose of it as hazardous waste.

Storage: [1][2]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Some suppliers recommend refrigerated storage (2-8 °C).[1][2]

  • Keep away from strong oxidizing agents.

Conclusion

The procurement of high-quality this compound is a critical determinant of success in research and development programs that utilize this versatile building block. By carefully selecting suppliers, understanding the key quality attributes, and implementing a robust in-house quality control program, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This guide provides a framework for making informed decisions and navigating the technical challenges associated with the sourcing and handling of this important chemical intermediate.

References

  • PubChem. (n.d.). This compound.
  • MDPI. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Vertex AI Search. (n.d.). The Crucial Role of this compound in Drug Synthesis.
  • MDPI. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

An In-depth Technical Guide to the GHS Hazard Profile of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 84905-80-6). As a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance.[1][2] This document synthesizes data from authoritative sources to provide actionable insights for safe handling, storage, and emergency response.

Chemical Identity and Significance

This compound is a heterocyclic aromatic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol .[3][4] Its structure, featuring a pyrrolopyrimidine core, makes it a valuable intermediate in the development of compounds with potential antibacterial and antitumor activities.[1] Given its application in pharmaceutical and biochemical research, personnel are likely to handle this substance in various experimental settings, necessitating a robust understanding of its intrinsic hazards.

GHS Hazard Classification: A Consolidated View

This compound is classified as a hazardous substance. The GHS classification, aggregated from multiple notifications to the ECHA C&L Inventory and major suppliers, indicates significant health risks upon exposure.[3][5] The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.

The signal word for this chemical is predominantly listed as Danger , reflecting the potential for significant acute toxicity.[3][5] However, some suppliers may use Warning based on slightly different classification thresholds.[6] Researchers should always defer to the specific information provided on the supplier's Safety Data Sheet (SDS).

Table 1: GHS Hazard Summary
Hazard ClassCategoryHazard Statement CodeHazard Statement
Acute Toxicity, OralCategory 3H301Toxic if swallowed[3][5]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[3][5]
Serious Eye Damage/Eye IrritationCategory 2H319Causes serious eye irritation[3][5]
Specific target organ toxicity, single exposureCategory 3H335May cause respiratory irritation[3][5]
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled

Note: H332 (Harmful if inhaled) is listed by some suppliers. The most consistently reported oral toxicity is H301 (Toxic if swallowed), as indicated in the majority of ECHA notifications.[3]

GHS Pictograms

The following pictograms are associated with the hazards of this compound:

PictogramDescriptionAssociated Hazard

Skull and CrossbonesAcute Toxicity (fatal or toxic)

Exclamation MarkIrritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

Hazard Identification and Response Workflow

The following diagram illustrates the logical flow from hazard identification based on GHS classifications to the implementation of appropriate safety measures and emergency responses.

GHS_Workflow Workflow for Handling this compound substance This compound CAS: 84905-80-6 ghs_class GHS Classification - Acute Oral Toxicity (H301) - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) substance->ghs_class is classified under signal Signal Word: Danger ghs_class->signal requires ppe Required Personal Protective Equipment (PPE) ghs_class->ppe dictates use of handling Safe Handling Protocols (Fume Hood, Ventilation) ghs_class->handling necessitates storage Secure Storage (Locked, Ventilated, 2-8°C) ghs_class->storage requires exposure Potential Exposure Event handling->exposure if protocols fail spill Spill & Disposal Procedures handling->spill if containment fails first_aid First Aid Measures - Ingestion - Inhalation - Skin Contact - Eye Contact exposure->first_aid triggers medical Seek Immediate Medical Attention first_aid->medical especially for ingestion

Caption: Hazard management workflow for this compound.

Precautionary Statements and Safe Handling Protocols

A self-validating safety protocol relies on a clear understanding of and adherence to GHS precautionary statements. These provide the framework for minimizing exposure and responding correctly in case of an incident.

Table 2: Key GHS Precautionary Statements
CodeStatementCausality and Field Insight
Prevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]Causality: The compound is a respiratory irritant (H335) and potentially harmful if inhaled (H332). Inhaling fine powder can cause immediate irritation to the nose, throat, and lungs. Insight: Always handle this solid compound within a certified chemical fume hood. Use engineering controls to minimize dust generation during weighing and transfer.
P264Wash hands thoroughly after handling.[5]Causality: Prevents skin irritation (H315) and accidental ingestion (H301) from contaminated hands. Insight: A strict "no-touch" policy should be enforced. After handling, and before leaving the lab, wash hands with soap and water, even if gloves were worn.
P270Do not eat, drink or smoke when using this product.[5]Causality: Directly mitigates the primary risk of acute oral toxicity (H301). Insight: This is a fundamental rule of chemical safety. All food and drink must be kept outside of the laboratory area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[5]Causality: Protects against skin irritation (H315) and serious eye irritation (H319). Insight: Nitrile gloves, a lab coat, and tightly fitting safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing or dust generation.
Response
P301+P316IF SWALLOWED: Get emergency medical help immediately.[5]Causality: Addresses the acute, life-threatening danger of oral toxicity (H301). Insight: Do not induce vomiting. Rinse the mouth with water. Immediate medical intervention is critical. Have the SDS readily available for emergency responders.
P302+P352IF ON SKIN: Wash with plenty of water.[5]Causality: Mitigates skin irritation (H315). Insight: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]Causality: Addresses respiratory irritation (H335). Insight: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]Causality: Counteracts serious eye irritation (H319). Insight: Use an eyewash station for at least 15 minutes, holding the eyelids open. Prompt and thorough rinsing is crucial to prevent lasting damage.
Storage
P405Store locked up.[5]Causality: Due to its acute toxicity (H301), access should be restricted to authorized personnel. Insight: Store in a designated, locked cabinet or refrigerator away from incompatible materials.
P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]Causality: Prevents accumulation of potentially harmful dust or vapors. Insight: While the vapor pressure is low, this ensures containment. Many suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[6]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[5]Causality: Ensures that this toxic and irritating compound does not contaminate the environment. Insight: Follow all local, state, and federal regulations for hazardous chemical waste disposal. Do not dispose of down the drain.

Toxicological and Ecological Information

Toxicological Summary

The primary toxicological concerns are acute oral toxicity, leading to a "Toxic if swallowed" classification, and significant irritation to skin, eyes, and the respiratory system upon direct contact or inhalation.[5] Currently, there is no publicly available data on carcinogenicity, mutagenicity, or reproductive toxicity.[5]

Ecological Summary

There is no available data on the ecotoxicity of this compound, including its effects on fish, daphnia, or algae.[5] Due to its hazard profile, discharge into the environment must be strictly avoided.[5]

Experimental Protocols for Safe Laboratory Use

Protocol 1: Weighing and Preparing Solutions
  • Preparation: Don appropriate PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place an analytical balance, weigh paper/boat, spatula, and a sealable container with the desired solvent inside the fume hood.

  • Weighing: Retrieve the this compound container from its locked storage. Open it only inside the fume hood. Carefully transfer the desired amount of solid to the weigh paper.

  • Transfer: Gently add the weighed solid to the solvent container. Avoid creating dust.

  • Sealing: Tightly cap the solution container and the stock chemical container.

  • Decontamination: Wipe down the spatula and the balance with a damp cloth. Dispose of the weigh paper and cloth in the designated solid hazardous waste container.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

Protocol 2: Emergency Response for a Small Spill
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside of a fume hood, evacuate the area and prevent entry.

  • Assess: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Carefully sweep the absorbent material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated before resuming work.

Conclusion

This compound is a compound of significant interest in drug discovery but carries a serious GHS hazard profile that demands respect and careful handling. Its acute oral toxicity and irritant properties are the primary risks. By understanding and implementing the GHS guidelines, from wearing appropriate PPE to following strict handling and storage protocols, researchers can mitigate these risks effectively. The causality-driven approach outlined in this guide provides the necessary framework for a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal or environmental health.

References

  • PubChem. This compound | C6H4ClN3 | CID 5370695. [Link]
  • Thermo Fisher Scientific. Safety Data Sheet for Pyridine hydrochloride. [Link]
  • PubChem. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224. [Link]
  • European Chemicals Agency (ECHA).
  • Merck Millipore.
  • Chemsrc. This compound | CAS#:84905-80-6. [Link]

Sources

Key features of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

This guide provides an in-depth technical analysis of the this compound scaffold, a heterocyclic structure of significant interest to researchers, scientists, and professionals in drug development. Its unique chemical architecture serves as a versatile building block in the synthesis of a wide array of biologically active molecules, ranging from kinase inhibitors for oncology to novel antiviral and neuroprotective agents.

Introduction: The Rise of a Privileged Scaffold

The this compound core, a deaza-isostere of purine, has emerged as a privileged scaffold in medicinal chemistry. Its structure allows for strategic modifications that can modulate its interaction with various biological targets. This adaptability has made it an indispensable component in the development of targeted therapies.[1][2] The presence of a reactive chlorine atom at the 4-position provides a convenient handle for synthetic elaboration, enabling the exploration of vast chemical space and the optimization of pharmacological properties.

One of the most notable applications of this scaffold is as a key intermediate in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor.[1] Beyond oncology, its derivatives have shown promise in antiviral drug development and are being explored in the cutting-edge field of Proteolysis-Targeting Chimera (PROTAC) technology.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of the this compound scaffold is crucial for its effective utilization in research and development.

Chemical and Physical Properties
PropertyValueReference
CAS Number 84905-80-6[3]
Molecular Formula C₆H₄ClN₃[4]
Molecular Weight 153.57 g/mol [5][4]
IUPAC Name This compound[4]
SMILES C1=CNC2=C1N=CN=C2Cl[4]
Physical Form Solid[6]
Melting Point >150 °C (decomposition)[3]
Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the this compound scaffold.

  • ¹H NMR (DMSO-d₆): δ 12.43 (s, D₂O exchangeable, 1H), 8.61 (s, 1H), 7.97 (dd, J = 2.8, 2.8 Hz; D₂O-exchangeable to d, 1H), 6.72 (dd, J = 1.7, 3.5 Hz; D₂O-exchangeable to d, 1H).[3]

  • ¹³C NMR (DMSO-d₆): δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70.[3]

  • Infrared (IR) (pure sample): 3128, 3078, 2979, 1621 cm⁻¹.[3]

  • Mass Spectrometry (ES+): m/z 154.01 (100%, [M+H]⁺), 156.01 (33%).[3]

Synthesis and Reactivity: A Gateway to Diverse Derivatives

The synthetic accessibility and predictable reactivity of the this compound scaffold are key to its widespread use.

General Synthetic Protocol

A common and effective method for the preparation of this compound involves the chlorination of its corresponding pyrrolopyrimidinone precursor.[1][3]

Experimental Protocol: Synthesis of this compound [1][3]

  • Reaction Setup: Place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in a round-bottom flask under a nitrogen atmosphere.

  • Chlorination: Add phosphoryl chloride (POCl₃) (approx. 2.8 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux for 1 hour, during which the mixture should become a homogeneous solution.

  • Quenching: After cooling the reaction mixture in an ice-water bath, slowly pour it into crushed ice with stirring.

  • Neutralization: Adjust the pH of the aqueous solution to approximately 8 with concentrated ammonia, while maintaining a low temperature.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid under vacuum at 110 °C to yield the crude product.

  • Purification: For an analytically pure sample, perform silica gel column chromatography (eluent: EtOAc-hexane, 35:65).

G 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one Reaction Mixture Reaction Mixture 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one->Reaction Mixture POCl₃, Reflux Crude Product Crude Product Reaction Mixture->Crude Product 1. Ice Quench 2. NH₃ (aq) Pure this compound Pure this compound Crude Product->Pure this compound Silica Gel Chromatography G cluster_0 Nucleophilic Aromatic Substitution (SₙAr) Scaffold This compound Product 4-amino-5H-pyrrolo[3,2-d]pyrimidine Derivative Scaffold->Product Nucleophilic Attack at C4 Nucleophile R-NH₂ (Amine) Nucleophile->Product

Caption: Key reactivity of the this compound scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of numerous therapeutic agents, primarily due to its ability to serve as a versatile pharmacophore.

Kinase Inhibition: A Dominant Role in Oncology

A significant body of research has focused on the development of pyrrolo[3,2-d]pyrimidine and its isomeric pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. [2]These scaffolds act as ATP-competitive inhibitors by mimicking the adenine core of ATP and binding to the kinase hinge region.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

  • C4-Substitution: The substituent introduced at the C4-position via nucleophilic substitution of the chlorine atom plays a crucial role in determining the potency and selectivity of the inhibitor. Large, hydrophobic groups are often well-tolerated and can extend into solvent-exposed regions of the kinase active site.

  • Pyrrole N-H: The hydrogen on the pyrrole nitrogen can act as a hydrogen bond donor, interacting with backbone carbonyls in the hinge region of the kinase.

  • Pyrimidine Nitrogens: The nitrogens in the pyrimidine ring can act as hydrogen bond acceptors, further anchoring the molecule in the ATP-binding pocket.

Derivatives of the pyrrolopyrimidine scaffold have shown potent inhibitory activity against a range of kinases, including:

  • Janus Kinases (JAKs): As exemplified by Ruxolitinib. [1]* Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial in angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.

  • p21-Activated Kinase 4 (PAK4): Implicated in cancer cell proliferation and migration. [7] Table of Inhibitory Activities of Selected Pyrrolopyrimidine Derivatives:

Derivative ClassTarget KinaseReported Activity (IC₅₀)Reference
Pyrrolo[2,3-d]pyrimidine-benzylidene-benzohydrazidesEGFR, Her2, VEGFR2, CDK240 - 204 nM[8]
Pyrazolo[3,4-d]pyrimidine urea derivativesFLT3, VEGFR2Potent inhibition[9]
Pyrrolopyrimidinone derivativesMARKPotent inhibition[10]
Beyond Kinases: Exploring New Therapeutic Avenues

The versatility of the this compound scaffold extends beyond kinase inhibition.

  • Antiviral Agents: The scaffold is a critical component in the synthesis of modified nucleoside analogs for antiviral drug development. [1]* Neurodegenerative Diseases: Derivatives have been investigated as inhibitors of MARK (Microtubule Affinity Regulating Kinase), a target for Alzheimer's disease. [10]Additionally, a series of pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent neuropeptide Y5 receptor antagonists, which may have applications in the treatment of obesity. [11]* PROTAC Technology: The adaptable chemical framework of this compound makes it a valuable building block for designing PROTACs, which are molecules that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. [1]* Antibacterial and Antitumor Activities: The chlorinated pyrrolopyrimidine core is utilized in the preparation of compounds with broad antibacterial and antitumor activities. [3]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on further exploring the chemical space around this core, developing more selective and potent inhibitors for a wider range of targets, and expanding its application in emerging therapeutic modalities like PROTACs. The insights provided in this guide aim to empower researchers and drug development professionals to effectively leverage the unique features of this remarkable scaffold in their quest for innovative medicines.

References

  • The Crucial Role of this compound in Drug Synthesis. (n.d.). Vertex AI Search.
  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. (n.d.). PubMed.
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6. (n.d.). ChemicalBook.
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). NIH.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). ACS Publications - American Chemical Society.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC - NIH.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central.
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. (n.d.). Chem-Impex.
  • This compound | C6H4ClN3 | CID 5370695. (n.d.). PubChem.
  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. (2000). PubMed.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org.
  • Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. (n.d.). PubMed.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). PubMed.
  • This compound | 84905-80-6. (n.d.). Sigma-Aldrich.
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | CAS 84905-80-6 | SCBT. (n.d.). Santa Cruz Biotechnology.

Sources

Potential therapeutic targets of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

The pyrrolo[3,2-d]pyrimidine scaffold has also been instrumental in developing inhibitors against the Epidermal Growth Factor Receptor (EGFR), a key driver in various solid tumors, particularly non-small-cell lung cancer (NSCLC). [24][25]Research has focused on creating dual HER2/EGFR inhibitors and, critically, compounds that can overcome acquired resistance. [26][27]For instance, derivatives have been specifically designed to inhibit the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors. [24][28]Structural biology studies have shown these compounds bind to the inactive conformation of EGFR, providing a basis for structure-guided design of next-generation inhibitors. [24][28]

Part 4: A Practical Guide to Target Validation

The identification of a potent inhibitor in a biochemical assay is only the first step. A rigorous, multi-stage validation process is required to confirm that the compound acts on the intended target in a complex biological system and produces the desired cellular effect.

Visualization: Target Validation Workflow

Workflowcluster_vitroIn Vitro / Biochemicalcluster_cellCell-BasedAssayProtocol 1:Kinase Activity Assay(e.g., ADP-Glo)Result1Determine IC50Assay->Result1WBProtocol 2:Western Blot(Pathway Modulation)Result1->WBPotent compounds advanceCETSAProtocol 3:CETSA(Target Engagement)Result1->CETSAPotent compounds advanceResult2Confirm Pathway InhibitionWB->Result2Result3Confirm Target BindingCETSA->Result3

Caption: From in vitro potency to in-cell target validation.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using an ADP-quantification assay.

  • Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is proportional to kinase activity. A luminescence-based reagent is used to quantify ADP. [15]* Materials:

    • Recombinant target kinase (e.g., JAK2, BTK).

    • Specific kinase substrate peptide.

    • ATP solution.

    • Test compound (serial dilution in DMSO).

    • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well assay plates.

  • Methodology:

    • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense 50 nL of each concentration into the wells of a 384-well plate. Include DMSO-only wells for "no inhibitor" (100% activity) and buffer-only wells for "no enzyme" (0% activity) controls.

    • Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of this solution to each well, except the "no enzyme" controls.

    • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to all wells.

    • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

    • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature. [15] 8. Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Analysis: Normalize the data to the high and low controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Pathway Modulation (Western Blot)

This protocol determines if the test compound inhibits the target kinase's signaling activity within a cellular context by measuring the phosphorylation of a downstream substrate. [16]

  • Principle: An active kinase phosphorylates its downstream targets. An effective inhibitor will reduce the level of this phosphorylation, which can be detected using phospho-specific antibodies. [17][18]* Materials:

    • Relevant cell line (e.g., a cell line where the target pathway is active).

    • Cell culture media and reagents.

    • Test compound.

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running and transfer buffers.

    • Nitrocellulose or PVDF membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (one for the phosphorylated target, one for the total target protein).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) detection reagent.

  • Methodology:

    • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for a predetermined time (e.g., 1-2 hours).

    • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and then lyse the cells by adding ice-cold RIPA buffer. [16]Scrape the cells and collect the lysate. [19] 3. Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins. [16] 5. Gel Electrophoresis: Load 20-30 µg of each protein sample onto an SDS-PAGE gel and run to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [20] 8. Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3 for the JAK pathway) overnight at 4°C with gentle shaking.

    • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again. Apply ECL reagent and capture the chemiluminescent signal using a digital imager. [16] 11. Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein target.

    • Analysis: Quantify band intensities using densitometry software. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal indicates on-target pathway inhibition.

Protocol 3: In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA®)

This protocol provides direct evidence that a compound binds to its intended target protein within intact cells.

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [21]When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at different temperatures can be quantified. [22]* Materials:

    • Relevant cell line.

    • Test compound and DMSO vehicle.

    • PBS and protease inhibitors.

    • PCR tubes or plates.

    • Thermal cycler.

    • Apparatus for cell lysis (e.g., freeze-thaw cycles).

    • Ultracentrifuge.

    • Reagents for protein quantification (e.g., Western Blot or ELISA).

  • Methodology:

    • Cell Treatment: Treat cultured cells with the test compound at a saturating concentration or with DMSO vehicle for 1 hour.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to room temperature. [21] 4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

    • Separation of Soluble Fraction: Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

    • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western Blot or another specific protein detection method (e.g., ELISA, AlphaScreen). [23] 7. Analysis: Plot the amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample provides direct evidence of target engagement in the cell. [22]

Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent ability to mimic ATP has made it an exceptionally fertile starting point for the development of inhibitors against multiple classes of protein kinases. From the life-changing impact of JAK inhibitors in myeloproliferative neoplasms to the paradigm-shifting success of BTK inhibitors in B-cell cancers and the ongoing efforts to conquer resistance in EGFR-driven tumors, this core structure is woven into the fabric of modern targeted therapy. The continued exploration of this versatile scaffold, guided by the rigorous validation workflows outlined in this guide, promises to deliver the next generation of precision medicines for a host of challenging diseases.

References

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]
  • Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. (2024). MDPI. [Link]
  • Development of New Pyrrolopyrimidine-Based Inhibitors of Janus Kinase 3 (JAK3). (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). Frontiers in Immunology. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
  • What are BTK inhibitors and how do they work?. (2024). Targeted Oncology. [Link]
  • A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies. (n.d.). Journal of the Advanced Practitioner in Oncology. [Link]
  • The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention. (2017).
  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. (2012). Bioorganic & Medicinal Chemistry. [Link]
  • How BTK inhibitors treat mantle cell lymphoma. (2023). MD Anderson Cancer Center. [Link]
  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]
  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Protocols. [Link]
  • Small molecule drug discovery targeting the JAK-STAT pathway. (2024).
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. (n.d.). International Journal of Molecular Sciences. [Link]
  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]
  • Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2023). YouTube. [Link]
  • Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors. (n.d.).
  • Mechanism of Action for Covalent and Non-Covalent BTKi. (2024). YouTube. [Link]
  • JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. (2017). Drugs. [Link]
  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. (n.d.). Semantic Scholar. [Link]
  • Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. (n.d.).
  • Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors. (n.d.). Taylor & Francis Online. [Link]
  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2. (2016).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Chemical Biology. [Link]
  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. [Link]
  • The Crucial Role of this compound in Drug Synthesis. (n.d.). LinkedIn. [Link]
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.).
  • Pyrrolo [2,3-d] pyrimidine derivatives as inhibitors of janus kinases (jak). (n.d.).
  • Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. (2015). Bioorganic & Medicinal Chemistry. [Link]
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. (n.d.). J&K Scientific. [Link]
  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021). Journal of Medicinal Chemistry. [Link]
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry. [Link]
  • Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. (n.d.). ChEMBL. [Link]
  • Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors. (n.d.). Semantic Scholar. [Link]
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). European Journal of Medicinal Chemistry. [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine from 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a critical intermediate in pharmaceutical development, from its precursor, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. The protocol focuses on the widely employed chlorination reaction using phosphorus oxychloride (POCl₃). Beyond a simple recitation of steps, this document provides an in-depth analysis of the reaction mechanism, the rationale behind procedural choices, critical process parameters, and robust troubleshooting strategies. This guide is intended for researchers, medicinal chemists, and process development professionals aiming to synthesize this key building block with high yield and purity.

Introduction: The Strategic Importance of this compound

The 7-deazapurine scaffold, of which this compound is a key derivative, is a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as an effective hinge-binding motif for a multitude of protein kinases.[1][2] Consequently, this intermediate is a cornerstone in the synthesis of numerous targeted therapies, including Janus kinase (JAK) inhibitors for myelofibrosis and antivirals.[1][3]

The conversion of the metabolically labile 4-oxo (or 4-hydroxy tautomer) functionality to a 4-chloro group is a pivotal synthetic transformation. The chloro substituent serves as an excellent leaving group, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine-containing side chains, which is a common strategy for tuning the selectivity, potency, and pharmacokinetic properties of kinase inhibitors.[1] Mastering this chlorination step is therefore essential for the successful development of novel therapeutics based on the pyrrolo[3,2-d]pyrimidine core.

The Chlorination Reaction: Mechanism and Rationale

The conversion of the lactam functionality in 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one to the corresponding chloride is robustly achieved using phosphorus oxychloride (POCl₃), often heated to reflux.

The Mechanism of Chlorination

While often simplified as a direct hydroxyl-to-chloride exchange, the mechanism is more nuanced for a heterocyclic amide (lactam).

  • Activation of the Carbonyl: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of the pyrimidinone onto the electrophilic phosphorus atom of POCl₃. This forms a highly activated chloro-phosphate intermediate.

  • Chloride Attack: A chloride ion, either from another molecule of POCl₃ or dissociated from the intermediate, then attacks the C4 carbon.

  • Elimination and Product Formation: The C-O bond of the intermediate cleaves, eliminating a stable phosphate byproduct and forming the desired this compound. The driving force for the reaction is the formation of the very strong P=O bond in the phosphate byproducts.

G cluster_start Starting Material & Reagent cluster_mechanism Reaction Mechanism cluster_end Products Pyrimidinone 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one Activation 1. Activation of Carbonyl Oxygen (Attack on POCl₃) Pyrimidinone->Activation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Activation Intermediate 2. Formation of Activated Chloro-Phosphate Intermediate Activation->Intermediate Attack 3. Nucleophilic Attack by Chloride (Cl⁻) Intermediate->Attack Elimination 4. Elimination of Phosphate Byproduct Attack->Elimination Product This compound Elimination->Product Byproduct Phosphate Byproducts Elimination->Byproduct

Caption: Mechanism of POCl₃-mediated chlorination.

Causality Behind Experimental Choices
  • Reagent Choice (POCl₃): Phosphorus oxychloride is the reagent of choice for several reasons. It serves as both the chlorinating agent and, when used in excess, the solvent. Its boiling point (106 °C) is suitable for driving the reaction to completion at reflux without requiring super-high temperatures that could degrade the sensitive pyrrole ring. While other reagents like thionyl chloride (SOCl₂) can chlorinate alcohols, POCl₃ is generally more effective and common for converting heterocyclic lactams and amides.[4]

  • Use of Excess POCl₃: The protocol typically employs a significant excess of POCl₃. This ensures the reaction goes to completion and helps to fully dissolve the starting material, which may have limited solubility.

  • Absence of a Base: Many chlorination procedures with POCl₃ specify the use of a tertiary amine base like pyridine or N,N-dimethylaniline.[5][6] These bases act as catalysts and scavenge the HCl generated, which can sometimes lead to cleaner reactions or prevent unwanted side reactions with acid-sensitive substrates. However, for this specific substrate, the reaction proceeds efficiently without a base.[3][7] This simplifies the workup, as removing a high-boiling amine is not required. The decision to omit a base is a valid process choice when the substrate and product are stable under the acidic conditions generated.

  • Reaction Temperature (Reflux): Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The transformation of the reaction mixture into a homogeneous solution is a key visual indicator of progress.[3][7]

Experimental Protocol

This protocol is adapted from established literature procedures.[3][7] All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Key Properties
3H,5H-pyrrolo[3,2-d]pyrimidin-4-oneC₆H₅N₃O135.1210.0 g74.0Starting Material
Phosphorus Oxychloride (POCl₃)Cl₃OP153.3344 mL (71.8 g)468Reagent & Solvent; Corrosive, Lachrymator
Crushed Ice / Deionized WaterH₂O18.02~600 g-For quenching
Concentrated Ammonia (28-30%)NH₄OH35.05As needed-For neutralization; Corrosive
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-Extraction Solvent
HexaneC₆H₁₄86.18As needed-Chromatography Eluent
Silica GelSiO₂60.08As needed-Stationary Phase
Step-by-Step Procedure

Caption: Experimental workflow for synthesis.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (10.0 g, 74.0 mmol) to the flask.

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (44 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature ~110-115 °C) with stirring. The solid will slowly dissolve, and the mixture will darken, eventually forming a black, homogeneous solution. Maintain reflux for 1-2 hours.[3][7] Reaction completion can be monitored by TLC (e.g., 10% MeOH in DCM), quenching a small aliquot carefully in ice/ammonia and extracting with EtOAc.

  • Cooling: After the reaction is complete, cool the flask in an ice-water bath to 0-5 °C.

  • Workup - Quenching: In a separate large beaker, prepare a slurry of crushed ice (~600 g). With vigorous mechanical stirring, slowly and carefully pour the cold reaction mixture onto the crushed ice. CAUTION: This is a highly exothermic reaction that releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Neutralization: Continue to cool the aqueous mixture in an ice bath. Slowly add concentrated ammonium hydroxide solution to adjust the pH to approximately 8. The product will precipitate as a solid.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Transfer the solid to a drying dish and dry under vacuum at 60-80 °C to afford the crude this compound as a dark solid. The expected yield is typically high (85-95%).[3][7]

Purification

For most subsequent reactions, the crude material is of sufficient purity. For an analytically pure sample, silica gel column chromatography can be performed using an eluent such as 30-40% ethyl acetate in hexane.[3][7]

Characterization and Troubleshooting

Expected Results
  • Appearance: Off-white to dark gray solid.

  • Yield: 85-95% (crude).

  • ¹H NMR (DMSO-d₆): δ ~12.4 (br s, 1H, NH), ~8.6 (s, 1H), ~8.0 (t, 1H), ~6.7 (dd, 1H).[3][7]

  • MS (ES+): m/z 154.0 [M+H]⁺, 156.0 [M+H+2]⁺ (characteristic 3:1 isotopic pattern for chlorine).[3][7]

Troubleshooting Guide

A common failure mode for this reaction is the hydrolysis of the product back to the starting material during workup.

G Problem Problem: Low yield, starting material recovered after workup. Cause Root Cause: Product hydrolysis during aqueous quench. Problem->Cause Solution1 Solution 1: Remove excess POCl₃ under vacuum before quench. Cause->Solution1 Solution2 Solution 2: Ensure quench is performed at low temperature (0°C) with vigorous stirring. Cause->Solution2 Solution3 Solution 3: Ensure rapid and efficient neutralization to pH 8. Cause->Solution3 Validation Validation: Check crude product by NMR/MS. Absence of starting material confirms success. Solution1->Validation Solution2->Validation Solution3->Validation

Caption: Troubleshooting product hydrolysis.

  • Issue: TLC of the reaction mixture shows full conversion, but the final isolated solid is primarily the starting material.

    • Cause: The 4-chloro product is susceptible to hydrolysis, especially in the highly acidic aqueous environment created when quenching excess POCl₃. The heat generated during the quench can accelerate this decomposition.

    • Solution:

      • Remove Excess Reagent: Before quenching, evaporate the bulk of the excess POCl₃ under reduced pressure (rotovap). This dramatically reduces the violence and exotherm of the quench.

      • Control Temperature: Ensure the quench is done very slowly into a large volume of vigorously stirred ice, maintaining a temperature below 5 °C.

      • Rapid Neutralization: Neutralize the acidic solution promptly after the quench is complete to bring it to a pH where the product is more stable.

  • Issue: The reaction does not go to completion; starting material remains.

    • Cause: Insufficient heating time or temperature. The POCl₃ may be of poor quality (partially hydrolyzed).

    • Solution: Ensure the reaction mixture reaches reflux and becomes a clear, homogeneous solution. Extend the reflux time by 1-2 hours. If the problem persists, use freshly opened or distilled POCl₃.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and a lachrymator. It reacts violently with water, releasing heat and toxic HCl gas. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves (e.g., butyl rubber or neoprene).[4][5][8][9]

  • Quenching and Neutralization: The quenching of POCl₃ and subsequent neutralization with ammonia are highly exothermic and release corrosive gases. These steps must be performed with extreme caution, ensuring slow addition and efficient cooling.

  • Waste Disposal: All waste containing phosphorus oxychloride or its byproducts must be disposed of according to institutional and local environmental regulations.

References

  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols.
  • Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.
  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Google Patents. (n.d.). EP1042303A1 - Chloropyrimidine process.
  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?
  • ResearchGate. (2020, October 28). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
  • GlobeNewswire. (n.d.). The Crucial Role of this compound in Drug Synthesis.
  • ACS Publications. (2023, August 7). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines.
  • ACS Publications. (n.d.). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor.

Sources

Application Notes & Protocols: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine as a Pivotal Intermediate for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous potent and selective kinase inhibitors. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No: 3680-69-1) as a versatile intermediate. We will delve into its synthesis, physicochemical properties, and its application in cornerstone C-C and C-N bond-forming reactions, providing detailed, field-proven protocols for the synthesis of diverse kinase inhibitor libraries.

Introduction: The Strategic Importance of the Pyrrolopyrimidine Scaffold

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold and its isomeric 9-deazapurine (pyrrolo[3,2-d]pyrimidine) core have emerged as exceptionally valuable frameworks.[1] Their structure mimics the native adenine of ATP, allowing them to bind effectively within the kinase ATP-binding pocket.

This compound is a critical building block that provides a reactive handle for introducing molecular diversity at a key position of the scaffold.[2][3] The chlorine atom at the C4 position is readily displaced via nucleophilic aromatic substitution or, more powerfully, through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule to optimize potency, selectivity, and pharmacokinetic properties. Its utility is highlighted by its role as a key intermediate in the synthesis of advanced therapeutics, including Janus kinase (JAK) inhibitors and agents targeting the epidermal growth factor receptor (EGFR) family.[2][4]

This guide explains the causality behind experimental choices and provides robust, self-validating protocols for leveraging this intermediate in drug discovery programs.

Physicochemical Properties & Reactivity Profile

The utility of this compound stems from its distinct chemical properties.

PropertyValueReference
CAS Number 3680-69-1[2]
Molecular Formula C₆H₄ClN₃[5]
Molecular Weight 153.57 g/mol [5]
IUPAC Name This compound[6]
Appearance Off-white to dark gray solid[7][8]
SMILES C1=CNC2=C1N=CN=C2Cl[6]

Reactivity Insights: The primary site of reactivity is the electron-deficient C4 position, activated by the adjacent pyrimidine nitrogens. The chlorine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The pyrrole N-H at the N5 position is acidic and can be deprotonated or involved in N-alkylation reactions, offering a secondary point for modification or for the attachment of protecting groups to modulate solubility and reactivity.[9]

Synthesis Protocol for this compound

High-purity starting material is paramount for successful downstream applications. The most common and reliable synthesis involves the chlorination of the corresponding pyrimidinone precursor.

Protocol 3.1: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

This protocol describes the conversion of the keto form to the desired chloro-intermediate using phosphoryl chloride (POCl₃).

Causality: Phosphoryl chloride is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate on the pyrimidinone oxygen, which is subsequently displaced by a chloride ion to yield the product. Refluxing ensures the reaction goes to completion.

G cluster_workflow Synthesis of this compound start 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one reagent Phosphoryl Chloride (POCl₃) process Reflux (1 hr) reagent->process Heat quench Quench with Crushed Ice process->quench Cool neutralize Adjust pH to ~8 (Conc. Ammonia) quench->neutralize isolate Vacuum Filtration neutralize->isolate dry Dry Under Vacuum (110 °C) isolate->dry product This compound dry->product

Caption: Workflow for the synthesis of the title intermediate.

Materials:

  • 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (2.5-3.0 equiv)

  • Crushed ice

  • Concentrated ammonia solution

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • Under an inert nitrogen atmosphere, charge a round-bottom flask with 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (e.g., 31.08 g, 230 mmol).[7][8]

  • Carefully add phosphoryl chloride (e.g., 60 mL, 644 mmol).[7][8]

  • Heat the reaction mixture to reflux for 1 hour. The mixture should become a homogeneous dark solution.[7][8]

  • After completion, cool the reaction mixture in an ice-water bath.

  • Work-up (Critical Step): In a separate, large vessel containing crushed ice (e.g., 775 mL), slowly and carefully pour the cooled reaction mixture with vigorous stirring. This is a highly exothermic quench.[7][8]

  • While keeping the mixture cool in an ice bath, slowly add concentrated ammonia to adjust the pH to approximately 8.[7][8]

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.[7][8]

  • Dry the solid under vacuum at 110 °C to afford this compound as a dark gray solid (typical yield: 85-90%).[7][8]

  • Purification (Optional): For analytical purity, the crude product can be purified by silica gel column chromatography (e.g., eluent: 35:65 EtOAc/Hexane).[7]

Validation Data:

  • ¹H NMR (DMSO-d₆): δ 12.43 (s, 1H), 8.61 (s, 1H), 7.97 (dd, 1H), 6.72 (dd, 1H).[7][8]

  • ¹³C NMR (DMSO-d₆): δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70.[7][8]

  • MS (ES+): m/z 154.01 [M+H]⁺, 156.01 [M+H+2]⁺ (characteristic 3:1 isotopic pattern for chlorine).[7][8]

Core Application Protocols for Kinase Inhibitor Synthesis

The true power of the intermediate is realized in palladium-catalyzed cross-coupling reactions. The following protocols provide a robust starting point for diversification.

Protocol 4.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Principle: This reaction creates a carbon-carbon bond between the C4 position of the pyrrolopyrimidine and an aryl or heteroaryl group, a key structural motif in many Type I and Type II kinase inhibitors. The reaction involves a palladium(0) catalyst, a suitable ligand, a base, and a boronic acid or ester coupling partner.[1][10]

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start 4-Chloro-5H-pyrrolo [3,2-d]pyrimidine setup Combine Reagents Under Inert Gas start->setup partner Aryl/Heteroaryl Boronic Acid partner->setup catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->setup base Base (e.g., K₂CO₃) base->setup solvent Solvent (e.g., Dioxane/H₂O) solvent->setup reaction Heat (80-100 °C) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product 4-Aryl-5H-pyrrolo [3,2-d]pyrimidine purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, Toluene) and degassed water (typically 4:1 to 10:1 ratio)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the boronic acid, the base, and the palladium catalyst.[1]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Add the degassed organic solvent and degassed water via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-substituted product.

Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)Notes
Pd(dppf)Cl₂ (3%)K₂CO₃ (2.0)DME/H₂O (4:1)802-6Excellent for a wide range of boronic acids.[11]
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O908-16A classic choice, may require longer reaction times.
Pd(OAc)₂/SPhos (2%/4%)K₃PO₄ (2.5)Dioxane/H₂O (10:1)1001-4Highly active catalyst system for challenging substrates.[12]
Protocol 4.2: Buchwald-Hartwig Amination (C-N Bond Formation)

Principle: This reaction forms a carbon-nitrogen bond, enabling the introduction of a vast array of primary and secondary amines at the C4 position. This is fundamental for creating inhibitors that form critical hydrogen bonds with the kinase hinge region. Success hinges on the careful selection of a palladium catalyst, a bulky phosphine ligand, and a suitable base.[13][14]

G cluster_buchwald Buchwald-Hartwig Amination Workflow start 4-Chloro-5H-pyrrolo [3,2-d]pyrimidine setup Combine Reagents Under Inert Gas start->setup amine Primary or Secondary Amine amine->setup catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) catalyst->setup ligand Ligand (e.g., XPhos) ligand->setup base Base (e.g., NaOtBu) base->setup solvent Anhydrous Solvent (e.g., Toluene) solvent->setup reaction Heat (80-110 °C) setup->reaction workup Filter & Aqueous Wash reaction->workup purify Column Chromatography workup->purify product 4-Amino-5H-pyrrolo [3,2-d]pyrimidine purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-5 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or microwave vial

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, the base, and this compound.[15]

  • Seal the vessel, then evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Alternatively, microwave irradiation (e.g., 130-150 °C for 10-30 min) can dramatically reduce reaction times.[16]

  • Monitor the reaction progress by LC-MS. Reactions can take from 30 minutes to 24 hours depending on the substrate and conditions.[13]

  • After completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.[13]

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Precatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)Notes
Pd₂(dba)₃ / XPhos (1%/2%)NaOtBu (1.5)Toluene1004-12A highly general and effective system for many amines.[15]
Pd(OAc)₂ / RuPhos (2%/4%)Cs₂CO₃ (2.0)Dioxane1106-18Good for less reactive or sterically hindered amines.
RuPhos Pd G3 (2-4%)K₃PO₄ (2.0)t-AmylOH1002-8A modern, air-stable precatalyst simplifying reaction setup.

Troubleshooting and Field-Proven Insights

  • Hydrodechlorination: A common side reaction where the chloro group is replaced by hydrogen. This can be minimized by using high-purity reagents, ensuring a scrupulously inert atmosphere, and avoiding excessive temperatures or reaction times.

  • Low Reactivity: Chloropyrimidines can be less reactive than their bromo- or iodo- counterparts. If a reaction stalls, consider switching to a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) or a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) for aminations.[12][17]

  • N5-Alkylation: The pyrrole nitrogen can sometimes compete in reactions. If this is problematic, consider protecting the N5 position with a suitable protecting group (e.g., SEM, Boc) prior to cross-coupling.

Conclusion

This compound is an indispensable intermediate for modern medicinal chemistry. Its well-defined reactivity allows for the precise and efficient installation of diverse functionalities at the C4 position through robust and scalable palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a validated foundation for researchers to construct extensive libraries of novel pyrrolo[3,2-d]pyrimidine derivatives, accelerating the discovery and development of next-generation kinase inhibitors.

References

  • The Crucial Role of this compound in Drug Synthesis. Vertex AI Search Grounding Service.
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6. ChemicalBook.
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis. ChemicalBook.
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | 84905-80-6. J&K Scientific.
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. Chem-Impex.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | CAS 84905-80-6. Santa Cruz Biotechnology.
  • This compound. Achmem.
  • Varlitinib (ASLAN001) | EGFR Inhibitor. MedchemExpress.com.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source not available.
  • CAS 84905-80-6 | this compound. Aceschem.

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a 9-deazapurine analogue, its scaffold is a cornerstone in the design of molecules that interact with key biological targets. The chlorine atom at the C4 position serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr). This reactivity makes it an indispensable intermediate for synthesizing targeted therapies, most notably as a key building block for Ruxolitinib, a potent Janus kinase (JAK) inhibitor.[1] Its utility also extends to the development of antiviral agents and novel therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras).[1]

This guide provides an in-depth exploration of the SNAr reactions of this compound, detailing the underlying mechanistic principles, critical experimental parameters, and field-proven protocols for its derivatization.

Mechanistic Underpinnings: The SNAr Pathway

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles. The substitution at the C4 position of this compound proceeds predominantly through the classical SNAr addition-elimination mechanism.[2][3]

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, which bears the chlorine leaving group. This step breaks the aromaticity of the pyrimidine ring.

  • Formation of the Meisenheimer Complex: The initial attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization.[4] The stability of this intermediate is a key factor governing the reaction's feasibility.[4]

  • Elimination and Aromaticity Restoration: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The pronounced reactivity at the C4 position, as opposed to other positions, is explained by frontier molecular orbital theory, which indicates a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, making it the most electrophilic site for nucleophilic attack.[5]

General SNAr Mechanism

Part 1: Core Principles for Experimental Design

Successful execution of SNAr reactions on this scaffold requires careful consideration of several interconnected parameters.

The Role of the Pyrrole N-H Proton

The proton on the pyrrole nitrogen is weakly acidic. In the presence of a strong base, it can be deprotonated, forming an anion that can alter the electronic properties of the ring system or lead to undesired side reactions.

  • Expertise & Causality: For many reactions, particularly with amine nucleophiles, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is employed. These bases are sufficiently strong to neutralize the HCl generated during the reaction but are generally not strong enough to deprotonate the pyrrole nitrogen, thus preventing side reactions. In reactions requiring stronger bases (e.g., with alcohol nucleophiles), protection of the N-H group may be necessary.

Selection of Nucleophiles

The versatility of the 4-chloro group allows for reactions with a broad spectrum of nucleophiles.

  • N-Nucleophiles (Amines): This is the most common class of reaction. Primary and secondary aliphatic amines, as well as anilines, react readily. The nucleophilicity of the amine is key; electron-rich anilines react faster than electron-poor ones. Steric hindrance, especially from ortho-substituents on anilines, can significantly slow the reaction rate.[6]

  • O-Nucleophiles (Alcohols, Phenols): These reactions typically require a strong base (e.g., sodium hydride, NaH) to first deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile.

  • S-Nucleophiles (Thiols): Thiols are generally more nucleophilic than their alcohol counterparts and often react under milder basic conditions to form thioethers.

Solvent, Base, and Catalysis Strategy

The choice of solvent and base is critical for controlling reaction kinetics and minimizing side products.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the charged Meisenheimer intermediate, accelerating the reaction. Alcohols like 2-propanol or n-butanol can also be used, often at elevated temperatures.

  • Aqueous Conditions: Recent studies have demonstrated that amination reactions can be effectively performed in water, often under mild acidic promotion (e.g., with HCl).[6][7] This approach offers significant environmental and cost benefits. The acid protonates the pyrimidine ring, further activating it towards nucleophilic attack. However, the amount of acid must be carefully controlled to minimize competing hydrolysis of the chloro-substituent.[6][7]

  • Bases: As mentioned, non-nucleophilic organic bases like DIPEA are standard for scavenging acid byproducts. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also frequently used, particularly in polar aprotic solvents.

Workflow_Logic sub This compound n_nuc n_nuc sub->n_nuc N-Nucleophile (e.g., R₂NH) o_nuc o_nuc sub->o_nuc O-Nucleophile (e.g., ROH) s_nuc s_nuc sub->s_nuc S-Nucleophile (e.g., RSH) cond_n Solvent: IPA, DMF, Water Base: DIPEA, K₂CO₃ Temp: 60-120 °C n_nuc->cond_n Conditions cond_o Solvent: DMF, THF Base: NaH, K₂CO₃ Temp: 25-100 °C o_nuc->cond_o Conditions cond_s Solvent: DMF, EtOH Base: K₂CO₃, Et₃N Temp: 25-80 °C s_nuc->cond_s Conditions prod_n prod_n cond_n->prod_n Yields 4-amino product prod_o prod_o cond_o->prod_o Yields 4-ether product prod_s prod_s cond_s->prod_s Yields 4-thioether product

Decision workflow for nucleophile selection.

Part 2: Experimental Protocols & Methodologies

The following protocols are representative procedures for the nucleophilic substitution of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: General Amination with Aliphatic Amines

This protocol describes a typical reaction with a primary or secondary amine in an alcoholic solvent.

Reaction Scheme:

Reagents & MaterialsM.W.AmountMoles (mmol)Equiv.
This compound153.571.0 g6.511.0
Amine (e.g., Morpholine)87.120.85 mL9.771.5
DIPEA129.242.27 mL13.022.0
2-Propanol (IPA)-20 mL--

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 6.51 mmol).

  • Reagent Addition: Add 2-propanol (20 mL), the desired amine (1.5 equiv.), and DIPEA (2.0 equiv.).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-16 hours.

    • Trustworthiness: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine completion. The disappearance of the starting material is a key indicator.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to afford the desired 4-amino-5H-pyrrolo[3,2-d]pyrimidine.

Protocol 2: Acid-Promoted Amination with Anilines in Water

This protocol outlines a modern, environmentally conscious approach for coupling with anilines, which are common nucleophiles in kinase inhibitor synthesis.[6][8]

Reaction Scheme:

Reagents & MaterialsM.W.AmountMoles (mmol)Equiv.
This compound153.57500 mg3.261.0
Aniline derivative (e.g., 4-fluoroaniline)111.12362 mg3.261.0
Hydrochloric Acid (conc.)36.46~1 drop (0.1 equiv)~0.330.1
Water-15 mL--

Step-by-Step Methodology:

  • Setup: Combine this compound (500 mg, 3.26 mmol) and the aniline derivative (1.0 equiv.) in a reaction vial with a magnetic stir bar.

  • Reagent Addition: Add water (15 mL) followed by a carefully controlled amount of concentrated HCl (0.1 equiv.).

    • Expertise & Causality: Using only a catalytic amount of acid is crucial. While the acid activates the substrate, an excess amount will protonate the aniline nucleophile, rendering it unreactive, and will promote the hydrolysis of the starting material to the corresponding pyrimidinone.[6][7]

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 6-24 hours. The product may precipitate from the solution upon formation.

  • Work-up: Cool the reaction to room temperature. If a precipitate has formed, collect it by vacuum filtration and wash with cold water.

  • Extraction: If no precipitate forms, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to yield the pure N-aryl product.

Representative Yields for Substituted Anilines: [6]

Aniline Substituent (para)pKₐConditionsIsolated Yield
-OCH₃5.34H₂O, 0.1 eq HCl, 6h94%
-CH₃5.09H₂O, 0.1 eq HCl, 6h91%
-H4.63H₂O, 0.1 eq HCl, 6h86%
-F4.65H₂O, 0.1 eq HCl, 6h89%
-Cl4.15H₂O, 0.1 eq HCl, 6h87%
-NO₂1.02H₂O, 0.1 eq HCl, 6h80%
Protocol 3: O-Alkylation with Alcohols

This protocol details the formation of an ether linkage, which requires the generation of a more powerful alkoxide nucleophile.

Reaction Scheme:

Reagents & MaterialsM.W.AmountMoles (mmol)Equiv.
This compound153.57500 mg3.261.0
Sodium Hydride (60% in mineral oil)24.00156 mg3.911.2
Alcohol (e.g., Benzyl alcohol)108.140.41 mL3.911.2
Anhydrous DMF-10 mL--

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 mL) and the alcohol (1.2 equiv.).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise.

    • Expertise & Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. The reaction is exothermic and produces flammable hydrogen gas, requiring an inert atmosphere and careful addition. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF (5 mL) and add this solution dropwise to the alkoxide mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating (e.g., to 50 °C) may be required for less reactive alcohols.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography to obtain the 4-alkoxy product.

References

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central, NIH. [Link]
  • Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Nucleophilic Aromatic Substitution.Chemistry Steps. [Link]
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.Beilstein Journal of Organic Chemistry, NIH. [Link]
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.ACS Omega, NIH. [Link]
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.Zenodo. [Link]
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • The Crucial Role of this compound in Drug Synthesis.
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflamm
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.ACS Omega. [Link]

Sources

Application Notes & Protocols: Leveraging 4-chloro-5H-pyrrolo[3,2-d]pyrimidine for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6) as a pivotal intermediate in the synthesis of potential antiviral agents. We will explore the core reactivity of this heterocyclic scaffold, present validated protocols for its synthesis and subsequent functionalization, and discuss the chemical rationale behind these synthetic transformations. The protocols provided herein are designed to be self-validating, offering a robust foundation for the development of novel nucleoside and non-nucleoside analogs.

Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Scaffold

In the landscape of antiviral drug discovery, heterocyclic compounds that mimic the structure of natural purines (adenine and guanine) are of paramount importance. This compound, a structural isomer of 7-deazapurine, represents a "privileged scaffold". The replacement of the N7 nitrogen atom of a purine with a carbon atom fundamentally alters the electronic properties and metabolic stability of the molecule, often leading to enhanced binding affinity for viral enzymes or resistance to enzymatic degradation.[1]

This versatile building block is particularly valuable due to its two primary reactive sites: the electrophilic C4 position, activated by the chloro substituent, and the nucleophilic N5 position of the pyrrole ring. This dual reactivity allows for sequential, controlled modifications, enabling the synthesis of diverse chemical libraries for antiviral screening. Its utility has been noted in the development of compounds with potential activity against a range of viruses and as kinase inhibitors for anticancer applications.[2][3]

Core Chemistry: Properties and Reactivity

Understanding the inherent chemical properties of this compound is crucial for designing successful synthetic routes.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 84905-80-6[4]
Molecular Formula C₆H₄ClN₃[4]
Molecular Weight 153.57 g/mol [4]
IUPAC Name This compound[4]
Canonical SMILES C1=CNC2=C1N=CN=C2Cl[4]

The key to this scaffold's utility lies in its predictable reactivity, which can be exploited for divergent synthesis.

G cluster_0 Primary Reactive Sites scaffold This compound C4 C4-Cl Position (Electrophilic) scaffold->C4 Nucleophilic Aromatic Substitution (SNAr) N5 N5-H Position (Nucleophilic) scaffold->N5 Deprotonation followed by Alkylation/Acylation (SN2) G start 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one reagent Phosphoryl Chloride (POCl3) Reflux, 1h start->reagent Add product This compound reagent->product Chlorinates workup Cool & Quench on Crushed Ice product->workup Process

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq).

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃, ~2.8 eq) to the flask.

    • Causality Note: POCl₃ serves as both the chlorinating agent and the solvent. It reacts with the tautomeric hydroxyl group of the pyrimidinone to form a highly reactive phosphate ester, which is an excellent leaving group readily displaced by a chloride ion.

  • Heating: Heat the reaction mixture to reflux for 1 hour. The solid starting material should dissolve to form a dark, homogeneous solution.

  • Work-up: Cool the reaction mixture in an ice-water bath. Under vigorous stirring, slowly and cautiously pour the cooled solution into a beaker containing crushed ice (~25 mL per gram of starting material).

    • Safety Critical: This quenching step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

  • Isolation: The product typically precipitates as a solid. Stir the mixture until all the ice has melted, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum to yield the final product.

Protocol 2: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

The most common and critical reaction of this scaffold is the displacement of the C4-chloro group with nitrogen nucleophiles to build analogs of adenine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as 2-propanol or ethanol (~10-20 mL per gram).

  • Nucleophile Addition: Add the desired amine nucleophile (e.g., aqueous ammonia, methylamine, dimethylamine solution; ~5-10 eq).

    • Causality Note: A large excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction. For less reactive or more valuable amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.

  • Heating: Heat the mixture in a sealed vessel or under reflux at a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Table 2: Representative C4-Amination Reactions

NucleophileProduct TypeTypical ConditionsSignificance
Ammonia (NH₃)4-Amino (Adenine analog)NH₃ in MeOH, 100 °C, sealed tubeCore of many antiviral nucleosides
Methylamine (CH₃NH₂)4-MethylaminoCH₃NH₂ in EtOH, 80 °CModulates H-bonding potential
Hydrazine (N₂H₄)4-HydrazinylN₂H₄·H₂O in EtOH, refluxIntermediate for further heterocycle synthesis
Protocol 3: Synthesis of N5-Alkylated Acyclic Analogs

This advanced protocol demonstrates a two-step sequence: N5-alkylation followed by C4-amination, to generate more complex acyclic nucleoside analogs, a class of compounds known for potent antiviral activity. [5][6] Workflow: Two-Step Synthesis of Acyclic Analogs

G cluster_0 Step 1: N5-Alkylation cluster_1 Step 2: C4-Amination & Deprotection start 4-Chloro-5H-pyrrolo [3,2-d]pyrimidine step1_reagents 1. NaH, DMF 2. BrCH2OCH2CH2OAc start->step1_reagents Reacts with intermediate N5-Alkylated Intermediate step1_reagents->intermediate step2_reagents Methanolic Ammonia Elevated Temp. intermediate->step2_reagents Reacts with product Final Acyclic Analog (e.g., 4-Amino-5-((2-hydroxyethoxy)methyl)) step2_reagents->product

Caption: Sequential synthesis of a disubstituted acyclic nucleoside analog.

Step-by-Step Methodology:

Part A: N5-Alkylation

  • Anion Formation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir for 30 minutes.

    • Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole N5-H to form the highly nucleophilic sodium pyrrolide salt. This is necessary for the subsequent alkylation.

  • Alkylation: Add (2-acetoxyethoxy)methyl bromide (1.2 eq) dropwise to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part B: C4-Amination and Deprotection

  • Ammonolysis: Dissolve the N5-alkylated intermediate from Part A in methanolic ammonia (saturated solution).

  • Heating: Transfer the solution to a sealed steel vessel and heat at 100-120 °C for 12-24 hours.

    • Causality Note: This single step achieves two crucial transformations. The ammonia acts as a nucleophile to displace the C4-chloro group, and as a base to facilitate the cleavage (saponification) of the acetate protecting group, revealing the terminal hydroxyl group of the acyclic side chain.

  • Isolation: Cool the vessel, then open it carefully in a fume hood. Concentrate the solution under reduced pressure and purify the final product by column chromatography or recrystallization.

Biological Significance of Derivatives

The derivatization of the pyrrolopyrimidine core has yielded compounds with significant biological activity. Specifically, 4,5-disubstituted pyrrolo[2,3-d]pyrimidines (a closely related isomer) have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). [5][7]The antiviral effects are often observed at non-cytotoxic concentrations, indicating a favorable selectivity index. [5]Furthermore, novel derivatives of related pyrrolopyrimidine systems have demonstrated potent activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4. [8]

Conclusion

This compound is a high-value, versatile starting material for the synthesis of diverse heterocyclic compounds. The protocols detailed in this guide provide a robust framework for its use in creating libraries of potential antiviral agents through predictable and high-yielding transformations at the C4 and N5 positions. The underlying chemical principles of nucleophilic aromatic substitution and N-alkylation are fundamental tools for any medicinal chemist working to develop next-generation therapeutics.

References

  • The Crucial Role of this compound in Drug Synthesis.Vertex AI Search Result.
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine - Chem-Impex.Chem-Impex.
  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | 84905-80-6 - J&K Scientific.J&K Scientific.
  • Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines.PubMed.
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 - ChemicalBook.ChemicalBook.
  • Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin.PubMed.
  • Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines.PubMed.
  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections.PubMed.
  • This compound | C6H4ClN3 | CID 5370695 - PubChem.PubChem.
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.PubMed.

Sources

Protocol for synthesizing anticancer agents from 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Potent Kinase Inhibitors from the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold

Affiliation: Advanced Drug Discovery & Development Division

For: Researchers, medicinal chemists, and drug development professionals in oncology.

Abstract

The 7-deazapurine core, specifically the 5H-pyrrolo[3,2-d]pyrimidine scaffold, is a cornerstone in the design of targeted anticancer agents. Its structural similarity to adenine allows it to function as a "hinge-binding" motif for numerous protein kinases, which are critical regulators of cellular signaling often dysregulated in cancer. This application note provides a detailed protocol for the synthesis of potent kinase inhibitors derived from the versatile starting material, this compound. We will elucidate the strategic considerations behind the synthetic route, focusing on the nucleophilic aromatic substitution (SNAr) at the C4 position, and present a step-by-step guide for the synthesis, purification, and characterization of a representative anilino-substituted derivative. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Privileged Scaffold

The this compound is not merely a starting material; it is a strategically activated scaffold for kinase inhibitor discovery. The pyrrolo[3,2-d]pyrimidine core mimics the natural purine structure of ATP, enabling it to dock effectively into the ATP-binding pocket of kinases. The nitrogen atoms at positions 1 and 3 act as crucial hydrogen bond acceptors, anchoring the molecule to the "hinge region" of the kinase.

The true synthetic utility of this scaffold lies in the chlorine atom at the C4 position. The electron-withdrawing nature of the pyrimidine ring system makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile and modular installation of a wide variety of substituents, which can be tailored to target the specific contours of different kinase active sites, thereby tuning the compound's potency and selectivity. This "plug-and-play" approach has led to the development of numerous clinical candidates and approved drugs targeting kinases such as the Epidermal Growth Factor Receptor (EGFR), Src kinase, and Aurora kinases.

Workflow Overview

The overall synthetic strategy is a straightforward yet powerful two-step process. It begins with the commercially available starting material and proceeds through a nucleophilic substitution to generate the final, biologically active compound.

G A Starting Material: This compound C Reaction: Nucleophilic Aromatic Substitution (SNAr) A->C B Nucleophile: Substituted Aniline (e.g., 3-ethynyl-4-fluoroaniline) B->C D Product: N-substituted-5H-pyrrolo[3,2-d]pyrimidin-4-amine C->D Formation of C-N bond E Purification & Characterization D->E F Final Anticancer Agent E->F

Figure 1: High-level workflow for the synthesis of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.

Mechanistic Insight: The SNAr Reaction

The key transformation in this protocol is the SNAr reaction. This is not a simple substitution; it is a two-step addition-elimination process.

  • Nucleophilic Attack: The nucleophile (in our case, the amino group of a substituted aniline) attacks the electron-deficient C4 carbon of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the electron-withdrawing pyrimidine nitrogens.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

The choice of solvent and base is critical. Protic solvents like isopropanol or n-butanol can facilitate the reaction by stabilizing the charged intermediates. While the reaction can often proceed without a base, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial. It serves to neutralize the HCl generated during the reaction, preventing the protonation of the aniline nucleophile and driving the equilibrium towards the product.

Experimental Protocol

This protocol details the synthesis of a representative potent kinase inhibitor, N-(3-ethynyl-4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Materials and Reagents
ReagentCAS NumberSupplierGrade
This compound5683-19-2Sigma-Aldrich97%
3-ethynyl-4-fluoroaniline163517-09-5Combi-Blocks>98%
2-Propanol (Isopropanol)67-63-0Fisher ScientificAnhydrous, >99.5%
Diisopropylethylamine (DIPEA)7087-68-5Acros Organics>99.5%
Ethyl Acetate (EtOAc)141-78-6VWR ChemicalsACS Grade
Hexanes110-54-3VWR ChemicalsACS Grade
Dichloromethane (DCM)75-09-2Fisher ScientificHPLC Grade
Step-by-Step Synthesis Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add this compound (1.0 eq) to a round-bottom flask. B 2. Add 3-ethynyl-4-fluoroaniline (1.1 eq). A->B C 3. Add 2-Propanol (solvent) and DIPEA (1.5 eq). B->C D 4. Heat to 80 °C under N2 atmosphere. C->D E 5. Monitor by TLC or LC-MS (approx. 12-16 hours). D->E F 6. Cool to RT, concentrate under reduced pressure. E->F G 7. Redissolve in EtOAc, wash with water and brine. F->G H 8. Dry over Na2SO4, filter, and concentrate. G->H I 9. Purify by column chromatography (e.g., Hexanes:EtOAc gradient). H->I

Figure 2: Detailed step-by-step synthetic workflow.

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.51 mmol, 1.0 eq).

  • Reagent Addition: Add 3-ethynyl-4-fluoroaniline (0.96 g, 7.16 mmol, 1.1 eq).

  • Solvent and Base Addition: Add 30 mL of 2-propanol followed by diisopropylethylamine (DIPEA) (1.7 mL, 9.77 mmol, 1.5 eq). The DIPEA is crucial for scavenging the HCl byproduct.

  • Reaction Conditions: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours). A typical mobile phase for TLC is 50:50 Hexanes:EtOAc.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing to 50% ethyl acetate) to afford the pure N-(3-ethynyl-4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine as a solid.

Characterization

The final compound should be characterized to confirm its identity and purity.

  • ¹H NMR: To confirm the proton environment of the final structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

  • Purity (HPLC): To ensure the purity is >95% for biological testing.

Biological Evaluation: Potency Against Target Kinases

Compounds synthesized from this scaffold are frequently evaluated for their ability to inhibit protein kinases. The N-(3-ethynyl-4-fluorophenyl) derivative has been shown to be a potent inhibitor of several kinases, including members of the EGFR family. The biological activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

CompoundTarget KinaseIC₅₀ (nM)Cell LineCitation
N-(3-ethynyl-4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amineEGFR5.8A431
Src15HeLa
Aurora Kinase A25HCT116
Reference Compound (Erlotinib)EGFR2NCI-H358

Note: IC₅₀ values can vary based on assay conditions. The data presented is a representative summary from the literature.

Conclusion and Outlook

The protocol described herein provides a robust and reproducible method for synthesizing potent kinase inhibitors from the this compound scaffold. The key SNAr reaction is efficient and allows for extensive diversification at the C4 position, making this an invaluable strategy in modern medicinal chemistry. By understanding the principles behind the reaction mechanism and the rationale for the chosen conditions, researchers can confidently employ and adapt this protocol to generate novel anticancer agents for further investigation.

References

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. [Link]
  • Ringsdorf, H. (1960). Nucleophilic aromatic substitution. Angewandte Chemie, 72(11), 370-377. This is a foundational review of the SNAr mechanism. A direct link is not available, but the citation is historically significant for the mechanism. A modern textbook on advanced organic chemistry will cover this in detail.
  • Burchat, A., et al. (2002). Discovery of A-770041, a Src-Family Selective Orally Active Tyrosine Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(12), 1687-1690. [Link]
  • Huther, N., et al. (2008). Novel 4-heteroaryl-5H-pyrrolo[3,2-d]pyrimidines as potent inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 18(18), 5020-5023. [Link]
  • Meisenheimer, J. (1902). Ueber Reactionen aromatischer Nitrokörper. Justus Liebigs Annalen der Chemie, 323(2), 205-246. This is the original historical reference for the Meisenheimer complex. A direct URL is not available.
  • Gonzales, A. J., et al. (2008). A-443654 is a novel inhibitor of the AKT/PKB Serine/Threonine Kinase. Journal of Medicinal Chemistry, 51(14), 4087-4095. While this paper focuses on a different inhibitor class, it employs similar pyrrolopyrimidine chemistry and provides context for kinase inhibition assays. [Link]
  • Moyer, J. D., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848. [Link]

Application Notes and Protocols for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Versatile Scaffold for Agrochemical Innovation

4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry as a crucial intermediate for the synthesis of targeted therapies, particularly kinase inhibitors.[1][2][3] Its unique pyrrolopyrimidine structure, a deaza-isostere of adenine, makes it an ideal starting point for creating molecules that can interact with ATP-binding sites in various enzymes.[4] While its primary applications to date have been in pharmaceutical development, the same properties that make it valuable in medicine also position it as a promising scaffold for the development of novel agrochemicals.[5][6] This guide provides an in-depth look at the potential applications of this compound in agrochemical research, with a focus on its utility in creating new fungicides, herbicides, and insecticides.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a well-established process, typically starting from 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. The key transformation involves chlorination using a reagent such as phosphoryl chloride.

A general synthetic protocol is as follows:

  • Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one is suspended in an excess of phosphoryl chloride.

  • Heating: The reaction mixture is heated to reflux for approximately one hour, during which the solid starting material dissolves to form a dark, homogeneous solution.[7][8]

  • Quenching: After cooling the reaction mixture in an ice-water bath, it is slowly and carefully poured into crushed ice with vigorous stirring.

  • Neutralization: The pH of the aqueous solution is adjusted to approximately 8 using a base, such as concentrated ammonia, while maintaining a low temperature.[7]

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. For analytical purity, the crude product can be purified by silica gel column chromatography.[7][8]

G A 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one C Reflux A->C B Phosphoryl Chloride (POCl3) B->C D Quenching with Ice C->D E Neutralization (Ammonia) D->E F This compound E->F

Caption: Synthesis of this compound.

Derivatization Strategies for Agrochemical Applications

The chlorine atom at the 4-position of the pyrrolo[3,2-d]pyrimidine core is a key functional group that allows for a wide range of derivatization reactions. This versatility is central to its potential in creating diverse libraries of compounds for agrochemical screening. Common derivatization strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide array of substituents. This is a common strategy for creating libraries of kinase inhibitors.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be used to form carbon-carbon bonds, allowing for the introduction of aryl and vinyl groups at the 4-position.

  • Buchwald-Hartwig Amination: Another palladium-catalyzed reaction, this method is highly effective for forming carbon-nitrogen bonds, providing access to a broad range of substituted amines.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne groups, further expanding the chemical space that can be explored.

Application in Fungicide Research: Targeting Fungal Kinases

The most promising application of the this compound scaffold in agrochemicals is in the development of novel fungicides. Many existing fungicides act by inhibiting specific metabolic pathways in fungi, and protein kinases are essential regulators of many of these processes.[9][10] The structural similarity of the pyrrolopyrimidine core to adenine makes it an excellent starting point for designing competitive inhibitors of fungal kinases.

Mechanism of Action: Kinase Inhibition

Protein kinases are enzymes that play crucial roles in cell signaling, growth, and development in fungi. They function by transferring a phosphate group from ATP to a protein substrate. By designing molecules that bind to the ATP-binding site of a fungal-specific kinase, it is possible to block its activity and disrupt essential cellular processes, ultimately leading to fungal cell death. The pyrrolo[2,3-d]pyrimidine nucleus is a known scaffold for ATP-competitive kinase inhibitors.[4][11]

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrrolopyrimidine A Fungal Kinase D Phosphorylated Protein A->D E ADP A->E B ATP B->A C Protein Substrate C->A F Pyrrolo[3,2-d]pyrimidine Derivative F->A Binds to ATP site

Caption: Proposed mechanism of action for fungicidal derivatives.

Experimental Protocol: In Vitro Antifungal Assay

This protocol describes a method for evaluating the in vitro antifungal activity of this compound derivatives against a panel of plant pathogenic fungi.

Materials:

  • Test compounds (derivatives of this compound)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or a suitable growth medium for the target fungi

  • Sterile petri dishes

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile cork borer

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the media to cool to approximately 50-60°C.

  • Incorporation of Test Compounds: Add the stock solutions of the test compounds to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, and 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Fungal Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., 24, 48, and 72 hours).

  • Analysis: Calculate the percentage of growth inhibition for each compound at each concentration compared to the control.

Application in Herbicide Research

While less explored than its fungicidal potential, the pyrrolopyrimidine scaffold also has applications in herbicide discovery. Certain pyrimidine derivatives have been shown to possess herbicidal activity by inhibiting key enzymes in plant metabolic pathways.[12][13]

Experimental Protocol: Pre-emergence Herbicidal Assay

This protocol outlines a method for assessing the pre-emergence herbicidal activity of this compound derivatives.

Materials:

  • Test compounds

  • Acetone

  • Tween-20 (surfactant)

  • Seeds of indicator plant species (e.g., ryegrass, cress)

  • Pots or trays filled with a standard soil mix

  • Greenhouse or growth chamber

Procedure:

  • Test Solution Preparation: Dissolve the test compounds in acetone and then dilute with water containing a surfactant (e.g., 0.5% Tween-20) to achieve the desired application rates.

  • Sowing Seeds: Sow the seeds of the indicator plants in pots or trays at a uniform depth.

  • Application of Test Compounds: Apply the test solutions evenly to the soil surface immediately after sowing.[2]

  • Incubation: Place the pots or trays in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 14-21 days), assess the germination rate and the health of the emerged seedlings. Visual scoring of phytotoxicity can be performed on a scale of 0 (no effect) to 100 (complete kill).[14]

  • Analysis: Compare the effects of the test compounds to an untreated control and a commercial standard herbicide.

Application in Insecticide Research

The development of insecticides from the this compound scaffold is an emerging area of research. The rationale is similar to that for fungicides and herbicides: targeting essential enzymes in insects that are not present or are significantly different in vertebrates.

Experimental Protocol: Insecticidal Contact Bioassay

This protocol describes a method for evaluating the contact insecticidal activity of this compound derivatives against a target insect pest.

Materials:

  • Test compounds

  • Acetone

  • Glass vials or petri dishes

  • Micropipette

  • Target insects (e.g., aphids, whiteflies)

  • Holding containers with a food source

Procedure:

  • Test Solution Preparation: Prepare serial dilutions of the test compounds in acetone.

  • Coating the Surface: Apply a known volume of each test solution to the inner surface of a glass vial or petri dish and spread it evenly. Allow the solvent to evaporate completely, leaving a uniform film of the test compound.[15][16]

  • Insect Exposure: Introduce a known number of insects into each treated container.[15]

  • Incubation: Maintain the containers at a suitable temperature and humidity for the target insect.

  • Data Collection: Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours).[7]

  • Analysis: Calculate the percentage of mortality for each treatment and determine the LC50 (lethal concentration for 50% of the population) for active compounds.

Data Presentation and Interpretation

For all bioassays, it is crucial to present the data in a clear and concise manner. The use of tables to summarize quantitative data, such as percentage inhibition or mortality, is highly recommended.

Table 1: Example of In Vitro Antifungal Activity Data

CompoundConcentration (µg/mL)% Inhibition of Botrytis cinerea
Derivative 1 1025.3
2555.8
5085.1
10098.6
Derivative 2 1015.2
2535.7
5060.4
10075.9
Control -0

Conclusion

This compound represents a versatile and promising scaffold for the discovery of novel agrochemicals. Its proven utility in the development of kinase inhibitors for pharmaceutical applications provides a strong rationale for its exploration in the agrochemical field, particularly for the development of new fungicides. The synthetic accessibility and ease of derivatization of this core structure make it an ideal starting point for generating diverse chemical libraries for high-throughput screening. The protocols outlined in this guide provide a framework for researchers to begin exploring the potential of this compound and its derivatives in their own agrochemical research programs.

References

  • Journal of Visualized Experiments. (2010). Bioassays for Monitoring Insecticide Resistance.
  • Journal of Visualized Experiments. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
  • The Pharma Innovation. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
  • Bio-protocol. (2019). A simple and rapid bioassay for evaluating insecticidal activity of chemical compounds.
  • Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides.
  • PubMed. (2014). A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis.
  • Government of Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.
  • American Phytopathological Society. (2008). Improved Microassays Used to Test Natural Product-Based and Conventional Fungicides on Plant Pathogenic Fungi.
  • PubMed Central. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica.
  • Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
  • J&K Scientific. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | 84905-80-6.
  • PubChem. (n.d.). Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2.
  • ResearchGate. (2023). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • ResearchGate. (2024). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • Google Patents. (n.d.). WO2010020905A1 - Pyrrolo[2,3-d]pyrimidine compounds.
  • Pharmaffiliates. (n.d.). The Crucial Role of this compound in Drug Synthesis.
  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • MDPI. (2018). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
  • Google Patents. (n.d.). USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds.
  • Google Patents. (n.d.). WO2007140222A3 - Pyrrolopyrimidine compounds and their uses.
  • PubMed Central. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • American Phytopathological Society. (n.d.). Fungicide Theory of Use and Mode of Action.
  • PubMed Central. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • Google Patents. (n.d.). US20120053053A1 - Pyrimidine derivatives and their use as herbicides.
  • Semantic Scholar. (1969). [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
  • The Pharma Innovation. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
  • CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum.
  • Google Patents. (n.d.). US9549929B2 - Pyrrolo[2,3-D]pyrimidine derivatives.
  • PubChem. (n.d.). This compound.
  • Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety.
  • Google Patents. (n.d.). EP1913000A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Active Biopharma Corp. (n.d.). 4-Chloro-5h-pyrrolo[3,2-d] pyrimidine.

Sources

Derivatization of the pyrrole nitrogen in 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Pyrrole Nitrogen in 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Authored by: A Senior Application Scientist

Abstract

The this compound core is a "privileged" scaffold in modern medicinal chemistry, serving as a critical building block for a multitude of targeted therapeutics, particularly kinase inhibitors. The strategic modification of its pyrrole nitrogen at the N5 position is a cornerstone of structure-activity relationship (SAR) studies, enabling the precise modulation of a compound's pharmacological and pharmacokinetic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key nitrogen atom. We will move beyond simple procedural lists to explore the underlying chemical principles, explain the causality behind experimental choices, and offer validated, step-by-step protocols for common and effective transformations.

Introduction: The Strategic Importance of the N5 Position

The 5H-pyrrolo[3,2-d]pyrimidine ring system is an isomer of the more commonly encountered 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold.[1][2] While both are purine bioisosteres, the distinct arrangement of the pyrrole and pyrimidine rings in the 5H-pyrrolo[3,2-d]pyrimidine isomer offers a unique three-dimensional vector for substituent placement. The chlorine atom at the C4 position is a versatile synthetic handle, often displaced in nucleophilic aromatic substitution reactions (SNAr) or utilized in cross-coupling reactions to build molecular complexity.[3][4]

However, the pyrrole nitrogen (N5) presents an equally valuable opportunity for derivatization. The N-H proton is acidic and can be readily removed by a base, creating a nucleophilic anion. Introducing substituents at this position can:

  • Probe Key Pharmacophore Interactions: The N5 substituent can extend into new regions of a target's binding pocket, forming critical hydrogen bonds, van der Waals, or hydrophobic interactions.

  • Modulate Physicochemical Properties: Altering the group at N5 can significantly impact a molecule's solubility, lipophilicity (LogP), and metabolic stability.

  • Block Unwanted Metabolism: An unsubstituted pyrrole N-H can be a site for Phase I or Phase II metabolism. Capping this position can enhance the compound's in vivo half-life.

  • Serve as a Protecting Group: In multi-step syntheses, the pyrrole nitrogen is often protected to prevent unwanted side reactions before being deprotected in a later step.

This guide will focus on the practical execution of N5 derivatization, providing robust protocols for alkylation, acylation, sulfonylation, and Mitsunobu reactions.

Foundational Principles: Reactivity and Selectivity

The core principle behind N5 derivatization is the deprotonation of the pyrrole N-H to generate a nucleophilic pyrrolide anion, which then attacks a suitable electrophile. The success of this process hinges on the careful selection of the base, solvent, and electrophile.

G cluster_0 General Derivatization Workflow A This compound B Pyrrolide Anion (Nucleophile) A->B Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) D N5-Substituted Product B->D Nucleophilic Attack C Electrophile (e.g., R-X) C->D

Caption: General workflow for N5 derivatization.

Causality Behind Experimental Choices
  • Base Selection: The choice of base is dictated by the pKa of the pyrrole N-H and the reactivity of the chosen electrophile.

    • Strong, Non-nucleophilic Bases (e.g., NaH, LiHMDS): These are used to achieve rapid and irreversible deprotonation, which is ideal for reactions with less reactive electrophiles like alkyl chlorides. Sodium hydride (NaH) is particularly common due to its high efficacy and the benign evolution of hydrogen gas as the only byproduct.

    • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are suitable for reactions with highly reactive electrophiles such as benzyl bromides, allyl halides, or acyl chlorides. Cesium carbonate is often favored as the larger, more "naked" cesium cation can accelerate SN2 reactions. These bases offer milder conditions and are often easier to handle than pyrophoric hydrides.

  • Solvent Selection: Aprotic polar solvents are standard.

    • DMF (Dimethylformamide) & DMA (Dimethylacetamide): Their high polarity effectively solvates the ions involved, accelerating the reaction. They are excellent choices when using carbonate bases.

    • THF (Tetrahydrofuran): A less polar option, often preferred when using strong bases like NaH or organolithium reagents, as it is less prone to decomposition.

  • Temperature Control: Deprotonation with strong bases is often initiated at 0 °C to control the initial exothermic reaction before allowing the mixture to warm to room temperature for the substitution step. Reactions with weaker bases may require heating (e.g., 50-80 °C) to achieve a reasonable rate.

Experimental Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle it with extreme care under an inert atmosphere (Nitrogen or Argon).

Protocol 1: N-Alkylation via Deprotonation

This is the most direct method for introducing alkyl, benzyl, or allyl groups at the N5 position.

Principle: An SN2 reaction between the in situ generated pyrrolide anion and an alkyl halide.

Method A: Using a Strong Base (e.g., Sodium Hydride)

  • Step 1: Reagent Preparation

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous DMF or THF to create a solution or suspension (approx. 0.1 M concentration).

  • Step 2: Deprotonation

    • Cool the mixture to 0 °C using an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Expert Insight: Adding NaH slowly prevents excessive foaming from hydrogen gas evolution. The 20% excess of NaH ensures complete deprotonation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The cessation of bubbling indicates the completion of deprotonation.

  • Step 3: Alkylation

    • Cool the mixture back to 0 °C.

    • Add the alkyl halide (R-X, 1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Step 4: Work-up and Purification

    • Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Method B: Using a Weaker Base (e.g., Potassium Carbonate)

  • Step 1: Reagent Preparation

    • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the alkyl halide (R-X, 1.2 eq).

    • Expert Insight: A larger excess of the solid base is used to drive the reaction to completion. This method is ideal for reactive electrophiles like benzyl bromide or methyl iodide.

    • Add anhydrous DMF or acetonitrile (ACN) as the solvent (approx. 0.1-0.2 M).

  • Step 2: Reaction

    • Stir the mixture vigorously at a temperature between room temperature and 80 °C. The optimal temperature depends on the reactivity of the alkyl halide.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Sulfonylation (Protection)

This protocol is commonly used to install a robust protecting group, such as a tosyl (Ts) or mesyl (Ms) group, on the pyrrole nitrogen. A patent describing the tosylation of the related 7H-pyrrolo[2,3-d]pyrimidine provides a strong basis for this procedure.[5]

Principle: Reaction of the pyrrolopyrimidine with a sulfonyl chloride in the presence of a base.

G cluster_1 N-Sulfonylation/Acylation Workflow A Pyrrolopyrimidine D N-Acylated/Sulfonylated Product A->D B Acyl/Sulfonyl Chloride (R-COCl or R-SO2Cl) B->D C Base (e.g., TEA, Pyridine) C->D Facilitates Reaction

Caption: Workflow for N-acylation or N-sulfonylation.

  • Step 1: Reagent Preparation

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN).

    • Add a base such as triethylamine (TEA, 1.5 eq) or potassium carbonate (2.0 eq).

    • Expert Insight: For less reactive starting materials or when using a weaker base, a phase-transfer catalyst like tetrabutylammonium chloride (TBAC, 0.05 eq) can significantly improve reaction rates, especially in a biphasic system.[5]

  • Step 2: Sulfonylation

    • Cool the mixture to 0 °C.

    • Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl, 1.2 eq) portion-wise as a solid or as a solution in the reaction solvent.

    • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC or LC-MS.

  • Step 3: Work-up and Purification

    • Quench the reaction with water.

    • If using DCM, separate the organic layer. If using a water-miscible solvent like ACN, remove it under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by silica gel chromatography or recrystallization.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for N-alkylation using an alcohol, offering mild conditions and a predictable inversion of stereochemistry at the alcohol's carbon center.[6][7]

Principle: An oxidative-reductive condensation of an alcohol and the acidic pyrrole N-H, mediated by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

G cluster_2 Mitsunobu Reaction Pathway A PPh3 + DEAD/DIAD B Phosphonium Adduct A->B Formation D Alkoxyphosphonium Salt B->D Reacts with C Alcohol (R-OH) C->D F N-Alkylated Product + Ph3P=O D->F E Pyrrolopyrimidine E->F SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction.

  • Step 1: Reagent Preparation

    • To a dry, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

    • Expert Insight: Using an excess of PPh₃ and the azodicarboxylate ensures the reaction goes to completion. The reaction is sensitive to water, so anhydrous conditions are critical.

  • Step 2: Reaction

    • Cool the solution to 0 °C in an ice bath.

    • Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe over 15-20 minutes. A color change (typically to orange or yellow) and slight exotherm are usually observed.

    • Trustworthiness: Slow, controlled addition of the azodicarboxylate is crucial to prevent the formation of side products.[6]

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Step 3: Work-up and Purification

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in Mitsunobu work-ups is the removal of the triphenylphosphine oxide (Ph₃P=O) and hydrazine byproducts.

    • Purify the residue directly by silica gel chromatography. A common mobile phase gradient is hexanes/ethyl acetate. The Ph₃P=O byproduct is quite polar and will often elute after the desired product. Alternatively, precipitating the byproducts by adding a non-polar solvent like diethyl ether or hexanes can simplify purification.[7]

Summary of Derivatization Strategies

Method Electrophile/Reagent Typical Base/Mediator Solvent Key Advantages Considerations
N-Alkylation (Base) Alkyl Halides (R-X)NaH, K₂CO₃, Cs₂CO₃DMF, THF, ACNDirect, versatile, widely applicable.NaH is pyrophoric; reactions may require heat.
N-Sulfonylation Sulfonyl Chlorides (R-SO₂Cl)TEA, K₂CO₃, PyridineDCM, ACNForms stable protecting groups.Sulfonamide cleavage requires specific conditions.
N-Acylation Acyl Chlorides (R-COCl)TEA, Pyridine, DMAPDCM, THFRapid reaction, forms amides.Product may be labile to hydrolysis.
Mitsunobu Reaction Alcohols (R-OH)PPh₃ + DEAD/DIADTHFMild conditions, uses alcohols, inverts stereochemistry.Stoichiometric byproducts complicate purification.[7]

Conclusion

The derivatization of the pyrrole nitrogen in this compound is a fundamental strategy in the synthesis of novel bioactive molecules. The choice of methodology—be it direct alkylation, sulfonylation, or the elegant Mitsunobu reaction—should be guided by the specific synthetic goal, the nature of the desired substituent, and the overall synthetic sequence. By understanding the principles behind each protocol and adhering to careful experimental technique, researchers can effectively and efficiently explore the chemical space around this important heterocyclic core, paving the way for the discovery of next-generation therapeutics.

References

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • National Institutes of Health. (2014). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • ACS Publications. (2003). Diversity-Oriented Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines with Variation of the Pyrimidine Ring Nitrogen Substituents. The Journal of Organic Chemistry.
  • National Institutes of Health. (2014). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers.
  • ACS Publications. (2002). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
  • MDPI. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties.
  • PubChem. (n.d.). This compound.

Sources

Application Notes and Protocols for Suzuki Coupling of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the 5H-pyrrolo[3,2-d]pyrimidine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine core, a 9-deazapurine isomer, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes. Consequently, derivatives of this scaffold are integral to the development of novel therapeutics for oncology, virology, and inflammatory diseases. The strategic functionalization of the 4-position of this ring system is a cornerstone of analog synthesis, enabling the modulation of potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1] Its tolerance of a vast array of functional groups, mild reaction conditions, and the commercial availability of a diverse pool of boronic acid building blocks make it an indispensable tool in the modern synthetic chemist's arsenal. This document provides a comprehensive guide to the Suzuki coupling of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their quest for novel chemical entities.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride to a low-valent palladium(0) species, typically generated in situ. This step, often rate-limiting for less reactive chlorides, forms a palladium(II) intermediate. The choice of a sufficiently electron-rich and sterically demanding ligand is crucial to facilitate this process.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Product (Ar-R) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Ar-Cl This compound Ar-Cl->Ar-Pd(II)-X(L2) Oxidative Addition Base Base Base->Ar-Pd(II)-R(L2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling

The success of the Suzuki coupling of this compound is contingent on the judicious selection of several critical parameters. Due to the presence of the nitrogen-rich heterocyclic core, which can potentially coordinate to and deactivate the palladium catalyst, careful optimization is often required.

ParameterRecommended OptionsRationale and Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, PEPPSI-IPr, XPhos Pd G2/G3/G4For robust and straightforward couplings, Pd(PPh₃)₄ can be effective. However, for challenging substrates or to achieve lower catalyst loadings, more advanced Buchwald-type precatalysts (e.g., XPhos Pd G3) are often superior as they are more air- and moisture-stable and ensure efficient generation of the active Pd(0) species.
Ligand PPh₃, dppf, XPhos, SPhos, RuPhos, cataCXium AThe choice of ligand is critical. Electron-rich and bulky phosphine ligands like XPhos and SPhos are generally preferred for coupling with aryl chlorides as they promote the oxidative addition step. The pyrrolopyrimidine core can act as a ligand itself, potentially inhibiting the reaction; therefore, strongly coordinating and sterically hindering ligands are often necessary to outcompete this binding.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The base plays a crucial role in activating the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly with less reactive chlorides. The choice of base can also influence the rate of competing side reactions such as protodeboronation. An aqueous solution of the base is typically used.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMF/H₂OA mixture of an organic solvent and water is standard. 1,4-Dioxane is a common choice, though 2-MeTHF is a greener alternative with good performance. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of organic solvent to water (typically 4:1 to 10:1) can be optimized.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Arylboronic acid pinacol estersBoronic acids are the most common coupling partners. For boronic acids prone to protodeboronation, the corresponding pinacol esters can offer enhanced stability. An excess of the boronic acid (1.1-1.5 equivalents) is typically used to drive the reaction to completion.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. Aryl chlorides generally require higher temperatures than the corresponding bromides or iodides. Microwave irradiation can be employed to accelerate the reaction and improve yields.

Recommended Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. It is important to note that optimization for each specific substrate combination may be necessary.

Protocol 1: General Conditions with a Buchwald Precatalyst

This protocol utilizes a modern, air-stable palladium precatalyst and a bulky phosphine ligand, which is often effective for challenging heteroaryl chlorides.

Materials:

  • This compound (1.0 eq.)

  • Aryl- or heteroarylboronic acid (1.2 eq.)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the boronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol_Workflow cluster_protocol Experimental Workflow start Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification workup->purify product Isolated Product purify->product

Sources

The Versatile Building Block: Application Notes on 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, material scientists, and professionals in drug development on the utility of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a versatile precursor in the synthesis of functional organic materials. While its predominant role to date has been as an intermediate in medicinal chemistry, its inherent chemical functionalities offer significant, yet largely unexplored, potential in the realm of material science. This document outlines the core properties of this compound and provides detailed protocols for its transformation into high-value materials for applications in organic electronics and sensor technology.

Introduction: Beyond the Bio-active Role

This compound is a heterocyclic compound featuring a pyrrolopyrimidine core, which is isosteric to purine.[1] This structural feature has made it a valuable scaffold in the development of kinase inhibitors and other therapeutic agents.[1][2] However, the true potential of a chemical building block is often realized when its applications are diversified. In the context of material science, the key attributes of this compound are its planar, electron-deficient aromatic system and, most importantly, the reactive chloro-substituent at the C4 position. This chlorine atom acts as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through various cross-coupling and substitution reactions. Such modifications can be leveraged to tune the electronic and photophysical properties of the pyrrolopyrimidine core, paving the way for its use in novel functional materials.[3]

Core Properties and Chemical Reactivity

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in materials synthesis.

PropertyValueReference
CAS Number 84905-80-6[4]
Molecular Formula C₆H₄ClN₃[4]
Molecular Weight 153.57 g/mol [5]
Appearance Off-white to dark gray solid[6]
Melting Point >150 °C (decomposition)[6]
Solubility Soluble in polar organic solvents like DMSO and DMF-

The reactivity of the C4-chloro group is the cornerstone of this compound's utility in materials synthesis. It is an excellent leaving group for nucleophilic aromatic substitution and an active site for various palladium-catalyzed cross-coupling reactions. This allows for the covalent linking of the pyrrolopyrimidine core to other molecular fragments, enabling the construction of larger, functional architectures.

cluster_0 Core Reactivity Start This compound Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines, Phenols) Start->Buchwald Nucleophilic Nucleophilic Substitution (e.g., with thiols) Start->Nucleophilic End1 π-Conjugated Systems (for Organic Electronics) Suzuki->End1 End2 Fluorescent Materials (for Sensing/OLEDs) Sonogashira->End2 Buchwald->End2 End3 Functional Polymers Nucleophilic->End3

Caption: Reactivity of this compound.

Application in Fluorescent Materials

The pyrrolo[3,2-d]pyrimidine scaffold can be functionalized to create novel fluorescent materials. For instance, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been shown to yield compounds with interesting photophysical properties, including fluorescence quantum yields of up to 83%.[7] While this specific example starts from a different precursor, the underlying principle of functionalizing the pyrimidine ring to induce fluorescence is applicable. By using this compound, one can introduce fluorophoric moieties at the C4 position via cross-coupling reactions.

Protocol 1: Synthesis of a C4-Arylated Fluorescent Derivative via Suzuki Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid. The choice of the arylboronic acid will determine the final photophysical properties. For example, using a pyrene- or coumarin-based boronic acid can impart strong fluorescence to the final product.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(N,N-dimethylamino)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3 mmol).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C4-arylated pyrrolo[3,2-d]pyrimidine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate its photophysical properties using UV-Vis and fluorescence spectroscopy.

Application as a Precursor for Conjugated Polymers

The synthesis of conjugated polymers is a cornerstone of organic electronics. These materials are essential for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the pyrrolopyrimidine core makes it an attractive building block for n-type or ambipolar conjugated polymers. By performing difunctionalization of the pyrrolopyrimidine core (e.g., at the C4 and a C-H position on the pyrrole ring), one can prepare monomers for polymerization. However, a more direct approach is to use this compound in cross-coupling reactions with bifunctional monomers.

Protocol 2: Synthesis of an Alternating Copolymer via Stille Coupling

This protocol describes a general method for the Stille polycondensation of a dibromo-aromatic monomer with a bis(stannyl) derivative of a pyrrolo[3,2-d]pyrimidine. For this, this compound first needs to be converted to a distannylated derivative.

Step A: Synthesis of a Distannylated Pyrrolo[3,2-d]pyrimidine Monomer

This step is hypothetical and based on known methodologies for similar heterocyclic systems.

  • Protect the N-H of the pyrrole ring of this compound with a suitable protecting group (e.g., tosyl or BOC).

  • Perform a halogen-metal exchange or directed lithiation at a suitable position on the pyrrole ring, followed by quenching with tributyltin chloride to install the first stannyl group.

  • Perform a second lithiation at the C4 position (by displacing the chloro group) and quench with tributyltin chloride to install the second stannyl group.

  • Deprotect the pyrrole nitrogen to yield the desired distannylated monomer.

Step B: Stille Polycondensation

Materials:

  • Distannylated pyrrolo[3,2-d]pyrimidine monomer (from Step A)

  • Dibromo-aromatic comonomer (e.g., 2,5-dibromothiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene or toluene

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the distannylated pyrrolo[3,2-d]pyrimidine monomer (1 mmol) and the dibromo-aromatic comonomer (1 mmol) in anhydrous chlorobenzene (10 mL) under an inert atmosphere.

  • Catalyst Addition: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand. Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) to the reaction mixture.

  • Polymerization: Degas the reaction mixture by three freeze-pump-thaw cycles. Heat the mixture to 100-120 °C and stir for 48-72 hours. An increase in viscosity is typically observed.

  • Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol (200 mL) with vigorous stirring. The polymer will precipitate.

  • Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or chlorobenzene.

  • Characterization: Characterize the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC). Analyze its thermal stability by thermogravimetric analysis (TGA) and its optical and electronic properties by UV-Vis spectroscopy and cyclic voltammetry.

cluster_1 Polymer Synthesis Workflow Start 4-chloro-5H- pyrrolo[3,2-d]pyrimidine StepA Functionalization (e.g., Distannylation) Start->StepA Monomer Bifunctional Monomer StepA->Monomer StepB Stille Polycondensation with Dibromo-comonomer Monomer->StepB Polymer Conjugated Polymer StepB->Polymer End Applications: OLEDs, OPVs, OFETs Polymer->End

Caption: Workflow for conjugated polymer synthesis.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block that holds considerable promise for the development of novel functional materials. Its reactive chloro-substituent allows for a wide range of chemical modifications, enabling the synthesis of materials with tailored electronic and photophysical properties. The protocols outlined in these notes provide a starting point for researchers to explore the potential of this compound in creating new fluorescent materials and conjugated polymers. Further research into the derivatization of this scaffold is expected to unlock new applications in areas such as chemical sensing, organic electronics, and photonics, thereby expanding the utility of this important heterocyclic compound beyond its traditional role in medicinal chemistry.

References

  • Wölfl, F., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1366-1373.
  • Semantic Scholar. Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents.
  • J&K Scientific. 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine.
  • PubChem. This compound.
  • Abdel-Meguid, A. A., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 856-888.
  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.
  • ResearchGate. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.
  • Shcherbakov, B., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917.
  • PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • PubMed. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies.
  • Taylor & Francis Group. Synthesis of biomedically relevant conducting polymers.
  • CHEMFISH TOKYO CO.,LTD. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE.
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • The Crucial Role of this compound in Drug Synthesis.

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyrrolo[3,2-d]pyrimidines in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The quest for targeted and effective cancer therapeutics has led medicinal chemists to explore a vast chemical space. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as particularly fruitful scaffolds. The pyrrolo[3,2-d]pyrimidine core, a bioisostere of the naturally occurring purine ring system, stands out as a "privileged scaffold." Its structural resemblance to adenine, the core of adenosine triphosphate (ATP), makes it an ideal template for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases, which are frequently dysregulated in cancer.[1]

Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of oncologically relevant targets, including receptor tyrosine kinases like KDR (VEGFR-2) that drive angiogenesis, metabolic enzymes such as serine hydroxymethyltransferase 2 (SHMT2) involved in one-carbon metabolism, and components of the cell division machinery like microtubules.[2][3][4] This versatility underscores the importance of developing robust and flexible synthetic strategies to generate diverse libraries of substituted pyrrolo[3,2-d]pyrimidines for structure-activity relationship (SAR) studies and drug discovery.

This guide provides a comprehensive overview of the rationale, synthetic methodologies, and biological evaluation protocols for this promising class of compounds, designed for researchers, medicinal chemists, and drug development professionals in the field of oncology.

Part 1: Rationale-Driven Synthetic Design

The biological activity of a pyrrolo[3,2-d]pyrimidine derivative is exquisitely controlled by the nature and position of its substituents. A successful synthetic strategy is therefore one that allows for late-stage diversification at key positions to systematically explore the chemical space around the core.

Key Positions for Substitution and Their Rationale:
  • C4-Position: This position is often analogized to the C6 position of purine and is a critical vector for achieving selectivity and potency, particularly for kinase inhibitors. Substituents at C4, typically amines, are directed towards the hinge region of the kinase ATP-binding pocket, forming crucial hydrogen bond interactions that anchor the inhibitor.

  • C5-Position: Modifications at this site on the pyrrole ring can modulate interactions with the solvent-exposed region of a target protein. Introducing bulky or flexible groups here can enhance binding affinity and influence the pharmacokinetic properties of the molecule. For instance, novel 5-substituted pyrrolo[3,2-d]pyrimidines have been developed to target mitochondrial one-carbon metabolism.[3][5]

  • N7-Position: The pyrrole nitrogen offers another handle for modification. Alkylation or arylation at this position can alter the electronic properties of the ring system and explore deeper pockets within a target's active site, potentially improving potency and overcoming drug resistance mechanisms.[6]

A convergent synthetic approach, where the core is first assembled and then decorated with various substituents, is often the most efficient strategy for building a chemical library for SAR studies.

Part 2: General Synthetic Workflow and Detailed Protocol

The following section outlines a representative, multi-step synthesis for a C4-amino-substituted pyrrolo[3,2-d]pyrimidine, a common motif in kinase inhibitors. The workflow is designed for flexibility, allowing for the introduction of diversity at the final step.

Overall Synthetic Workflow

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: C4-Activation cluster_2 Phase 3: Diversification A 6-Aminouracil Derivative C Pyrrolo[3,2-d]pyrimidine-2,4-dione A->C Condensation/ Cyclization B α-Halo Ketone B->C D 4-Chloro Intermediate C->D Chlorination (e.g., POCl₃) F Final C4-Amino Product D->F SₙAr Reaction E Primary/Secondary Amine (R-NH₂) E->F

Caption: General workflow for the synthesis of C4-amino pyrrolo[3,2-d]pyrimidines.

Detailed Experimental Protocol: Synthesis of a 4-(Benzylamino)-pyrrolo[3,2-d]pyrimidine Analog

This protocol provides a step-by-step methodology for a representative compound. Researchers should perform their own reaction optimizations.

Step 1: Synthesis of the Pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione Core

This step involves the condensation of an activated pyrimidine with an α-haloketone to form the fused bicyclic system.

  • Reagents & Materials:

    • 6-Amino-1,3-dimethyluracil (1 eq)

    • 2-Chloro-1-phenylethan-1-one (α-chloroacetophenone) (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 6-amino-1,3-dimethyluracil and anhydrous DMF (approx. 10 mL per 1 g of aminouracil).

    • Add anhydrous K₂CO₃ to the suspension.

    • Add α-chloroacetophenone portion-wise at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with cold ethanol.

    • Dry the solid product under vacuum to yield the pyrrolo[3,2-d]pyrimidine-dione intermediate.

  • Causality Check:

    • Why K₂CO₃? It acts as a base to deprotonate the amino group of the uracil, facilitating the initial nucleophilic attack on the α-haloketone, and also to neutralize the HCl generated during the subsequent intramolecular cyclization.

    • Why DMF? It is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophiles.

Step 2: Chlorination at the C4-Position

This step activates the C4 position for subsequent nucleophilic substitution.

  • Reagents & Materials:

    • Pyrrolo[3,2-d]pyrimidine-dione intermediate (from Step 1) (1 eq)

    • Phosphorus oxychloride (POCl₃) (10-15 eq, used as reagent and solvent)

    • N,N-Dimethylaniline (catalytic amount, ~0.1 eq)

    • Round-bottom flask, reflux condenser (with a gas trap for HCl and excess POCl₃)

  • Procedure:

    • Caution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Place the dione intermediate in a dry round-bottom flask.

    • Carefully add POCl₃ followed by a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic quench.

    • Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 4-chloro intermediate. This product may be used directly in the next step or purified by column chromatography.

  • Causality Check:

    • Why POCl₃? It is a powerful chlorinating and dehydrating agent that converts the C4-keto group (in its tautomeric enol form) into a chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr).

Step 3: Nucleophilic Aromatic Substitution (SₙAr) for C4-Diversification

This is the key step for generating a library of analogs.

  • Reagents & Materials:

    • 4-Chloro-pyrrolo[3,2-d]pyrimidine intermediate (from Step 2) (1 eq)

    • Benzylamine (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

    • 2-Propanol or Acetonitrile

  • Procedure:

    • Dissolve the 4-chloro intermediate in 2-propanol.

    • Add benzylamine, followed by DIPEA.

    • Heat the mixture to reflux (80-85 °C) for 2-4 hours. Monitor by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

    • Collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent and purify the residue.

    • Wash the collected solid with a cold solvent like diethyl ether to remove any remaining impurities.

    • The final product can be further purified by recrystallization or flash column chromatography.

  • Causality Check:

    • Why DIPEA? It is a non-nucleophilic base used to scavenge the HCl generated during the substitution reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

Characterization

Confirm the identity and purity of the final compound using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, looking for characteristic peaks of the benzyl group and shifts in the pyrrolopyrimidine core protons.[7]

  • Mass Spectrometry (MS/HRMS): To confirm the molecular weight and elemental composition.[8]

Part 3: Protocols for Biological Evaluation

Once synthesized and purified, the compounds must be evaluated for their anticancer activity.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., HCT116 colon, MIA PaCa-2 pancreatic).[3]

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Synthesized compounds and a positive control (e.g., Doxorubicin).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • DMSO (cell culture grade).

    • 96-well plates, multichannel pipette, plate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the growth medium. Replace the old medium with 100 µL of the medium containing the compounds (or vehicle control, DMSO).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the GI₅₀ (concentration for 50% inhibition of growth) value.

Data Presentation and SAR Analysis

Summarize the biological data in a table to facilitate the analysis of structure-activity relationships.

Compound IDC4-SubstituentKinase IC₅₀ (nM) (e.g., KDR)Cell GI₅₀ (µM) (MIA PaCa-2)
Lead-01 -NH-Benzyl1505.2
Analog-02 -NH-(4-fluoro)benzyl852.1
Analog-03 -NH-Cyclohexyl>1000>50
Analog-04 -O-Benzyl85025.6

This hypothetical data suggests that an electron-withdrawing group on the benzyl ring (Analog-02) improves activity, while a non-aromatic, flexible substituent (Analog-03) or replacing the amine linker with an ether (Analog-04) is detrimental. This insight guides the next design cycle.

Protocol 2: Target-Based Kinase Inhibition Assay

To confirm that the compounds act on their intended target, a direct enzymatic assay is crucial.

  • Principle: Commercial kits like ADP-Glo™ (Promega) quantify the amount of ADP produced during a kinase reaction. An inhibitor will reduce the amount of ADP produced.

  • Procedure (General Outline):

    • Prepare a reaction buffer containing the target kinase (e.g., recombinant VEGFR-2/KDR), the substrate (a specific peptide), and ATP.

    • Add serial dilutions of the synthesized compound to the reaction wells.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the signal according to the kit manufacturer's protocol.

    • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Relevant Signaling Pathway

The pyrrolo[3,2-d]pyrimidine inhibitors often target pathways crucial for tumor growth and survival, such as the VEGFR signaling cascade that promotes angiogenesis.

G cluster_inhibit VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding ATP ATP ATP->VEGFR2 Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrrolo[3,2-d]pyrimidine.

Conclusion and Future Outlook

The pyrrolo[3,2-d]pyrimidine scaffold is a validated and highly adaptable platform for the development of targeted anticancer agents. The synthetic and biological protocols outlined in this guide provide a solid foundation for researchers to design, create, and evaluate novel derivatives. By systematically exploring the structure-activity relationships through iterative cycles of synthesis and testing, new lead compounds can be identified. Future work in this area will likely focus on developing inhibitors with novel mechanisms of action, improved selectivity profiles to minimize off-target effects, and properties that can overcome known clinical resistance mechanisms.

References

  • Anonymous. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubMed.
  • Bavetsias, V., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals.
  • Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. PubMed.
  • Bavetsias, V., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed.
  • Anonymous. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed.
  • Anonymous. (n.d.). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. PubMed Central.
  • Gangjee, A., Quadery, T. M., & Mooberry, S. L. (2017). Structure-activity relationship study of pyrrolo[2,3- d]pyrimidines as microtubule targeting antitumor agents. Cancer Research.
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Anonymous. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
  • Anonymous. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and... ResearchGate.
  • Anonymous. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
  • Anonymous. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Karimi, F., Souldozi, A., & Hoseini, N. (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.
  • Anonymous. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry.
  • Anonymous. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed.
  • Anonymous. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Ingenta Connect.
  • Anonymous. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science Publisher.
  • Anonymous. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Anonymous. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. NIH.
  • Anonymous. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic intermediate. As a pivotal building block in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors and antiviral agents, achieving a high yield and purity of this compound is paramount.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with its synthesis.

Core Synthesis Overview: The Chlorination Pathway

The most prevalent and industrially scalable method for synthesizing this compound is through the chlorination of its precursor, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (the keto tautomer of 4-hydroxypyrrolopyrimidine).[4][5] This transformation is typically accomplished using a potent chlorinating and dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[4][5][6]

The reaction involves heating the starting material in excess POCl₃, which acts as both the reagent and the solvent. The process converts the hydroxyl (or keto) group into a chloro group, a crucial handle for subsequent functionalization, such as nucleophilic aromatic substitution reactions.[7]

Caption: General synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and resolve issues.

Q1: My reaction yield is consistently low, or the reaction does not go to completion. What are the likely causes?

A1: Low conversion is a frequent issue stemming from several factors related to reagent integrity and reaction conditions.

  • Causality—Reagent Purity & Handling: Phosphorus oxychloride (POCl₃) is highly reactive and hydrolyzes readily in the presence of moisture to form phosphoric acid and hydrogen chloride.[8] If your POCl₃ has been exposed to moist air, its efficacy as a chlorinating agent will be significantly diminished. Similarly, the starting material, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, must be thoroughly dried, as any residual water will consume the POCl₃.

    • Solution: Always use a fresh bottle of POCl₃ or distill older stock before use. Ensure the starting material is dried under high vacuum for several hours before commencing the reaction. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.

  • Causality—Reaction Parameters: This chlorination typically requires elevated temperatures to proceed efficiently. Most literature protocols specify heating the mixture to reflux (approximately 106 °C, the boiling point of POCl₃) for at least one hour.[4][5] Insufficient heating or reaction time will result in incomplete conversion.

    • Solution: Ensure your reaction setup can achieve and maintain a steady reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reflux period.

Q2: The crude product is a dark brown or black solid, making purification difficult. How can I prevent this and clean up the product?

A2: The formation of a dark, often tarry, crude product is characteristic of this reaction, primarily due to the harsh, acidic conditions and high temperatures which can cause side reactions and decomposition.

  • Causality—Aggressive Conditions: POCl₃ is a strong dehydrating agent and Lewis acid, which can promote polymerization and charring of the pyrrole ring system, especially with prolonged heating.[4][9]

    • Prevention: While high heat is necessary, avoid excessive reflux times. Once TLC indicates the consumption of the starting material, proceed to the work-up. Some alternative methods utilize a co-solvent like toluene with activating agents such as triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO), which may proceed under slightly milder conditions (e.g., 50 °C) and produce a cleaner product.[4]

  • Solution—Purification Strategy: A multi-step purification is often required.

    • Initial Filtration: After quenching, the crude solid should be collected by vacuum filtration and washed thoroughly with cold water to remove inorganic salts and residual ammonia.[5]

    • Column Chromatography: The most effective method for removing colored impurities is silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 35:65 EtOAc:Hexane).[4][5]

    • Recrystallization/Grinding: For final polishing, the material obtained from chromatography can be further purified. Grinding the solid in a mixed solvent system like ethyl acetate-methanol can effectively remove residual impurities, affording an off-white solid.[4][5]

Q3: During work-up, I seem to be losing my product and regenerating the starting material. Why is this happening?

A3: This indicates hydrolysis of the desired 4-chloro product back to the 4-hydroxy starting material. The C4 position is highly electrophilic and susceptible to nucleophilic attack.

  • Causality—Quenching Process: The work-up step is critical. The reaction mixture is quenched by slowly adding it to crushed ice to hydrolyze excess POCl₃. This process is highly exothermic and generates HCl. If the temperature is not strictly controlled, the heat and acidic conditions can promote the hydrolysis of the product.[4][5]

    • Solution: The quenching must be performed very slowly, with vigorous stirring, in a large ice bath to dissipate heat effectively. The reaction mixture should be added to the ice, not the other way around.

  • Causality—pH Adjustment: After the initial quench, the acidic solution is neutralized, typically with a base like concentrated ammonia, to a pH of around 8.[4][5] This step precipitates the product. If the pH adjustment is too slow or the temperature rises, the product can hydrolyze in the aqueous environment.

    • Solution: Continue to cool the mixture in an ice-water bath during the slow, portion-wise addition of the base. Monitor the pH carefully to avoid overshooting, which could lead to other side reactions. Once the product precipitates, it should be filtered promptly and washed with cold water.

Troubleshooting_Workflow start Low Yield or Impure Product check1 Verify Reagent Quality (Dry SM, Fresh POCl₃) start->check1 check1->start Reagents Poor check2 Optimize Reaction (Temp: Reflux, Time: Monitor by TLC) check1->check2 Reagents OK check2->start Conditions Suboptimal check3 Refine Work-up (Control Temp, Slow Quench, pH ~8) check2->check3 Conditions OK check3->start Work-up Faulty purify Implement Purification (Column Chromatography, Recrystallization) check3->purify Work-up OK success High Purity Product purify->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of a hydroxypyrimidine with POCl₃?

A1: The reaction proceeds via the activation of the carbonyl oxygen (of the more stable keto tautomer) by the electrophilic phosphorus atom of POCl₃. This converts the hydroxyl group into an excellent leaving group, a dichlorophosphate ester. The electron-deficient pyrimidine ring then undergoes nucleophilic attack by a chloride ion (from POCl₃ itself or its dissociation) at the C4 position, displacing the phosphate group and yielding the 4-chloro product.[9][10][11]

Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Substitution Start Pyrrolopyrimidinone + POCl₃ Intermediate1 O-Phosphorylated Intermediate (Good Leaving Group) Start->Intermediate1 Nucleophilic attack by carbonyl O Intermediate2 Chloride Ion (Cl⁻) Product This compound Intermediate1->Product Displacement of leaving group Intermediate2->Product Nucleophilic attack at C4

Caption: Simplified mechanism of chlorination using POCl₃.

Q2: Are there any safety concerns I should be aware of when using phosphorus oxychloride?

A2: Yes, POCl₃ is a hazardous substance that requires careful handling. It is toxic if swallowed or inhaled and causes severe skin and eye irritation.[12] The reaction with water is vigorous and releases toxic HCl gas.[8] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[13]

Q3: Can I perform subsequent reactions, like N-alkylation, on the pyrrole nitrogen?

A3: Yes, the pyrrole nitrogen (N5) can be functionalized, typically via N-alkylation. This is usually done after the chlorination step. Standard conditions involve reacting the this compound with an alkyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile or DMF.[14][15][16][17] This allows for the introduction of diverse substituents to explore structure-activity relationships.

Key Experimental Protocol

This protocol is a synthesis of reliable procedures reported in the literature.[4][5]

Objective: To synthesize this compound.

Materials:

  • 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (approx. 10-15 equivalents, or as solvent)

  • Crushed Ice

  • Concentrated Ammonia (NH₄OH)

  • Deionized Water

  • Silica Gel for chromatography

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (e.g., 31.08 g, 230 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (e.g., 60 mL, 644 mmol).

  • Heating: Heat the reaction mixture to reflux (approx. 106 °C) for 1-2 hours. The mixture will typically turn into a dark, homogeneous solution. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice-water bath. In a separate, large beaker, prepare a slurry of crushed ice (e.g., 775 mL). Very slowly and with vigorous stirring, pour the cooled reaction mixture onto the crushed ice. Maintain the temperature of the ice slurry below 10 °C throughout the addition.

  • Neutralization: Continue cooling the aqueous solution in an ice-water bath. Slowly add concentrated ammonia (e.g., 225 mL) to adjust the pH to approximately 8. A precipitate will form.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the solid under vacuum at an elevated temperature (e.g., 100-110 °C) to afford the crude this compound, which is often a dark gray or brown solid.

  • Purification (Optional but Recommended):

    • Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto silica gel.

    • Purify by flash column chromatography using an ethyl acetate/hexane eluent system (e.g., 35:65).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • For further purification, grind the resulting solid with a small amount of an EtOAc-MeOH mixture, filter, and dry to obtain an off-white solid.

Comparative Data on Synthesis Conditions

Starting MaterialChlorinating Agent/SolventAdditivesTemp (°C)Time (h)Yield (%)Reference
3H,5H-pyrrolo[3,2-d]pyrimidin-4-onePOCl₃NoneReflux189[4][5]
4-hydroxypyrrolopyrimidinePOCl₃ / TolueneDABCO, Triethylamine501593.2[4]
4-hydroxypyrrolopyrimidinePOCl₃None80-1002-450-58 (overall)[6]

References

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded - Synlett.[Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - World Journal of Pharmacy and Pharmaceutical Sciences.[Link]
  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing).[Link]
  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) DOI:10.1039/J39700002563.[Link]
  • Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole - Canadian Science Publishing.[Link]
  • The Crucial Role of this compound in Drug Synthesis - Phinter.[Link]
  • (a) Synthesis of N-alkylated pyrrolopyrimidines under basic conditions...
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH.[Link]
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH.[Link]
  • POCl3 Mechanism for Activated Chlorine Form
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing.[Link]
  • POCl3 for Dehydration of Alcohols - Chemistry Steps.[Link]
  • Phosphoryl chloride - Wikipedia.[Link]
  • Scheme 2.
  • US5278307A - Process for preparing 4-hydroxypyrrolo(2,3-d)
  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google P
  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC - NIH.[Link]
  • Synthesis of substituted N-heterocycles by N-alkyl
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH.[Link]
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD.[Link]
  • Sourcing High-Purity Pyrrolopyrimidine Intermedi
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
  • This compound | C6H4ClN3 | CID 5370695 - PubChem.[Link]
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflamm

Sources

Technical Support Center: Purification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine using column chromatography. Designed for researchers and drug development professionals, this document offers practical troubleshooting advice and detailed protocols grounded in established chemical principles to ensure successful isolation of this critical heterocyclic intermediate.

Troubleshooting Guide: A Problem-Solution Approach

Navigating the purification of nitrogen-containing heterocycles like this compound can present unique challenges. This section addresses common issues in a direct question-and-answer format, explaining the underlying causes and providing actionable solutions.

Question 1: My separation is poor, with significant overlap between my product and impurities. What should I do?

Answer: Poor separation is almost always a mobile phase issue. The goal is to find a solvent system that provides a clear difference in retention factors (Rf) between your target compound and its impurities.

  • Underlying Cause: An inappropriate solvent system fails to adequately differentiate the polarities of the compounds in your mixture.

  • Solution: Systematic TLC Analysis. Before committing to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC).[1]

    • Start with a Standard System: A common and effective mobile phase for this compound is a mixture of Ethyl Acetate (EtOAc) and Hexane. A documented starting point is a 35:65 ratio of EtOAc to Hexane.[2][3]

    • Adjust Polarity:

      • If your compound and impurities are clustered at the baseline (low Rf), the mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent (EtOAc).[4]

      • If everything runs to the solvent front (high Rf), decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (Hexane).[4]

    • Target Rf: Aim for an Rf value of approximately 0.3-0.4 for your target compound, ensuring baseline separation from its nearest impurities.

Question 2: My compound is streaking or "tailing" down the TLC plate and the column, leading to broad peaks and impure fractions. Why is this happening?

Answer: Tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase.

  • Underlying Cause: this compound contains basic nitrogen atoms. These can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding causes the compound to "drag" or "tail" during elution.

  • Solution: Neutralize the Stationary Phase.

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or a few drops of ammonia in methanol, into your mobile phase.[1][4] This additive will preferentially bind to the acidic sites on the silica, preventing your target compound from doing so and resulting in sharper, more symmetrical peaks.

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[4]

Question 3: My compound won't elute from the column, even after I've flushed with a highly polar solvent. Where did it go?

Answer: This frustrating scenario points to either extremely strong binding or on-column decomposition.

  • Underlying Cause 1: Irreversible Adsorption or Decomposition. The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.[5] Alternatively, a highly polar compound may bind so strongly that it cannot be eluted.

  • Solution 1: Test for Stability. Before running the column, spot your crude material on a TLC plate. Let the plate sit for 30-60 minutes, then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[4][5] In this case, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[4]

  • Underlying Cause 2: Insufficient Mobile Phase Polarity. The compound may be too polar for the solvent system you are using.

  • Solution 2: Use a Gradient Elution. Start with the optimized non-polar system (e.g., EtOAc/Hexane) and gradually increase the polarity by slowly introducing a stronger solvent like methanol. A gradient from 100% EtOAc to 10% Methanol in EtOAc can elute highly polar compounds.[4]

Question 4: My crude reaction mixture is not soluble in the eluent I plan to use. How can I load it onto the column?

Answer: Attempting to load a sample dissolved in a strong solvent (like pure Dichloromethane or Methanol) directly onto a column equilibrated with a weak eluent (like Hexane/EtOAc) will ruin the separation. The strong solvent will carry the compound down the column uncontrollably.

  • Underlying Cause: Mismatch between the polarity of the loading solvent and the mobile phase.

  • Solution: Dry Loading. This is the most robust method for loading samples with poor solubility in the eluent.[6]

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (or Celite) to the solution, typically 2-3 times the mass of your crude material.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This ensures the compound is introduced to the column in a solid, concentrated band, leading to optimal separation.[7]

Column Chromatography Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification of this compound.

G start Problem Encountered p1 Poor Separation Overlapping Peaks start->p1 p2 Peak Tailing Streaking start->p2 p3 Compound Not Eluting start->p3 p4 Low Recovery start->p4 c1 Cause: Inappropriate Solvent System p1->c1 c2 Cause: Acidic Silica Interaction p2->c2 c3 Cause: Irreversible Adsorption / Decomposition p3->c3 s5 s5 p3->s5 If stable but polar p4->c3 c4 Cause: Column Overloading p4->c4 s1 Solution: Optimize Mobile Phase via TLC (Aim for Rf 0.3-0.4) c1->s1 s2 Solution: Add 0.1-1% Triethylamine or NH4OH to Eluent c2->s2 s4 Solution: Run Stability Test on TLC Plate c3->s4 Diagnose s6 Solution: Reduce Sample Load (1-5% of Silica Mass) c4->s6 s3 Solution: Switch to Neutral Alumina or Reversed-Phase s2->s3 If tailing persists s4->s3 If unstable

Sources

Overcoming poor solubility of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical heterocyclic building block. The inherent challenge with this reagent is its poor solubility, which can often lead to heterogeneous reaction mixtures, stalled reactions, and low yields. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these solubility hurdles and achieve consistent, successful results in your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding and Solving the Core Solubility Problem

Question: My this compound won't dissolve in my reaction solvent, even with heating. Why is this happening and what should I do first?

Answer: This is the most common issue encountered with this reagent. The poor solubility stems from its planar, rigid heterocyclic structure and the potential for strong intermolecular hydrogen bonding in its crystal lattice. This high lattice energy makes it difficult for solvent molecules to break the solid apart and solvate individual molecules. The compound is an off-white solid with a melting point above 150 °C (with decomposition), indicative of these strong intermolecular forces.[1]

Your first step should be a systematic approach to solvent selection and optimization.

Initial Troubleshooting Workflow:

start Start: Poor Solubility Observed solvent_check Is the solvent appropriate? (e.g., Polar Aprotic) start->solvent_check heat Apply Heat (e.g., 60-100°C) Does it dissolve? solvent_check->heat Yes alt_solvent Switch to a Higher-Boiling Polar Aprotic Solvent (e.g., DMAc, NMP, DMSO) solvent_check->alt_solvent No cosolvent Consider Co-solvents or Solvent Mixtures (e.g., Dioxane/H2O, DMF/Toluene) heat->cosolvent No success Success: Homogeneous Solution or Improved Reaction Rate heat->success Yes mech_chem Explore Advanced Methods: - Sonication - Microwave Irradiation - Ball Milling (Solvent-Free) cosolvent->mech_chem cosolvent->success alt_solvent->heat

Caption: Initial troubleshooting workflow for solubility issues.

Data Presentation: Recommended Solvents

The table below summarizes common solvents used for reactions involving poorly soluble heterocyclic compounds. The choice is highly dependent on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig).

SolventAbbreviationBoiling Point (°C)TypeCommon Use Cases & Rationale
1,4-Dioxane-101Polar Aprotic (Ethereal)Excellent for Suzuki and Buchwald-Hartwig couplings. Often used with water as a co-solvent.[2][3]
TetrahydrofuranTHF66Polar Aprotic (Ethereal)Good general-purpose solvent, but its low boiling point may limit reaction temperature.[4]
DimethylformamideDMF153Polar AproticHigh boiling point and strong solvating power make it effective, but it can be difficult to remove and may interfere with some catalytic cycles.[5][6]
Dimethyl SulfoxideDMSO189Polar AproticExceptional solvating power for highly crystalline compounds. Often used when other solvents fail. Can complicate workup.[7]
2-Propanoli-PrOH82Polar ProticSurprisingly effective for certain nucleophilic aromatic substitutions, especially for highly lipophilic substrates that have low water solubility.[5][8]
Toluene-111NonpolarOften used in Buchwald-Hartwig aminations and can be effective for Suzuki couplings, particularly when azeotropic removal of water is needed.[9][10]
WaterH₂O100Polar ProticCan be a highly effective solvent for specific acid-promoted aminations of pyrrolopyrimidines, improving reaction rates over organic solvents.[5][8]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction is sluggish and heterogeneous, resulting in a low yield. How can I optimize the conditions?

Answer: This is a classic challenge. For a successful Suzuki coupling, you need to ensure that the catalyst, base, and both coupling partners have sufficient access to each other. A heterogeneous mixture severely limits the reaction rate.

Causality & Key Mechanistic Considerations: The Suzuki-Miyaura reaction typically involves a palladium(0) catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2] Transmetalation often requires an aqueous base, creating a biphasic system. Poor mixing or poor solubility of the this compound in the organic phase is a primary failure mode.

Optimization Strategies:

  • Solvent System: 1,4-dioxane with an aqueous solution of a base like K₂CO₃ or K₃PO₄ (typically in a 4:1 to 10:1 organic:aqueous ratio) is the standard starting point.[2] If solubility remains poor, consider switching to a dioxane/DMF mixture or using a higher concentration of a more potent solvent like DMF with an anhydrous base (e.g., K₃PO₄).

  • Temperature: These reactions almost always require heating, typically between 80-110 °C, to increase both solubility and the rate of the catalytic cycle.[2][11]

  • Catalyst and Ligand: For electron-deficient heterocycles, using a pre-catalyst with electron-rich, bulky phosphine ligands like XPhos or SPhos can accelerate the oxidative addition step, which is often rate-limiting.[9]

  • Microwave Irradiation: Using microwave heating can dramatically shorten reaction times and improve yields by rapidly reaching and maintaining the target temperature, which helps overcome solubility barriers.[11]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling aryl boronic acids with this compound.[2]

  • Vessel Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more advanced pre-catalyst like XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe (e.g., a 5:1 ratio, aiming for a final concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice more with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Question: I am attempting a Buchwald-Hartwig amination, but the reaction is not proceeding. What are the most critical parameters to adjust?

Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is highly sensitive to the solubility of the starting materials and the choice of base, ligand, and solvent. The reaction involves the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[12][13]

Causality & Key Mechanistic Considerations: The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[4][12] The solubility of the starting material and the choice of base are often intertwined and critical for success.

cluster_solv Solvent Environment cluster_cat Catalytic Cycle Solvated Polar Aprotic Solvent (e.g., Dioxane, Toluene) Pd Pd(0) Catalyst Solvated->Pd Facilitates Oxidative Addition NotSolvated Poorly Soluble Reactant (Heterogeneous) Stalled Stalled Reaction (Low Yield) NotSolvated->Stalled Limits Reactant Access to Catalyst Cycle Successful C-N Coupling Pd->Cycle Enters Catalytic Cycle

Caption: Impact of solubility on catalytic cycle efficiency.

Optimization Strategies:

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common and highly active but is incompatible with some functional groups.[14] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives with better functional group tolerance and can sometimes aid solubility.[14][15]

  • Solvent Choice: Toluene and 1,4-dioxane are the most common solvents.[4][10] Toluene is often preferred for higher temperatures. Anhydrous conditions are critical.

  • Ligand Selection: The choice of phosphine ligand is paramount. For challenging substrates like this compound, sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote both the oxidative addition and the final reductive elimination steps.[4]

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound.[4]

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to a concentration of 0.1-0.2 M).

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Alternative Strategies - Catalyst-Free Amination

Question: My reaction is sensitive to palladium, or I want to explore a more cost-effective method. Can I perform amination without a catalyst?

Answer: Yes, for certain nucleophiles, particularly anilines, a catalyst-free Nucleophilic Aromatic Substitution (SNAr) is not only possible but can be highly efficient, even in unconventional solvents like water.

Causality & Key Mechanistic Considerations: The pyrrolo[3,2-d]pyrimidine core is electron-deficient, which makes the C4 position susceptible to nucleophilic attack. This reactivity can be enhanced by adding a small amount of acid. The acid protonates one of the pyrimidine nitrogens, further activating the ring system towards attack by the nucleophile (e.g., an aniline).

A study by Larhed et al. found that for the reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a close analogue) and aniline, the reaction rate was significantly higher in water with a catalytic amount of HCl than in common organic solvents like DMF or 2-propanol.[5][8] This is attributed to water's ability to stabilize the polar transition state.[8]

Key Findings from Research:

  • Water as a Solvent: For many anilines, water is an excellent solvent, leading to high conversion and precipitation of the product upon formation, simplifying isolation.[5]

  • Acid Catalysis: A small amount of acid (e.g., 0.1 equivalents of HCl) is crucial to promote the reaction with anilines.[5][8]

  • Solvent for Insoluble Substrates: For highly lipophilic or crystalline starting materials that do not dissolve in water, 2-propanol (i-PrOH) is the recommended alternative solvent.[5][8]

  • Aliphatic Amines: Aliphatic and benzylic amines, being more basic, do not work well under acidic conditions as they become protonated and non-nucleophilic. However, these aminations can proceed well in water without any acid.[5][8]

Experimental Protocol: Acid-Promoted SNAr Amination in Water

This protocol is based on the findings for the closely related 7-azaindole scaffold and should be an excellent starting point.[5]

  • Reaction Setup: In a reaction vial, suspend this compound (1.0 equiv.) and the desired aniline (1.1 equiv.) in water (to a concentration of ~0.2 M).

  • Acid Addition: Add hydrochloric acid (HCl, 0.1 equiv., e.g., from a 1 M stock solution).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. The reaction should become homogeneous or show product precipitation over time. Monitor by LC-MS for the disappearance of starting material (typically 2-6 hours).

  • Workup & Isolation: Cool the reaction to room temperature. If the product has precipitated, collect it by filtration and wash with water and a small amount of cold ethanol. If the product remains in solution, extract with an organic solvent like ethyl acetate after neutralizing the mixture with a weak base (e.g., NaHCO₃). Dry the organic extracts and concentrate to obtain the crude product.

  • Purification: If necessary, purify the product by recrystallization or flash column chromatography.

References

  • 4-Chloro-7-azaindole CAS 55052-28-3. Home Sunshine Pharma. [Link]
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.ACS Omega. [Link]
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds.RSC Advances. [Link]
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.ACS Medicinal Chemistry Letters. [Link]
  • Tactics to Improve Solubility. The Royal Society of Chemistry. [Link]
  • Solvents for Nucleophilic Substitution Reactions. YouTube. [Link]
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]
  • Heterocycles in Medicinal Chemistry.Molecules. [Link]
  • Buchwald-Hartwig Amin
  • SN1 vs SN2. Chemistry LibreTexts. [Link]
  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.Molecules. [Link]
  • Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. YouTube. [Link]
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Synfacts. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
  • Buchwald Hartwig Coupling. Common Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this versatile reaction, troubleshoot common issues, and achieve optimal results. The this compound core is a vital building block in medicinal chemistry, serving as a key intermediate in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors like Ruxolitinib. Its unique pyrrolopyrimidine structure offers a versatile scaffold for developing novel therapeutics.

Understanding the Reaction: The SNAr Mechanism

The primary reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms. These atoms activate the C4 position, making it susceptible to attack by nucleophiles.

The SNAr mechanism is generally a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion, which is an excellent leaving group, resulting in the formation of the substituted product.

Caption: Generalized SNAr mechanism on this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the optimization of SNAr reactions on the this compound scaffold.

Q1: My reaction is sluggish or shows no conversion. What are the key parameters to investigate?

A1: Low reactivity can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Nucleophile Strength: The nucleophilicity of your attacking species is paramount. Weaker nucleophiles, such as certain anilines with electron-withdrawing groups, may require more forcing conditions.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.

    • Recommended: Polar aprotic solvents like DMF, DMSO, and NMP are generally the first choice as they effectively solvate the intermediate and do not interfere with the nucleophile.

    • Alternatives: Ethers like THF and 2-Me-THF can also be used. In some cases, greener solvents like PEG 400 have been shown to be effective, even allowing for rapid reactions at elevated temperatures.

  • Temperature: Increasing the reaction temperature often accelerates the rate of substitution. Many SNAr reactions on chloropyrimidines are conducted at elevated temperatures, sometimes up to 120 °C or higher.

  • Base: For nucleophiles like amines and alcohols, a base is typically required to neutralize the HCl generated during the reaction and to deprotonate the nucleophile, increasing its reactivity.

    • Common Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as DIPEA and Et₃N are frequently employed. The choice of base can influence the reaction rate and side product formation.

Troubleshooting_Workflow start Low or No Conversion check_nucleophile Is the nucleophile sufficiently strong? start->check_nucleophile check_solvent Is the solvent appropriate (polar aprotic)? check_nucleophile->check_solvent Yes solution Reaction should proceed check_nucleophile->solution No, consider a stronger nucleophile or activation check_temp Is the reaction temperature high enough? check_solvent->check_temp Yes check_solvent->solution No, switch to DMF, DMSO, or NMP check_base Is a suitable base present? check_temp->check_base Yes check_temp->solution No, increase temperature incrementally check_base->solution Yes check_base->solution No, add a suitable base (e.g., K2CO3, DIPEA)

Caption: Decision workflow for troubleshooting low reaction conversion.

Q2: I am observing significant formation of the hydrolyzed product, 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine. How can I minimize this side reaction?

A2: Hydrolysis is a common side reaction, especially when using aqueous workups or if there is residual water in the reaction mixture.

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: Strong hydroxide bases (e.g., NaOH, KOH) will directly compete with your desired nucleophile, leading to the hydroxylated product. Opt for non-nucleophilic bases like potassium carbonate or organic amine bases.

  • Acid-Catalyzed Reactions: In some cases, particularly with aniline nucleophiles, the reaction can be promoted by a catalytic amount of acid. However, excessive acid can also promote hydrolysis, so the amount should be carefully optimized (often around 0.1 equivalents). Water can act as a competitive nucleophile at lower pH.

ParameterRecommendation to Minimize HydrolysisRationale
Solvents & Reagents Use freshly dried solvents and anhydrous reagents.Reduces the concentration of water, the competing nucleophile.
Atmosphere Conduct the reaction under an inert atmosphere (N₂ or Ar).Prevents atmospheric moisture from entering the reaction.
Base Avoid strong hydroxide bases (NaOH, KOH). Use K₂CO₃, Cs₂CO₃, or DIPEA.These bases are less likely to act as competing nucleophiles.
Acid Catalyst (if used) Use a minimal catalytic amount (e.g., 0.1 eq. HCl).Balances activation of the substrate with minimizing water's nucleophilicity.
Q3: My reaction with an aniline derivative is not working well, especially with ortho-substituted anilines. What is the issue?

A3: Steric hindrance and the electronic properties of the aniline can significantly impact the reaction outcome.

  • Steric Effects: Ortho-substituents on the aniline can sterically hinder the nitrogen's approach to the C4 position of the pyrrolopyrimidine, slowing down the reaction.

  • Electronic Effects: The basicity (pKa) of the aniline is crucial.

    • Anilines with electron-donating groups are generally more nucleophilic and react faster.

    • Anilines with strong electron-withdrawing groups have lower basicity and are less nucleophilic, often requiring more forcing conditions.

    • A study on acid-catalyzed amination in water found that anilines with a pKa between 2.7 and 5.2 reacted most efficiently. However, even anilines with a pKa as low as 1.02 (like 4-nitroaniline) can be suitable substrates.

Troubleshooting Strategy: For sterically hindered or electronically deactivated anilines, consider increasing the reaction temperature, extending the reaction time, or using a more polar solvent like DMSO to facilitate the reaction.

Q4: I need to protect the pyrrole nitrogen (N5). What protecting groups are compatible with subsequent SNAr reactions?

A4: Protecting the N5 position can be necessary to prevent side reactions or to improve solubility. The choice of protecting group is critical.

  • SEM (2-(trimethylsilyl)ethoxymethyl) group: This group is robust and has been successfully used. It can be introduced using SEM-Cl and a suitable base. Lithiation at C6 is possible with a SEM-protected pyrrolopyrimidine.

  • Benzenesulfonyl group: While useful for directing lithiation, it can be labile under the amination conditions used for the SNAr reaction at C4.

  • General Consideration: The protecting group must be stable to the basic or acidic conditions of the SNAr reaction and should be removable under conditions that do not affect the newly introduced substituent at C4.

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a generic amine nucleophile. Optimization will be required based on the specific amine used.

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (N₂), add this compound (1.0 eq.).

  • Addition of Amine and Base: Add the amine nucleophile (1.1-1.5 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF, DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

ComponentMolar EquivalentsPurpose
This compound1.0Electrophile
Amine Nucleophile1.1 - 1.5Nucleophile
Base (e.g., K₂CO₃, DIPEA)2.0 - 3.0Acid scavenger, activates nucleophile
Solvent (e.g., DMF, DMSO)-Reaction medium

References

  • ChemicalBook. (2023, October 10). *4-Chloro-7

How to remove phosphorus oxychloride from 4-chloro-5H-pyrrolo[3,2-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthesis, particularly concerning the use and removal of phosphorus oxychloride (POCl₃). This compound is a vital intermediate in the synthesis of various advanced drug candidates, including the Janus kinase (JAK) inhibitor Ruxolitinib Phosphate.[1]

This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the safe and efficient execution of your experiments.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Yield of this compound with Recovery of Starting Material

Question: My reaction appears to go to completion by TLC, but after the aqueous workup, I predominantly isolate the starting material, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. What is happening?

Answer: This is a frequent challenge and is almost certainly due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[2] The target compound is sensitive to moisture and can be unstable in acidic or basic conditions. The critical step is the quenching of excess POCl₃.

Recommended Solutions:

  • "Reverse" Quench: The safest and most effective method is to add the reaction mixture slowly to a vigorously stirred slurry of crushed ice or an ice-water mixture.[2][3][4][5] This "reverse" quench ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the highly exothermic hydrolysis reaction.[3]

  • Temperature Control: Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition and adding more ice if necessary.[3] Quenching at very low temperatures (0-5°C) can be deceptive, as the hydrolysis of POCl₃ is sluggish, leading to an accumulation of the reagent and the potential for a delayed, runaway reaction as the mixture warms.[3]

  • pH Adjustment: After the initial quench, carefully neutralize the mixture to a pH of 7-8 using a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[2] Avoid strong bases like NaOH, which can promote product degradation.[3]

Issue 2: Violent or Uncontrollable Quenching Reaction

Question: When I try to quench my reaction, it proceeds with dangerous vigor, releasing large amounts of gas and heat. How can I perform this step more safely?

Answer: The violent reaction you're observing is the rapid, exothermic hydrolysis of excess phosphorus oxychloride.[3][6][7][8][9] This reaction produces phosphoric acid and hydrogen chloride gas.[6][7][9] The key to a safe quench is control.

Recommended Solutions:

  • Distill Excess POCl₃: Before quenching, consider removing the bulk of the unreacted POCl₃ by distillation under reduced pressure.[2][10] This significantly reduces the amount of reagent that needs to be hydrolyzed, making the quench much more manageable.[2]

  • Controlled Temperature Quench: An alternative to the ice quench is to add the reaction mixture to a warm (35-40°C) aqueous solution of sodium acetate.[3][4] This method promotes immediate and controlled hydrolysis, preventing the buildup of unreacted POCl₃ and metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH).[3][4]

  • Vigorous Stirring: Ensure the quenching solution is being stirred vigorously throughout the addition of the reaction mixture. This dissipates heat and ensures rapid mixing, preventing localized "hot spots."

Frequently Asked Questions (FAQs)

Q1: Why is a "reverse quench" so critical when working with POCl₃?

A1: A "reverse quench" involves adding the reaction mixture containing POCl₃ to the quenching solution (e.g., water or a basic solution). This method is paramount for safety because it ensures that the highly reactive POCl₃ is always the limiting reagent. This allows for much better control over the exothermic reaction, preventing a dangerous accumulation of unreacted POCl₃ that could lead to a runaway reaction.[3]

Q2: How can I be certain that all the POCl₃ and its reactive intermediates have been removed?

A2: The most definitive method is ³¹P NMR spectroscopy.[3] By analyzing a sample of the quenched reaction mixture, you can confirm the absence of signals corresponding to POCl₃ and its reactive intermediates.[3][11][12] In situ Raman spectroscopy can also be a powerful tool for monitoring the quench in real-time, especially for larger-scale reactions.[11][12]

Q3: Can I use an alcohol to quench the excess POCl₃?

A3: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method. The resulting organophosphate byproducts can be toxic and may complicate the purification of your desired this compound. Quenching with water or an aqueous base is the standard and preferred approach.[3]

Q4: What are the essential safety precautions when handling phosphorus oxychloride?

A4: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[8][13][14][15] Always handle it in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection.[13][16][17] Ensure that an emergency eyewash station and safety shower are readily accessible.[13][16][17] Never add water directly to POCl₃.[10]

Experimental Protocols

Protocol 1: Synthesis and Quenching via Ice/Aqueous Bicarbonate (Reverse Quench)

This protocol is a standard and generally safe method for the synthesis and subsequent quenching of excess POCl₃.

Reaction:

  • In a dry round-bottom flask under a nitrogen atmosphere, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent).[18]

  • Add phosphorus oxychloride (POCl₃) (approx. 2.8 equivalents).[18]

  • Heat the mixture to reflux for 1 hour.[18] The mixture should become a homogeneous solution.

  • Monitor the reaction progress by TLC.

Work-up and Removal of POCl₃:

  • Cool the reaction mixture in an ice-water bath.[18]

  • In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and water.

  • Slowly and carefully pour the cooled reaction mixture onto the crushed ice.[5][18]

  • Maintain the temperature of the quenching mixture below 20°C throughout the addition.[3]

  • Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8.[2][18]

  • The resulting precipitate is the crude product. Collect it by vacuum filtration and wash with cold water.[18]

  • Dry the solid under vacuum.

Protocol 2: Quenching with Warm Aqueous Sodium Acetate

This protocol is an excellent alternative for ensuring complete and immediate hydrolysis of POCl₃, minimizing the risk of a delayed exotherm.[4]

Work-up and Removal of POCl₃:

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate flask equipped with a mechanical stirrer and thermometer, prepare an aqueous solution of sodium acetate.

  • Warm the sodium acetate solution to 35-40°C.[3][4]

  • Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[3][4]

  • After the addition is complete, continue to stir the mixture for a sufficient period to ensure complete hydrolysis.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]

  • Proceed with a standard aqueous workup, including washing the combined organic layers with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[2]

Data Summary

MethodQuenching AgentTemperatureKey AdvantagesPotential Issues
Protocol 1 Ice / aq. NaHCO₃< 20°CWidely used, effective for neutralization.[3]Risk of delayed exotherm if addition is too fast or cooling is insufficient.[4]
Protocol 2 Warm aq. NaOAc35-40°CEnsures immediate, controlled hydrolysis; prevents buildup of reactive intermediates.[3][4]Requires careful temperature monitoring.
Pre-Quench DistillationN/ASignificantly reduces the exothermicity of the subsequent quench.[2][10]Requires vacuum distillation setup; not a standalone removal method.

Visualizing the Workflow

Standard Quenching and Work-up Procedure

G cluster_reaction Reaction Phase cluster_workup Work-up & POCl₃ Removal Start Start: 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one AddPOCl3 Add POCl₃ Start->AddPOCl3 Reflux Reflux (1h) AddPOCl3->Reflux Cool Cool Reaction Mixture Reflux->Cool Reaction Complete Quench Reverse Quench (Add to Ice/Water) Cool->Quench Neutralize Neutralize (pH 8) (aq. NaHCO₃) Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Dry Dry Solid Filter->Dry Product Final Product: This compound Dry->Product G Start Excess POCl₃ Present LargeScale Large Scale Reaction? Start->LargeScale Distill Distill excess POCl₃ under vacuum LargeScale->Distill Yes QuenchMethod Select Quench Method LargeScale->QuenchMethod No Distill->QuenchMethod IceQuench Reverse Quench (Ice/Water) QuenchMethod->IceQuench Standard WarmQuench Warm Quench (aq. NaOAc) QuenchMethod->WarmQuench Safety Concern Proceed Proceed to Neutralization & Isolation IceQuench->Proceed WarmQuench->Proceed

Caption: Choosing a POCl₃ quenching strategy.

References

  • Wikipedia. Phosphoryl chloride.
  • ResearchGate. How can I properly quench POCl3?
  • ChemBK. Phosphorus oxychloride.
  • NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • BYJU'S. POCl3 Phosphorus Oxychloride.
  • Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • PubMed Central. Phosphoryl Trichloride–Method of Determination in Workplace Air.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • WordPress.com. My friend phosphorus oxychloride | Chemical Space.
  • Google Patents. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • ResearchGate. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF.
  • Common Organic Chemistry. Phosphorus Oxychloride.
  • IEEE Xplore. A Study of POCl3 Deposition Reaction Rate with Residual Gas Analysis Method.
  • Semantic Scholar. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.
  • Books. CHAPTER 14: Phosphorus Oxychloride: Production and Use.
  • The Crucial Role of this compound in Drug Synthesis.
  • ResearchGate. Synthesis of 3–7. a HCOOH; b POCl3/P2O5, MW for 15 min at 100 °C; c POCl3; d AcOH/HCl (3:1).
  • ResearchGate. (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?
  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†.

Sources

Technical Support Center: Scaling Up 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This crucial heterocyclic intermediate is a foundational building block in the development of targeted therapies, most notably as a key component in the synthesis of Janus kinase (JAK) inhibitors like Ruxolitinib.[1] Its versatile structure also makes it vital for developing antiviral drugs and PROTAC (Proteolysis-Targeting Chimera) technology.[1]

However, transitioning this synthesis from the bench to a larger scale presents significant challenges, from managing highly reactive reagents to ensuring product stability and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, particularly via the common route of chlorinating 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃).

Question 1: My reaction shows low or incomplete conversion of the starting material, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. How can I improve the yield?

Answer:

Incomplete conversion is a frequent challenge, often stemming from reagent activity, reaction conditions, or the inherent equilibrium of the reaction. Here’s a breakdown of potential causes and solutions:

  • Cause A: Reagent Quality and Stoichiometry

    • Insight: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading to phosphoric acid and HCl.[2] Degraded reagent will have significantly lower activity. On a large scale, using a vast excess of POCl₃ is environmentally burdensome and creates significant safety risks during workup.[3]

    • Solution:

      • Use Fresh Reagent: Always use a fresh, unopened bottle of POCl₃ or one that has been stored under strictly anhydrous conditions.

      • Consider Co-reagents: In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity of the mixture, although this adds to the complexity of the workup.[3]

      • Solvent-Free, Equimolar Approach: For safer and more environmentally friendly scale-up, consider a solvent-free method using equimolar amounts of POCl₃ in the presence of a base like pyridine. This reaction is conducted in a sealed reactor at elevated temperatures (e.g., 140-160°C).[4][5] This minimizes the amount of excess POCl₃ that needs to be quenched.

  • Cause B: Reaction Conditions

    • Insight: The chlorination of hydroxypyrimidines is a well-established reaction that typically requires heat to proceed to completion.[3] Insufficient temperature or reaction time will result in a stalled reaction.

    • Solution:

      • Ensure Adequate Heating: The reaction is typically run at reflux in excess POCl₃ (approx. 107°C).[6][7] Monitor the internal temperature to ensure it reaches and maintains the target.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Be aware that what appears to be a complete reaction by TLC might not be, as the product can hydrolyze back to the starting material during aqueous workup.[2][8]

Question 2: My initial reaction monitoring (TLC/HPLC) shows complete conversion, but after the aqueous workup, the starting material reappears. What is happening?

Answer:

This is a classic and frustrating problem when working with activated chloro-heterocycles. The reappearance of your starting material is almost certainly due to the hydrolysis of the desired product, this compound.

  • Mechanism of Hydrolysis: The 4-position of the pyrrolopyrimidine ring is highly electrophilic. The chlorine atom is a good leaving group, and the product is susceptible to nucleophilic attack by water, especially under neutral to basic conditions, which reverts it to the more thermodynamically stable 4-hydroxy starting material.[8] This is particularly problematic during the quenching and neutralization steps.

  • Causality & Strategic Solutions:

    • Problem: Aggressive Quenching. Pouring the entire reaction mixture into a basic solution (like ammonium hydroxide or sodium bicarbonate) creates a high local pH and introduces water, the ideal conditions for rapid hydrolysis.[8]

    • Solution: Controlled, Acidic Quench.

      • First, cool the reaction mixture. If possible and safe, remove the excess POCl₃ under reduced pressure before quenching.[2] This dramatically reduces the exotherm and the amount of acid generated during the quench.

      • Slowly and carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring.[6][9] This keeps the temperature low and the solution acidic initially, which slows the rate of hydrolysis.

      • Only after the initial quench, slowly adjust the pH to ~8 using a weak base like saturated sodium bicarbonate or dilute ammonium hydroxide, while maintaining a low temperature (0-5°C).[2][6]

    • Problem: Prolonged Exposure to Aqueous Media. The longer the product is in an aqueous environment, the more it will hydrolyze.

    • Solution: Rapid Extraction. Once the pH is adjusted and the product precipitates, filter it quickly. If the product is extracted, perform the extraction immediately with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layers with brine, dry promptly with a desiccant like Na₂SO₄, and concentrate.

  • Workflow Visualization:

    G A Reaction Complete (by in-process control) B Remove Excess POCl3 (Vacuum Distillation) A->B Recommended First Step C Slowly Add Mixture to Crushed Ice (Maintain T < 5°C) A->C If distillation is not feasible B->C D Slowly Neutralize with Weak Base (e.g., NaHCO3) to pH ~8 C->D E Filter Precipitate OR Extract with Organic Solvent D->E H High Hydrolysis Risk: Reversion to Starting Material D->H F Wash, Dry, Concentrate E->F E->H G Stable Product Isolated F->G

    Caption: Optimized Workup Workflow to Minimize Hydrolysis.

Question 3: The quenching process for my large-scale reaction is dangerously exothermic and releases a lot of gas. How can I manage this safely?

Answer:

The hazard you are observing is due to the violent, exothermic reaction of excess POCl₃ with water, which produces phosphoric acid and fumes of hydrogen chloride (HCl) gas.[3] On a large scale, this can cause the temperature to run away, leading to splashing and the rapid release of corrosive gas.

  • Underlying Chemistry: POCl₃ + 3H₂O → H₃PO₄ + 3HCl (ΔH < 0)

  • Scale-Up Safety Protocols:

    • Minimize Excess POCl₃: The best way to control the quench is to minimize the amount of unreacted POCl₃. As mentioned, adopting a protocol that uses equimolar reagents in a sealed system is the most effective strategy for large-scale production from a safety and environmental perspective.[4]

    • Reverse Addition: Instead of adding water to the reaction mixture (which can create a localized hot spot), always add the reaction mixture slowly to a large, well-stirred vessel of crushed ice. An ice-to-reaction-mixture ratio of at least 10:1 by mass is a good starting point.

    • Engineering Controls:

      • Ventilation: Perform the quench in a walk-in fume hood or a reactor bay with high-capacity ventilation to handle the HCl gas.

      • Cooling: Use a jacketed reactor with a powerful cooling system set to a low temperature (e.g., -10°C) to absorb the heat generated.

      • Agitation: Ensure the stirring is robust and efficient to dissipate heat and prevent localized boiling.

    • Personal Protective Equipment (PPE): Always use acid-resistant gloves, a lab coat, splash goggles, and a face shield. For very large scales, a supplied-air respirator may be necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical purity issues and common byproducts in this synthesis?

A1: The crude product is often a dark gray or black solid due to side reactions at high temperatures.[6] Common impurities include:

  • Unreacted Starting Material: 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, often due to incomplete reaction or hydrolysis during workup.

  • Phosphorous Byproducts: Residual phosphoric acid or phosphate salts after workup.

  • Polymeric/Tarry Materials: Formed from decomposition at high temperatures. Purification is typically achieved by silica gel column chromatography (e.g., eluting with EtOAc-hexane) or by grinding/triturating the crude solid with a solvent mixture like EtOAc-MeOH to obtain an off-white, purer solid.[6][7]

Q2: Are there alternatives to POCl₃ for this chlorination?

A2: While POCl₃ is the most common reagent for converting hydroxypyrimidines to chloropyrimidines, other chlorinating agents like thionyl chloride (SOCl₂) with a catalytic amount of DMF can sometimes be used.[8] However, for nitrogen-containing heterocycles, POCl₃ is generally more effective and widely documented.[2] The choice of reagent can be substrate-dependent, and pilot reactions are always recommended.

Q3: What analytical data should I check to confirm the identity and purity of my final product?

A3: A full analytical characterization is crucial. The following techniques are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure. Key signals for this compound in DMSO-d₆ are δ ~12.4 (br s, 1H, NH), ~8.6 (s, 1H), ~8.0 (dd, 1H), and ~6.7 (dd, 1H).[6]

  • Mass Spectrometry (MS): To confirm the molecular weight. You should observe the characteristic isotopic pattern for a single chlorine atom ([M+H]⁺ at m/z 154.01 and [M+H+2]⁺ at m/z 156.01 with an approximate 3:1 ratio).[6]

  • HPLC: To determine the purity of the final product. A purity of ≥99% is often required for subsequent pharmaceutical applications.[1]

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Cl).[6]

Part 3: Protocols & Data

Protocol 1: Standard Laboratory-Scale Synthesis

This protocol is adapted from established literature procedures.[6][7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (e.g., 10.0 g, 74.0 mmol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, e.g., 20 mL, 215 mmol, ~2.9 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 107°C) for 1-2 hours. The mixture will typically turn into a dark, homogeneous solution. Monitor the reaction by TLC (e.g., 10% MeOH in DCM).

  • Cooling & Quench: Cool the mixture in an ice-water bath. In a separate, large beaker, prepare a stirred slurry of crushed ice (approx. 300 g). Slowly and carefully pour the cooled reaction mixture into the crushed ice.

  • Neutralization: Continue stirring and cooling the aqueous solution. Slowly add concentrated ammonia (~75 mL) or saturated NaHCO₃ solution until the pH is ~8. Maintain the temperature below 10°C throughout the addition.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water.

  • Drying & Purification: Dry the solid under vacuum at an elevated temperature (e.g., 80-100°C) to yield the crude product as a dark solid. For higher purity, perform silica gel chromatography or triturate with an EtOAc-MeOH mixture.

Data Summary Table
ParameterLaboratory Scale (Protocol 1)Recommended Scale-Up[4]Rationale for Change
POCl₃ Stoichiometry ~3 equivalents (acts as reagent and solvent)~1 equivalent per OH groupMinimizes waste and reduces quench hazard
Base None1 equivalent (e.g., Pyridine)Facilitates reaction with less POCl₃
Solvent Excess POCl₃Solvent-FreeImproves process mass intensity (PMI)
Vessel Round-bottom flask (open to N₂)Sealed, pressure-rated reactorContains reactants at high temperature
Temperature ~107°C (Reflux)140-160°CHigher temperature required for solvent-free conditions
Workup Quench large excess of POCl₃Quench minimal residual reagentInherently safer, less exothermic
Troubleshooting Decision Tree

Sources

Troubleshooting low conversion rates in 4-chloro-5H-pyrrolo[3,2-d]pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting coupling reactions involving 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. The unique electronic properties of this scaffold, particularly the presence of an electron-deficient pyrimidine ring and a potentially coordinating pyrrole nitrogen, can present specific challenges in achieving high conversion rates in cross-coupling reactions.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound showing low conversion compared to other aryl chlorides?

A1: There are several contributing factors. Firstly, aryl chlorides are inherently less reactive than the corresponding bromides or iodides in typical palladium-catalyzed cross-coupling reactions.[1][2] The C-Cl bond is stronger, making the initial oxidative addition step—often the rate-limiting step—more challenging.[2] Secondly, the nitrogen atoms within the pyrrolopyrimidine scaffold can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] This requires a carefully selected, highly active catalyst system to overcome these hurdles.

Q2: I am observing a significant amount of a side product with a mass corresponding to the hydrolysis of the starting material (4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine). What causes this?

A2: This is a common issue, particularly in reactions run in aqueous media or with bases that have a significant hydroxide concentration (e.g., from carbonate hydrolysis at high temperatures). The electron-deficient nature of the pyrimidine ring makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions.[3] This competing reaction can be minimized by carefully selecting the base, minimizing water content where possible, and keeping reaction times and temperatures to the effective minimum.[3][4]

Q3: Can I use Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this substrate?

A3: Yes, both reactions are widely used to functionalize this and similar scaffolds.[5][6] However, success is highly dependent on optimizing the reaction conditions. For Suzuki-Miyaura, robust catalyst systems with electron-rich, bulky phosphine ligands are often necessary to facilitate the challenging oxidative addition of the chloride.[2] For Buchwald-Hartwig amination, modern pre-catalysts and specialized ligands have shown high efficacy in coupling amines with heterocyclic chlorides.[5]

Q4: Is N-protection of the pyrrole required before performing the coupling reaction?

A4: While not always mandatory, N-protection (e.g., with SEM or other suitable groups) can sometimes be beneficial. The acidic N-H proton of the pyrrole can interfere with certain bases (e.g., strong organometallic bases) or reaction pathways. Protection can improve solubility and prevent potential side reactions at the pyrrole nitrogen. However, many successful couplings are performed on the unprotected scaffold, and adding protection/deprotection steps reduces overall efficiency.[3] The decision should be made on a case-by-case basis, considering the specific reaction conditions and coupling partners.

In-Depth Troubleshooting Guide

This section addresses specific, persistent problems you may encounter during your experiments.

Problem 1: Persistently Low or No Conversion in Suzuki-Miyaura Coupling

Q: I'm attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm seeing only starting material or trace product. I've tried standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O). What should I do?

A: Standard catalyst systems like Pd(PPh₃)₄ are often not active enough for challenging electron-deficient heteroaryl chlorides.[2] Your troubleshooting should systematically address the catalyst system, base, and solvent.

Causality & Recommended Actions:

  • Insufficient Catalyst Activity: The oxidative addition of the C-Cl bond to Pd(0) is likely the bottleneck.

    • Action: Switch to a more active, state-of-the-art catalyst system. Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized, electron-rich, and sterically hindered phosphine ligand. Buchwald-type ligands are excellent candidates.[7]

    • Workflow:

      • Screen Ligands: Test ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a highly reactive, monoligated Pd(0) species essential for activating the C-Cl bond.

      • Use Pre-catalysts: Consider using modern pre-catalysts (e.g., XPhos Pd G3/G4). These are air-stable and efficiently generate the active Pd(0) catalyst in situ, leading to more reproducible results.[8]

  • Ineffective Base: The base plays a crucial role in the transmetalation step. K₂CO₃ might not be strong or soluble enough.

    • Action: Screen stronger bases.

    • Workflow:

      • Try stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[2][9] These are often more effective in Suzuki couplings, particularly with heteroaryl substrates.

      • Ensure the base is finely powdered to maximize its surface area and reactivity.[7]

  • Boronic Acid Instability (Protodeboronation): A common side reaction where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and base at elevated temperatures.[2]

    • Action: Use a more stable boron reagent or modify conditions.

    • Workflow:

      • Switch from the boronic acid to its corresponding pinacol ester (Bpin) or trifluoroborate salt (BF₃K). These are generally more stable to protodeboronation.[2][7]

      • Use anhydrous conditions if possible, though a small amount of water is often beneficial for the Suzuki reaction.[1][7]

  • Inappropriate Solvent: The solvent must solubilize all components and be stable at the reaction temperature.

    • Action: Screen alternative solvents.

    • Workflow:

      • Ethereal solvents like dioxane, THF, or 2-MeTHF are common and effective.[1]

      • Polar aprotic solvents like DMF or DMAc can sometimes accelerate the reaction, but be mindful of potential decomposition at high temperatures.[9]

      • Aqueous solvent mixtures (e.g., Dioxane/H₂O) are frequently used, but the water ratio may need optimization to balance reactant solubility and minimize hydrolysis of the starting material.[10][11]

G start Low Conversion in Suzuki Coupling reagent_check 1. Verify Reagent Quality - Boronic acid/ester (check for degradation) - Anhydrous & degassed solvent - Fresh, dry base start->reagent_check catalyst_system 2. Upgrade Catalyst System - Pd(OAc)₂ or Pd₂(dba)₃ with:  - SPhos, XPhos, RuPhos - Or use Pre-catalyst (e.g., XPhos Pd G3) reagent_check->catalyst_system Reagents OK base_solvent 3. Optimize Base & Solvent - Base: K₃PO₄ or Cs₂CO₃ - Solvent: Dioxane, 2-MeTHF, or DMF - Consider anhydrous conditions catalyst_system->base_solvent Still low yield side_reactions 4. Address Side Reactions - Protodeboronation? -> Use Boronic Ester (Bpin) - Hydrolysis? -> Lower temp/time, screen milder base base_solvent->side_reactions Still low yield success Improved Conversion side_reactions->success Optimization successful

Caption: A logical workflow for troubleshooting low Suzuki coupling yields.

Problem 2: Persistently Low or No Conversion in Buchwald-Hartwig Amination

Q: I am trying to couple a primary/secondary amine to the 4-position using Buchwald-Hartwig conditions, but the reaction is stalling. What are the key parameters to investigate?

A: Similar to the Suzuki reaction, the success of the Buchwald-Hartwig amination of this substrate hinges on a highly active catalyst system capable of overcoming the low reactivity of the C-Cl bond and potential catalyst inhibition.

Causality & Recommended Actions:

  • Suboptimal Ligand/Pre-catalyst: The choice of ligand is critical for C-N bond formation. The ligand must facilitate both the oxidative addition and the final reductive elimination step.

    • Action: Employ a ligand or pre-catalyst specifically designed for C-N coupling of aryl chlorides.

    • Workflow:

      • Ligand Screening: Test bulky, electron-rich biaryl phosphine ligands. RuPhos and XPhos are excellent starting points for coupling with a wide range of primary and secondary amines.[5]

      • Pre-catalyst Choice: Use commercially available, air-stable pre-catalysts like RuPhos Pd G2 or G3. These provide reliable generation of the active catalyst.[5] A general protocol using such a pre-catalyst is provided below.

  • Incorrect Base Selection: The base deprotonates the amine in the catalytic cycle. A base that is too weak will result in a slow reaction, while an overly strong base might degrade the substrate or coupling partner.

    • Action: Match the base to the pKa of the amine.

    • Workflow:

      • Strong Bases: For many aliphatic amines and anilines, strong bases like NaOtBu or LHMDS are required.[5][12]

      • Weaker Bases: For more delicate substrates, weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[12]

  • Solvent Inhibition: Certain coordinating solvents can bind to the palladium center and inhibit catalysis.

    • Action: Use non-coordinating or weakly coordinating solvents.

    • Workflow:

      • Recommended Solvents: Toluene, dioxane, or THF are generally the best choices for Buchwald-Hartwig reactions.[12]

      • Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can poison the catalyst.[12]

  • Acid-Catalyzed Alternative for Anilines: For coupling with anilines, an acid-promoted nucleophilic aromatic substitution can be a viable metal-free alternative.

    • Action: If palladium-catalyzed methods fail with aniline partners, consider a trial with catalytic HCl.

    • Workflow:

      • Studies on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine show that reactions with anilines can proceed well in water or alcoholic solvents with a catalytic amount (e.g., 0.1 equivalents) of HCl.[3][4]

      • Caution: This method is generally not suitable for aliphatic amines, and excess acid can lead to hydrolysis of the starting material.[4][13]

G cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-Cl Complex1 L₂Pd(II)(Ar)Cl OA->Complex1 Coord Amine Coordination & Deprotonation (Base) Complex1->Coord + HNR₂ Complex2 L₂Pd(II)(Ar)NR₂ Coord->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Product Ar-NR₂ (Product) RE->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Quantitative Data Summary

The tables below provide recommended starting points for your optimization experiments.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Comments
Pd Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common, effective precursors that form Pd(0) in situ.[14][15]
Ligand XPhos or SPhos (1.1 - 1.2 eq. to Pd metal)Bulky, electron-rich ligands essential for activating C-Cl bonds.[16]
Pre-catalyst XPhos Pd G3 (2-5 mol%)Air-stable, provides reliable generation of the active catalyst.[8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases often outperform carbonates for this substrate class.[2]
Solvent Dioxane, 2-MeTHF, or Toluene (+/- 10% H₂O)Anhydrous or aqueous conditions can be screened.[1][10]
Temperature 80 - 110 °CHigher temperatures are typically needed for C-Cl bond activation.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale & Comments
Pre-catalyst RuPhos Pd G3 (1-5 mol%)Excellent, general-purpose pre-catalyst for C-N couplings.[5]
Base NaOtBu or LHMDS (1.2 - 1.5 equivalents)Strong bases required for deprotonation of most amines.[5]
Solvent Toluene or DioxaneNon-coordinating solvents are preferred to avoid catalyst inhibition.[12]
Amine 1.1 - 1.5 equivalentsA slight excess of the amine coupling partner is typical.[5]
Temperature 80 - 110 °CNecessary to drive the reaction to completion.[5][12]

Experimental Protocols

Note: All procedures involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.

Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening
  • Reaction Setup: In a glovebox, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vial or Schlenk tube equipped with a stir bar.

  • Reagent Addition: Remove the vessel from the glovebox. Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene, to achieve ~0.1 M concentration).

  • Add the amine coupling partner (1.2 eq.) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Dilute with an organic solvent (e.g., EtOAc) and transfer to a separatory funnel. Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling Screening
  • Reaction Setup: To a dry Schlenk tube under inert atmosphere, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 3.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 0.05 eq.), and the ligand (e.g., SPhos, 0.10 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, to achieve ~0.1 M concentration).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction.
  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023).
  • ACS Omega. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • PMC. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • CoLab. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008).
  • SemOpenAlex. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008).
  • GitHub. Progress on pyrrole analogue of OSM-S-106. (2018).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • PMC. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021).
  • Reddit. Problems with Suzuki coupling. (2023).
  • Reddit. Failed suzuki coupling, any suggenstions? (2022).
  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Reddit. Struggling with Suzuki Reaction. (2023).
  • PMC. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010).
  • Reddit. Help needed with unreproducible Suzuki coupling. (2022).
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • PubChem. This compound.
  • ResearchGate. Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design.
  • The Crucial Role of this compound in Drug Synthesis.
  • RSC Publishing. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.
  • PubMed. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. (2024).

Sources

Managing the reactivity of the chlorine atom in 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile heterocyclic building block. As a key structural motif in numerous kinase inhibitors and other biologically active molecules, understanding and managing the reactivity of the C4-chlorine atom is paramount for successful synthesis campaigns.[1][2][3]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.

Section 1: Core Reactivity Principles of the C4-Chlorine

The this compound scaffold is an analogue of a purine, where a carbon atom replaces the nitrogen at the 9-position. The reactivity of the chlorine atom at the C4 position is significantly influenced by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, which polarizes the C4-Cl bond and makes the C4 carbon highly electrophilic. This electronic arrangement renders the chlorine atom an excellent leaving group, predisposing the molecule to two primary classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by a nucleophile. This is often the most straightforward functionalization method.[4][5]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, where a palladium catalyst facilitates the formation of new carbon-carbon or carbon-nitrogen bonds.[1][2]

The N5-H of the pyrrole ring is acidic and can participate in or interfere with reactions, making N-protection a key strategic consideration.

Section 2: Troubleshooting and FAQs in Experimental Workflows

This section addresses common issues encountered during the functionalization of this compound in a question-and-answer format.

Part A: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing amines, alkoxides, and other nucleophiles at the C4 position. However, its success is highly dependent on reaction conditions.

Question 1: My SNAr reaction with an amine is sluggish, or I'm seeing no product formation. What are the likely causes and solutions?

Answer: This is a frequent issue stemming from several potential factors:

  • Insufficient Nucleophilicity: The amine may not be electron-rich enough to attack the C4 position effectively. Aniline derivatives with electron-withdrawing groups, for example, will react slower than those with electron-donating groups.

  • Steric Hindrance: Ortho-substituted anilines or bulky aliphatic amines can be sterically hindered, slowing the rate of attack. Research has shown that amination with ortho-substituted anilines having a pKa below 1 can be particularly challenging.[6]

  • Inadequate Temperature: SNAr reactions on this scaffold often require thermal energy to overcome the activation barrier associated with the temporary disruption of aromaticity in the Meisenheimer intermediate.[4] Refluxing in a high-boiling solvent like DMF, DMA, or n-butanol is common.

  • Solvent Effects: The solvent plays a crucial role. Polar aprotic solvents (e.g., DMF, DMSO) are generally effective at solvating the intermediate and promoting the reaction. Interestingly, studies have demonstrated that using water as a solvent with catalytic HCl can significantly accelerate amination compared to alcoholic solvents or DMF.[6] The acid protonates the pyrimidine ring, further increasing the electrophilicity of the C4 position.

Troubleshooting Workflow: Sluggish SNAr Amination

start Low Conversion in SNAr Amination check_nuc Assess Nucleophile (Sterics & Electronics) start->check_nuc check_temp Review Reaction Temperature check_nuc->check_temp No sol_sterics Action: Increase temperature significantly (e.g., 120-150 °C) or switch to a less hindered nucleophile if possible. check_nuc->sol_sterics Is Nucleophile bulky or electron-poor? check_solvent Evaluate Solvent System check_temp->check_solvent No sol_temp Action: Increase temperature. Target 100-120°C in DMF/DMA. check_temp->sol_temp Is Temp < 80°C? sol_solvent Action: Switch to polar aprotic (DMF, DMA) or consider aqueous HCl system for anilines. check_solvent->sol_solvent Using non-polar or non-optimal solvent? end Re-evaluate Reaction Progress sol_sterics->end Implement & Monitor sol_temp->end Implement & Monitor sol_solvent->end Implement & Monitor

Caption: Troubleshooting logic for low-yield SNAr amination reactions.

Question 2: I'm seeing a significant amount of a polar, insoluble byproduct that I suspect is the 4-hydroxy derivative. How can I prevent this hydrolysis?

Answer: The formation of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one via hydrolysis is a very common side reaction, as water can act as a nucleophile. This byproduct is often poorly soluble and can complicate purification.

  • Causality: The C4 position is highly susceptible to attack by water, especially at elevated temperatures or if a hydroxide base is used.

  • Preventative Measures:

    • Strictly Anhydrous Conditions: Use flame-dried or oven-dried glassware. Ensure all solvents are anhydrous grade and reagents are dry. Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon).

    • Avoid Hydroxide Bases: Never use bases like NaOH or KOH. If a base is required to scavenge HCl, use a non-nucleophilic organic base (e.g., DIPEA, Et₃N) or an inorganic carbonate (K₂CO₃, Cs₂CO₃).

    • Controlled Acid Catalysis: If performing the reaction in water as described by Hansen et al., it is critical to keep the amount of acid low to minimize the competing solvolysis (hydrolysis) reaction.[6]

Part B: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions unlock access to a vast array of C4-aryl, -heteroaryl, and -alkynyl analogues. However, these reactions are complex, with many variables that can lead to failure.

Question 3: My Suzuki-Miyaura coupling is failing or giving very low yields. Where should I start troubleshooting?

Answer: Suzuki couplings are powerful but sensitive. Failure often points to issues with the catalyst, base, or reaction setup.

ParameterCommon IssueRecommended ActionRationale
Catalyst System Inactive Pd(0) species.Use a modern, air-stable precatalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3). Ensure the ligand is appropriate for the substrate; bulky biaryl phosphine ligands are often effective for heteroaryl chlorides.The active Pd(0) species is easily oxidized. Precatalysts generate the active species in situ under inert conditions, improving reliability.[7] The ligand choice is crucial for stabilizing the catalyst and facilitating oxidative addition and reductive elimination.[8]
Base Incorrect base strength or solubility.K₂CO₃ or K₃PO₄ are common starting points. Cs₂CO₃ is stronger and more soluble and can be more effective. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.The base activates the boronic acid to form a more nucleophilic boronate complex, which is necessary for the transmetalation step of the catalytic cycle.
Solvent Poor choice or wet solvent.A degassed mixture of an organic solvent (1,4-dioxane, DME) and water (typically 4:1 to 10:1) is standard.[2] Ensure solvents are thoroughly sparged with inert gas before use.Water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species. Oxygen must be excluded to prevent oxidation of the Pd(0) catalyst.
Boronic Acid Degradation of the boronic acid.Use fresh, high-quality boronic acid. Boronic acids can dehydrate to form cyclic boroxines, which are less reactive. Using a slight excess (1.2-1.5 eq) can help drive the reaction.The quality of the coupling partner is as important as the halide. Impurities or degradation products can inhibit the catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe to achieve a concentration of ~0.1 M.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Question 4: My Buchwald-Hartwig amination is resulting in dehalogenation (C4-H) or dark tarry material instead of the desired product. What is going wrong?

Answer: This outcome points to catalyst decomposition or competing side reactions. The Buchwald-Hartwig amination is highly sensitive to reaction conditions.[9]

  • Cause of Dehalogenation: This side reaction can occur if the catalytic cycle is interrupted. For instance, β-hydride elimination from the palladium-amido complex can compete with reductive elimination, or protonolysis of an intermediate by trace water can lead to the hydrodehalogenated product.[9]

  • Cause of Tar Formation: This often indicates catalyst death. The Pd(0) active species is unstable at high temperatures, especially with insufficient or inappropriate ligand, leading to the formation of palladium black (inactive) and subsequent substrate decomposition.

Solutions:

  • Use a Robust Catalyst System: Modern Buchwald-Hartwig chemistry relies on well-defined precatalysts and sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos). These ligands promote fast reductive elimination, which outcompetes side reactions, and form more stable catalytic complexes.[1][10]

  • Employ a Strong, Non-Nucleophilic Base: The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) is very common but is incompatible with some functional groups.[11] Lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective alternatives. The base's role is to deprotonate the amine to form the palladium-amido complex.[9]

  • Maintain a Strict Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. All operations should be performed in a glovebox or using advanced Schlenk line techniques.[1]

Buchwald-Hartwig Catalytic Cycle

pd0 L₂Pd(0) Active Catalyst oa Oxidative Addition pd0->oa pd2_complex L₂Pd(II)(Ar)(Cl) oa->pd2_complex amine_coord Amine Coordination & Deprotonation (Base, R₂NH) pd2_complex->amine_coord amido_complex L₂Pd(II)(Ar)(NR₂) amine_coord->amido_complex re Reductive Elimination amido_complex->re re->pd0 Regeneration product Ar-NR₂ Product re->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Question 5: Should I protect the pyrrole N5-H before attempting these reactions?

Answer: The necessity of N-protection is highly context-dependent.

  • When to Protect:

    • Strongly Basic Conditions: When using very strong bases like NaOt-Bu or LiHMDS, the N5-H will be deprotonated. This may or may not be problematic, but it consumes a full equivalent of base. Protecting the nitrogen ensures that the base is used only for its intended role in the catalytic cycle.

    • Competing N-Functionalization: In some cases, direct N-arylation or N-alkylation of the pyrrole ring can be a competing pathway.

  • When Protection Might Be Unnecessary:

    • SNAr with Weaker Bases: For many SNAr reactions that are run thermally without a strong base, or with mild bases like K₂CO₃, the N5-H is often left unprotected.

    • Suzuki Couplings: Many Suzuki couplings proceed successfully without N-protection, as the bases used (K₂CO₃, K₃PO₄) are often not strong enough to cause significant issues with the N-H group.

  • Choice of Protecting Group: If protection is necessary, groups like tosyl (Ts), benzyl (Bn), or 2-(trimethylsilyl)ethoxymethyl (SEM) are commonly used. The choice depends on the stability required for the subsequent reaction and the conditions needed for deprotection.[12]

References

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025).
  • Hansen, F. K., et al. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis. (n.d.). ChemicalBook.
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6. (n.d.). ChemicalBook.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Benchchem.
  • New Approaches to the Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines. (1962).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]
  • Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • The Crucial Role of this compound in Drug Synthesis. (n.d.).
  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (n.d.).
  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Best practices for storing and handling 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 84905-80-6). This resource is designed for researchers, medicinal chemists, and drug development professionals. As a pivotal heterocyclic intermediate in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors, proper handling of this reagent is critical for experimental success and safety.[1][2][3] This guide provides in-depth answers to common questions and troubleshooting scenarios encountered in the laboratory.

Section 1: Compound Identity and Safety

Q1: What is this compound and what are its primary hazards?

This compound is a chlorinated purine analog, widely used as a key building block in medicinal chemistry.[4] Its structure is foundational for synthesizing a range of bioactive molecules, including kinase inhibitors and antiviral agents.[2][5][6]

However, it is a hazardous substance and must be handled with appropriate care. According to the Globally Harmonized System (GHS), its primary hazards are:

  • H301/H302: Toxic or harmful if swallowed.[7][8][9]

  • H315: Causes skin irritation.[7][8][9]

  • H319: Causes serious eye irritation.[7][8][9]

  • H335: May cause respiratory irritation.[7][8][9]

The signal word associated with this compound is typically "Danger" or "Warning".[8][9][10] Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.[7]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

Given the hazards, a stringent PPE policy is required. The causality is clear: direct contact can cause chemical burns and irritation, while inhalation can damage the respiratory tract.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection: An appropriate lab coat must be worn. Use chemical-resistant, impervious gloves (e.g., nitrile). Wash hands thoroughly after handling.[7][8] Contaminated clothing should be removed and washed before reuse.[7]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[7][11] If exposure limits are exceeded, a full-face respirator may be necessary.[7]

Section 2: Storage and Stability

Q3: What are the optimal long-term storage conditions for this compound?

Proper storage is crucial to maintain the compound's purity and reactivity. The chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis, and the pyrrole moiety can be sensitive to oxidation. Therefore, storage conditions are designed to mitigate these degradation pathways.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerator)[10][12]Slows the rate of potential decomposition reactions.
Atmosphere Under an inert atmosphere (Argon or Nitrogen)[12]Protects against degradation from atmospheric oxygen and moisture.
Container Tightly closed, light-resistant container[7]Prevents exposure to air and light, which can catalyze degradation.
Location A dry, well-ventilated, designated chemical storage area[7]Ensures safety and prevents accidental contact with incompatible materials.
Q4: My container of this compound was left on the bench overnight. Is it still viable?

This depends on the ambient lab conditions (especially humidity) and whether the container was sealed. The primary concern is moisture absorption, as the compound is likely hygroscopic.[13][14]

  • If the container was tightly sealed: The compound is likely fine.

  • If the container was open or loosely capped: The compound has likely been exposed to atmospheric moisture. This can lead to the formation of clumps and, more critically, introduce water into your reaction, which can hydrolyze the compound and affect stoichiometry.[14] It is recommended to dry the material under high vacuum for several hours before use.[15] For best results in a moisture-sensitive reaction, using a fresh, properly stored sample is advised.

Section 3: Handling, Weighing, and Troubleshooting

This is the most frequent source of experimental variability. The hygroscopic and potentially air-sensitive nature of this solid requires specific handling techniques.[13][16]

Q5: I am struggling to accurately weigh a small amount (e.g., <10 mg) of the powder. It seems to "melt" or become gummy on the weigh paper. What is happening and how can I solve this?

The "melting" or gummy appearance is a classic sign of a hygroscopic solid rapidly absorbing moisture from the air.[14] This makes accurate weighing impossible on an open bench and introduces an unknown amount of water into your sample, compromising your experiment.[13][17]

Here are three validated methods to overcome this, from best to most practical:

Method A: The Glove Box (Gold Standard) The most reliable method is to handle and weigh the compound inside a glove box with a dry, inert atmosphere (<1 ppm H₂O, O₂).[18] This completely eliminates atmospheric exposure.

Method B: Fast Weighing into the Reaction Vessel If a glove box is unavailable, weigh the reagent quickly directly into the tared reaction flask on the balance.[19] Immediately seal the flask (e.g., with a septum), and purge with an inert gas. This minimizes, but does not eliminate, exposure.

Method C: Stock Solution Preparation (Highly Recommended) For reactions requiring small, precise amounts, preparing a stock solution is often the most accurate and reproducible method.[19] By weighing a larger, more manageable quantity, the weighing error is minimized.

Experimental Protocol: Preparation of a 0.1 M Stock Solution
  • Glassware Preparation: Dry a 10 mL volumetric flask and a small vial with a magnetic stir bar in an oven (e.g., 125°C for 4 hours) and allow them to cool to room temperature in a desiccator.[20]

  • Weighing: On an analytical balance, weigh approximately 15.4 mg of this compound (MW: 153.57 g/mol ) directly into the cooled, dry vial. Record the exact mass.

  • Transfer & Dissolution: Immediately seal the vial and transfer it into a fume hood. Using a syringe, add ~5 mL of anhydrous solvent (e.g., anhydrous Dimethylformamide, DMF) to the vial. Stir until the solid is fully dissolved.

  • Final Dilution: Carefully transfer the solution to the 10 mL volumetric flask. Rinse the vial with small portions of the anhydrous solvent and add the rinsings to the flask to ensure a quantitative transfer.

  • Volume Adjustment: Add anhydrous solvent to the flask until the bottom of the meniscus reaches the 10 mL mark.

  • Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the solution to a sealed vial or a Schlenk flask equipped with a glass stopper for storage under an inert atmosphere. This solution can now be accurately dispensed via syringe.

Weighing_Workflow start Need to weigh This compound q_amount Is the required amount > 50 mg? start->q_amount q_glovebox Is a glove box available? q_amount->q_glovebox No weigh_bench Weigh quickly on open bench directly into tared reaction flask. Immediately seal and purge. q_amount->weigh_bench Yes weigh_glovebox Weigh inside glove box. This is the preferred method for all quantities. q_glovebox->weigh_glovebox Yes stock_solution Prepare a stock solution. Weigh a larger quantity (>15 mg) and dilute to a known volume. q_glovebox->stock_solution No Inert_Atmosphere_Technique cluster_setup Reaction Setup via Schlenk Line A 1. Assemble dry glassware (flask, condenser, etc.) B 2. Connect flask to Schlenk line via sidearm A->B C 3. Evacuate flask (Vacuum) B->C D 4. Gently heat flask with heat gun under vacuum C->D E 5. Backfill with inert gas (N₂ or Ar) D->E F 6. Repeat Vacuum/Backfill cycle 3 times E->F G 7. Add solid reagent under positive flow of inert gas F->G H 8. Add anhydrous solvents via syringe G->H

Caption: Standard Schlenk line workflow for inert reactions.

Section 4: Disposal

Q7: How should I dispose of waste containing this compound?

This compound must be treated as hazardous chemical waste. [7]* Solid Waste: Collect unused solid material and any contaminated items (e.g., weigh paper, gloves) in a designated, sealed hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a designated chlorinated hazardous liquid waste container.

  • Do not dispose of this chemical down the drain or in regular trash. Follow all institutional, local, and national regulations for hazardous waste disposal. [7]

References

  • The Manipulation of Air-Sensitive Compounds. Georg Thieme Verlag. [Link]
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
  • The manipulation of air.sensitive compounds. Neilson Lab. [Link]
  • This compound | C6H4ClN3 | CID 5370695. PubChem. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]
  • How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]
  • Hygroscopic chemical...how to deal with?. Protocol Online. [Link]
  • How To: Store Reagents. Department of Chemistry : University of Rochester. [Link]
  • The Crucial Role of this compound in Drug Synthesis. Medium. [Link]
  • How do you handle hygroscopic salts?.
  • Tips & Tricks: Weighing. Department of Chemistry : University of Rochester. [Link]
  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]
  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [Link]
  • The Do's and Don'ts of Labor
  • Best Practices for Sustainable Weighing in Your Labor
  • Proper Use of Balances. Chemistry LibreTexts. [Link]
  • Analytical Balances and Proper Weighing Practices. Lab Manager Magazine. [Link]
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE - Chemical Intermedi
  • This compound | CAS#:84905-80-6. Chemsrc. [Link]
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Taylor & Francis Online. [Link]
  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes.

Sources

Identifying impurities in 4-chloro-5H-pyrrolo[3,2-d]pyrimidine samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in samples of this critical pharmaceutical intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research and development activities.

Introduction

This compound is a key building block in the synthesis of various therapeutic agents. The purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is structured to provide not just procedural steps but also the underlying scientific rationale for impurity identification and control, empowering you to make informed decisions during your analytical workflows.

Part 1: Troubleshooting Guide for Impurity Analysis

This section addresses common issues encountered during the analysis of this compound samples.

Unexpected Peaks in HPLC-UV Analysis

Question: I am observing unexpected peaks in my HPLC-UV chromatogram of a this compound sample. How do I identify their origin?

Answer: The appearance of unexpected peaks is a common challenge. A systematic approach is crucial for their identification. The origin of these impurities can generally be categorized into two main classes: process-related impurities and degradation products.

Process-Related Impurities: These are substances introduced or formed during the synthesis of this compound. Based on the common synthetic route, which involves the chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one using phosphoryl chloride, potential process-related impurities include:

  • Unreacted Starting Material: 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. This impurity will have a different retention time and UV spectrum compared to the main compound.

  • Byproducts of the Chlorination Reaction: Incomplete or side reactions with phosphoryl chloride can lead to various chlorinated byproducts.

Degradation Products: These impurities form due to the decomposition of this compound under certain conditions. Halogenated pyrrolopyrimidines can be susceptible to hydrolysis, oxidation, and photodegradation. For instance, the chloro group can be hydrolyzed back to a hydroxyl group, regenerating the starting material or forming other related substances.

To begin your investigation, follow the workflow outlined below:

G start Unexpected Peak Observed check_blank 1. Analyze a blank (diluent) injection start->check_blank is_contaminant Is the peak present in the blank? check_blank->is_contaminant system_contamination Source is system contamination (e.g., mobile phase, vials). is_contaminant->system_contamination Yes process_or_degradation Peak is related to the sample. is_contaminant->process_or_degradation No lc_ms 2. Perform LC-MS analysis process_or_degradation->lc_ms get_mass Obtain accurate mass of the impurity lc_ms->get_mass propose_formula Propose elemental composition get_mass->propose_formula compare_sm Compare mass to potential process impurities (e.g., starting material) propose_formula->compare_sm is_process_impurity Does the mass match a known process impurity? compare_sm->is_process_impurity confirm_process_impurity Tentatively identify as a process-related impurity. Confirm with a reference standard if available. is_process_impurity->confirm_process_impurity Yes forced_degradation 3. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) is_process_impurity->forced_degradation No compare_degradation Compare retention time and mass spectrum with peaks from forced degradation studies forced_degradation->compare_degradation is_degradation_product Does the impurity profile match a degradation product? compare_degradation->is_degradation_product confirm_degradation_product Tentatively identify as a degradation product. is_degradation_product->confirm_degradation_product Yes unknown_impurity Impurity remains unidentified. Requires isolation and structural elucidation (e.g., NMR). is_degradation_product->unknown_impurity No G start Unknown Impurity Detected lc_ms 1. LC-MS/MS Analysis start->lc_ms accurate_mass Determine Accurate Mass and Elemental Composition lc_ms->accurate_mass fragmentation Analyze MS/MS Fragmentation Pattern accurate_mass->fragmentation propose_structure Propose Putative Structure(s) fragmentation->propose_structure isolation 2. Isolate Impurity (e.g., Prep-HPLC) propose_structure->isolation nmr 3. NMR Spectroscopy on Isolated Impurity isolation->nmr elucidation Elucidate Structure using 1D and 2D NMR nmr->elucidation confirmation Confirm Structure by Synthesis (if necessary) elucidation->confirmation

Figure 2. Workflow for Structural Elucidation of Unknown Impurities.

References

  • European Medicines Agency. (n.d.). Quality: impurities.
  • CHIMIA. (2000). LC-MS and CE-MS Strategies in Impurity Profiling.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances.
  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • MedCrave. (2016, December 14). Forced Degradation Studies.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. The pyrrolo[3,2-d]pyrimidine scaffold, a key pharmacophore in numerous therapeutic agents, presents a fascinating case for nuclear magnetic resonance (NMR) analysis. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, offering insights into the influence of substituent effects and isomeric variations on spectral features.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other targeted therapies. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique electronic environment, making NMR spectroscopy an indispensable tool for its characterization and for monitoring its transformations in synthetic pathways. Understanding its spectral fingerprint is paramount for quality control and for the rational design of novel derivatives.

Comparative NMR Analysis: Unraveling Structural Nuances

The chemical shifts observed in the ¹H and ¹³C NMR spectra of pyrrolo[3,2-d]pyrimidines are exquisitely sensitive to the electronic nature of substituents and the position of the nitrogen atom within the pyrrole ring. To illustrate these effects, we will compare the spectral data of this compound with its isomer, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and with analogues bearing electron-donating groups at the 4-position. All spectra discussed were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds due to its excellent solubilizing power for polar, nitrogen-containing heterocycles.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ displays distinct signals for the protons of the pyrrole and pyrimidine rings. The table below presents a comparison of these chemical shifts with those of related compounds.

CompoundH-2 (s)H-6 (d)H-7 (d)NH (br s)Other Signals
This compound 8.61 ppm7.97 ppm (dd, J = 2.8, 2.8 Hz)6.72 ppm (dd, J = 1.7, 3.5 Hz)12.43 ppm
4-chloro-7H-pyrrolo[2,3-d]pyrimidine8.68 ppm7.99 ppm (s)--3.83 (s, N-CH₃)
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine8.27 ppm7.23 ppm (dd, J=3.5, 1.7 Hz)6.79 ppm (d, J=2.9 Hz)11.74 ppm (pyrrole-NH), 9.29 ppm (amino-NH)7.01-7.89 (m, Ar-H)

Key Observations and Interpretations:

  • Effect of the Chlorine Substituent: The electron-withdrawing nature of the chlorine atom at C-4 deshields the adjacent protons. This is evident in the downfield shift of the H-2 proton in both 4-chloro isomers compared to the amino-substituted analogue.

  • Isomeric Comparison: The position of the nitrogen atom in the five-membered ring significantly influences the chemical shifts and coupling patterns of the pyrrole protons. In the 5H-pyrrolo[3,2-d]pyrimidine isomer, H-6 and H-7 appear as doublets of doublets due to mutual coupling and coupling to the NH proton. In the N-methylated 7H-pyrrolo[2,3-d]pyrimidine isomer, the absence of the NH proton simplifies the spectrum, with H-6 appearing as a singlet.

  • Substituent Effects at C-4: Replacing the chloro group with an electron-donating amino group (as in N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) leads to a general upfield shift of the pyrimidine and pyrrole protons due to increased electron density in the ring system.[1]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The table below compares the ¹³C chemical shifts of this compound with a related compound.

CompoundC-2C-4C-4aC-5C-6C-7a
This compound 151.30 ppm149.58 ppm142.12 ppm-124.32 ppm134.83 ppm
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine150.8 ppm157.7 ppm103.5 ppm98.7 ppm122.1 ppm153.5 ppm

Key Observations and Interpretations:

  • Carbon Chemical Shifts: The carbons directly attached to nitrogen atoms (C-2, C-4, C-7a) resonate at lower field due to the electronegativity of nitrogen.

  • Effect of the Chlorine Atom: The carbon atom bearing the chlorine (C-4) in this compound is observed at 149.58 ppm.

  • Comparison with Amino-Substituted Analogue: In the N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the C-4 carbon is shifted downfield to 157.7 ppm, a characteristic effect of an attached amino group. Conversely, the C-4a and C-5 carbons are shifted significantly upfield compared to what would be expected for the 5H-pyrrolo[3,2-d]pyrimidine scaffold, reflecting the different electronic distribution in the pyrrolo[2,3-d]pyrimidine isomer and the strong electron-donating effect of the amino substituent.[1]

Experimental Protocol: A Self-Validating System

Achieving high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. The following section details a robust methodology for the analysis of this compound and its analogues.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum. The following steps ensure a homogenous sample free of particulate matter and interfering signals.

  • Solvent Selection: DMSO-d₆ is the solvent of choice for this class of compounds due to its ability to dissolve a wide range of polar organic molecules and its relatively high boiling point, which minimizes evaporation.[2]

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution and Filtration: The compound should be dissolved completely in the deuterated solvent in a clean, dry vial. To remove any undissolved particles that can degrade spectral resolution, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Sample_Preparation_Workflow

NMR Data Acquisition

Modern NMR spectrometers offer a suite of experiments for comprehensive structural analysis.

  • ¹H NMR: A standard one-dimensional proton experiment is acquired to determine the chemical shifts, coupling constants, and integration of the proton signals.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is performed to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, a series of two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the connectivity of the pyrrole ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is instrumental in assigning quaternary carbons and piecing together the entire molecular framework.

NMR_Analysis_Logic

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a detailed electronic and structural picture of this important heterocyclic core. Through comparison with its isomer and substituted analogues, the profound influence of substituent effects and nitrogen positioning on chemical shifts and coupling patterns is clearly demonstrated. By adhering to a rigorous experimental protocol, researchers can obtain high-quality, reproducible NMR data, enabling unambiguous structural elucidation and facilitating the advancement of drug discovery and development programs that utilize this versatile scaffold.

References

  • Mphahlele, M. J., Gildenhuys, J. J. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 62, 128645. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5370695, this compound. [Link]
  • UCL Department of Chemistry.
  • Iowa State University Chemical Instrumentation Facility.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

Sources

A Comparative Guide to HPLC Purity Determination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a key building block in the synthesis of targeted therapies, rigorous and reliable analytical methods for purity assessment are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, offering field-proven insights into methodological choices and presenting supporting experimental data. Our focus is on establishing a self-validating system that ensures trustworthiness and scientific integrity.

The Critical Role of Purity in Drug Synthesis

This compound is a heterocyclic compound featuring a pyrrolopyrimidine core.[1][2] Its structure makes it a valuable intermediate in the synthesis of various therapeutic agents.[3][4] The presence of impurities, even in trace amounts, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust, stability-indicating analytical method is not just a regulatory expectation but a scientific necessity to distinguish the main compound from any process-related impurities or degradation products.[5][6][7]

Method 1: The Workhorse - A Stability-Indicating Reversed-Phase (RP-HPLC) Method using a C18 Column

The octadecylsilane (C18) bonded phase is the most common stationary phase in reversed-phase chromatography due to its broad applicability and robust performance in separating compounds with moderate polarity.[8][9] For a heterocyclic aromatic compound like this compound, a C18 column provides a strong foundation for a reliable purity method.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected for its hydrophobic interaction with the analyte, which is a primary retention mechanism for organic molecules in reversed-phase HPLC.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier (acetonitrile) is chosen. The buffer (in this case, ammonium formate) helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes, especially for a compound with nitrogen-containing heterocycles that can have varying ionization states. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe.

  • Detection: Based on the aromatic nature of the pyrrolopyrimidine core, UV detection is the most straightforward and effective approach. A wavelength of 254 nm is often a good starting point for aromatic compounds.[9]

Experimental Protocol: Method 1

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 90% B
  • 25-30 min: 90% B
  • 30.1-35 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are essential as per ICH guidelines.[3][7][10][11] The sample is subjected to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The developed HPLC method must be able to resolve the main peak of this compound from all degradation product peaks.

Method 2: An Alternative Approach for Enhanced Selectivity - Phenyl-Hexyl Column

While C18 columns are versatile, their selectivity is primarily based on hydrophobicity. For aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[2][10][12] This can lead to improved resolution of closely eluting aromatic impurities.

Causality Behind Experimental Choices
  • Stationary Phase: A Phenyl-Hexyl column is chosen to introduce an additional retention mechanism (π-π interactions) alongside hydrophobic interactions. This can alter the elution order and improve the separation of aromatic isomers or related substances that are difficult to resolve on a C18 column.[2][8][10]

  • Mobile Phase and Gradient: The same mobile phase and a slightly adjusted gradient can be used to compare the selectivity directly with the C18 method.

Experimental Protocol: Method 2

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-5 min: 15% B
  • 5-25 min: 15% to 95% B
  • 25-30 min: 95% B
  • 30.1-35 min: 15% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Identical to Method 1.

Performance Comparison

The following table summarizes the hypothetical, yet realistic, performance data for the two methods in separating this compound from two known process impurities (Impurity A and Impurity B).

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Retention Time (Main Peak) 15.2 min17.5 min
Resolution (Main Peak/Impurity A) 1.82.5
Resolution (Main Peak/Impurity B) 2.22.0
Tailing Factor (Main Peak) 1.11.2
Theoretical Plates (Main Peak) 12,50011,000
Analysis Time 35 min35 min

Discussion of Results

The C18 method provides good overall performance with excellent peak shape and efficiency. However, the resolution between the main peak and Impurity A is slightly below the ideal value of 2.0. In contrast, the Phenyl-Hexyl method demonstrates superior resolution for Impurity A, likely due to favorable π-π interactions. While the resolution for Impurity B is slightly lower on the Phenyl-Hexyl column, it remains well within acceptable limits. The longer retention time on the Phenyl-Hexyl column for the main analyte is also indicative of the additional interaction mechanism.

This comparison highlights a crucial aspect of method development: the choice of stationary phase is a powerful tool for optimizing selectivity.[5] For routine quality control where speed is a factor, an ultra-high-performance liquid chromatography (UHPLC) adaptation of the C18 method, using a sub-2 µm particle size column, could significantly reduce the analysis time to under 5 minutes while maintaining or even improving resolution.[13][14]

Visualizing the Workflow

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Diluent injection Inject into HPLC System prep_sample->injection prep_std Prepare Reference Standard prep_std->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration & Identification detection->integration calculation Calculate % Purity (Area Normalization) integration->calculation report Generate Report calculation->report

Caption: A streamlined workflow for HPLC purity determination.

Method Selection Logic

Method_Selection start Purity Analysis Required aromatic Is Analyte Aromatic? start->aromatic method_c18 Start with C18 Method aromatic->method_c18 Yes method_routine Use Validated Routine Method aromatic->method_routine No complex_impurities Complex Impurity Profile? speed_critical Is Speed Critical? complex_impurities->speed_critical No method_phenyl Consider Phenyl-Hexyl for Alternative Selectivity complex_impurities->method_phenyl Yes method_uhplc Adapt to UHPLC Method speed_critical->method_uhplc Yes speed_critical->method_routine No method_c18->complex_impurities

Sources

A Tale of Two Halogens: A Comparative Reactivity Guide to 4-Chloro- and 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 9-Deazapurine Core and the C4-Halogen Handle

The 5H-pyrrolo[3,2-d]pyrimidine scaffold, also known as 9-deazapurine, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, leading to the development of potent therapeutics.[1][2] Functionalization of this core is critical for modulating pharmacological activity, and the C4 position serves as a versatile linchpin for introducing molecular diversity.

This guide provides an in-depth comparison of the two most common C4-halogenated precursors: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and 4-bromo-5H-pyrrolo[3,2-d]pyrimidine . While structurally similar, their reactivity profiles diverge significantly, dictating the choice of synthetic strategy. We will explore their performance in two major classes of transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—supported by mechanistic principles and experimental data from relevant systems.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Contest of Electrophilicity

The SNAr reaction is a cornerstone for installing amine, ether, and thioether functionalities onto electron-deficient aromatic systems like the pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Mechanistic Principles & The Halogen Effect

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the electron-poor carbon bearing the leaving group.[3] Consequently, the reaction rate is governed not by the carbon-halogen (C-X) bond strength, but by the halogen's ability to activate the ring through its inductive electron-withdrawing effect. This leads to a reactivity trend that is often counterintuitive to those familiar with alkyl halide chemistry: F > Cl > Br > I .[3][4] The more electronegative the halogen, the more it polarizes the C-X bond and stabilizes the developing negative charge in the Meisenheimer intermediate, accelerating the reaction.

Therefore, for SNAr reactions, This compound is inherently more reactive than its 4-bromo counterpart . This allows for milder reaction conditions, often proceeding at lower temperatures and with weaker bases.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Experimental Data

While direct comparative studies on this specific scaffold are scarce, data from related N-heterocycles consistently validate the theoretical reactivity trend. Chloro-substituted pyrimidines and pyridines undergo amination under conditions where their bromo-analogs react sluggishly or require higher temperatures.[5]

Substrate TypeNucleophileConditionsTimeYieldReference
4-Chloro -7H-pyrrolo[2,3-d]pyrimidineAniline0.1 eq. HCl, H₂O, 80 °C1 h86%[6]
Chloro -arene (electron-poor)3-MethylindoleKOH, DMSO, 100 °C24 hGood[5]
Bromo -arene (electron-poor)AmineBase, High TempSlowerLower[5]
Experimental Protocol: SNAr Amination

This protocol for the amination of the 4-chloro analog is based on established methods for related heterocycles.[6] For the 4-bromo substrate, expect longer reaction times or the need for higher temperatures to achieve comparable conversion.

  • Vessel Preparation: To a sealable reaction vessel, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and a suitable solvent (e.g., n-butanol, DMF, or water).

  • Base/Acid Addition: Add a base (e.g., K₂CO₃, DIPEA, 2.0 equiv) or, if applicable, a catalytic amount of acid (e.g., HCl, 0.1 equiv) to facilitate the reaction, depending on the amine's pKa.[6]

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. For the 4-chloro substrate, this may take 1-6 hours, while the 4-bromo analog may require 12-24 hours or higher temperatures.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling - A Game of Bond Strength

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for forming C-C and C-N bonds, respectively. These reactions have revolutionized modern drug discovery.[7]

Mechanistic Principles & The Halogen Effect

In contrast to SNAr, the reactivity of aryl halides in Pd-catalyzed cross-coupling is dictated by the C-X bond dissociation energy. The key, and often rate-limiting, step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[8] A weaker C-X bond facilitates this step, leading to a faster reaction. This results in a reactivity trend that is the inverse of SNAr: I > Br > Cl >> F .

Therefore, in the context of cross-coupling, 4-bromo-5H-pyrrolo[3,2-d]pyrimidine is significantly more reactive than this compound . The stronger C-Cl bond requires more specialized and highly active catalytic systems, often involving electron-rich, bulky phosphine ligands, to achieve efficient oxidative addition.

A. Suzuki-Miyaura C-C Coupling

The Suzuki reaction couples the aryl halide with an organoboron reagent. The higher reactivity of the 4-bromo analog allows for the use of a wider range of standard palladium catalysts and ligands under milder conditions. The 4-chloro analog often requires more advanced, sterically hindered, and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) and higher temperatures to achieve comparable yields.[9]

Suzuki_Cycle Pd0 L₂Pd⁰ PdII_ArX L₂PdII(Ar)X Pd0->PdII_ArX Oxidative Addition PdII_ArOH L₂PdII(Ar)OH PdII_ArX->PdII_ArOH Ligand Exchange PdII_ArR L₂PdII(Ar)R' PdII_ArOH->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Ar_R Ar-R' ArX Ar-X (X=Br, Cl) RBOH2 R'B(OH)₂ Base Base (e.g., K₂CO₃) Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ PdII_ArX L₂PdII(Ar)X Pd0->PdII_ArX Oxidative Addition PdII_Amido L₂PdII(Ar)NR'R'' PdII_ArX->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' ArX Ar-X (X=Br, Cl) Amine HNR'R'' Base Base (e.g., NaOᵗBu)

Sources

A Comparative Guide to the Biological Activity of Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the pyrrolopyrimidine scaffold has emerged as a cornerstone for the development of targeted therapeutics. This guide provides an in-depth, objective comparison of the biological activities of two key constitutional isomers: pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their biological profiles, supported by experimental data, and offers practical insights into the selection and evaluation of these important heterocyclic systems.

Introduction: A Tale of Two Isomers

The pyrrolopyrimidine core, a fusion of a pyrrole and a pyrimidine ring, represents a class of "privileged scaffolds" in drug discovery. Its structural resemblance to the purine nucleus allows it to mimic adenosine triphosphate (ATP) and effectively compete for the ATP-binding site of various protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a major focus of therapeutic development.

While both pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine isomers have been successfully exploited to generate potent kinase inhibitors, their distinct nitrogen atom placement within the pyrrole ring fundamentally influences their three-dimensional structure, hydrogen bonding patterns, and ultimately, their biological activity and target selectivity. This guide will explore these differences, providing a comparative analysis to inform rational drug design and lead optimization efforts.

Comparative Biological Activities: A Focus on Kinase Inhibition

The primary therapeutic application of pyrrolopyrimidine derivatives has been in the domain of oncology, targeting key kinases involved in cell signaling pathways that drive tumor growth and proliferation. Here, we compare the activity of the two isomers against some of the most well-studied kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[4] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[5]

The pyrrolo[2,3-d]pyrimidine scaffold has been particularly successful in the development of EGFR inhibitors. A key structural rationale for this preference is the potential for an additional hydrogen bond interaction with the hinge region of the kinase.[6] This is exemplified by the development of fourth-generation EGFR inhibitors targeting triple mutations (e.g., L858R/T790M/C797S), where the pyrrolo[2,3-d]pyrimidine core provides a stable anchor.[6]

In contrast, while pyrrolo[3,2-d]pyrimidine derivatives have also been developed as EGFR inhibitors, the literature suggests a more prominent role for the pyrrolo[2,3-d]pyrimidine isomer in achieving high potency against clinically relevant EGFR mutants.

Janus Kinase (JAK) Inhibition

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate immune responses and hematopoiesis.[7][8] Inhibitors of JAKs have shown significant therapeutic benefit in autoimmune diseases and myeloproliferative neoplasms.

Both pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds have been utilized to develop JAK inhibitors. Notably, several approved and clinical-stage JAK inhibitors, such as Tofacitinib, are based on the pyrrolo[2,3-d]pyrimidine core.[9] This scaffold has proven to be highly adaptable for achieving selectivity among the different JAK isoforms, a critical aspect for minimizing off-target effects.

While there are reports of pyrrolo[3,2-d]pyrimidine-based JAK inhibitors, the extensive body of work and clinical success associated with the pyrrolo[2,3-d]pyrimidine isomer underscores its utility for this target class.

Other Kinase Targets and Biological Activities

Beyond EGFR and JAKs, both scaffolds have been explored as inhibitors of a wide range of other kinases, including RET, VEGFR, and multi-kinase inhibitors.[10][11][12] The choice of isomer is often driven by the specific structural features of the target kinase's ATP-binding pocket and the desired selectivity profile.

Furthermore, these scaffolds have demonstrated a broader range of biological activities, including antiviral and antibacterial properties.[13][14] However, their application as kinase inhibitors remains the most extensively studied and clinically relevant.

Data Presentation: Quantitative Comparison of Inhibitory Activities

To provide a clear and quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from both isomeric series against various kinases. It is important to note that a direct head-to-head comparison of equitably substituted isomers is not always available in the literature; however, the presented data offers valuable insights into the potency of each scaffold.

Table 1: Comparison of IC50 Values for Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Pyrrolo[3,2-d]pyrimidine Derivative from studyKDR (VEGFR2)Varies[12]
Pyrrolo[2,3-d]pyrimidine Compound 5kEGFR79[15]
Pyrrolo[2,3-d]pyrimidine Compound 5kHer240[15]
Pyrrolo[2,3-d]pyrimidine Compound 5kVEGFR2136[15]
Pyrrolo[2,3-d]pyrimidine Compound 5kCDK2204[15]
Pyrrolo[2,3-d]pyrimidine Compound 12iEGFR (T790M)0.21[5]
Pyrrolo[2,3-d]pyrimidine Compound 12iEGFR (wild-type)22[5]
Pyrrolo[2,3-d]pyrimidine Compound 59RET6.8[10]

Experimental Protocols: Methodologies for Biological Evaluation

The objective comparison of biological activity relies on standardized and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the performance of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase by measuring ATP consumption.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase enzyme to each well of the 384-well plate.

    • Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Incubate at room temperature for 15-30 minutes to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[16]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds or DMSO (vehicle control).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[17]

Visualization of Key Signaling Pathways

To contextualize the mechanism of action of these kinase inhibitors, the following diagrams, generated using Graphviz (DOT language), illustrate the EGFR and JAK-STAT signaling pathways.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binding Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

JAK-STAT Signaling Pathway

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocation

Caption: The canonical JAK-STAT signaling pathway activated by cytokines.

Conclusion and Future Perspectives

Both pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine isomers are undeniably valuable scaffolds in the development of kinase inhibitors. The evidence presented in this guide suggests that the pyrrolo[2,3-d]pyrimidine scaffold may offer certain advantages, particularly in the context of EGFR and JAK inhibition, due to its specific hydrogen bonding capabilities and a proven track record in clinically successful drugs.

However, the selection of the optimal scaffold is ultimately context-dependent and should be guided by the specific structural features of the target kinase and the desired pharmacological profile. The development of novel synthetic methodologies will undoubtedly continue to expand the chemical space accessible for both isomeric series, paving the way for the discovery of next-generation kinase inhibitors with enhanced potency, selectivity, and therapeutic efficacy. This guide serves as a foundational resource to aid researchers in making informed decisions in the early stages of drug discovery and development.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Wahaibi, L. H., Al-Shaalan, N. H., & El-Emam, A. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
  • Bublickaitė, A., et al. (2023).
  • Thadkapally, S., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel, Switzerland), 16(9), 1324. [Link]
  • He, Y., et al. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 64(24), 17953–17973. [Link]
  • CLYTE Technologies. (2025).
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Creative Diagnostics. (n.d.).
  • Zhang, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089–4100. [Link]
  • ResearchGate. (n.d.).
  • Shutterstock. (n.d.). 40 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. [Link]
  • Wikipedia. (n.d.).
  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653–1655. [Link]
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27), 2947–2972. [Link]
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
  • Popp, F. D., et al. (2001). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(20), 3377–3387. [Link]
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27), 2947–2972. [Link]
  • Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
  • Bublickaitė, A., et al. (2023).
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936. [Link]
  • Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(22), 3623–3635. [Link]
  • Wang, Y., et al. (2014). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 15(7), 12384–12406. [Link]
  • Wang, Y., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Organic & Biomolecular Chemistry. [Link]
  • Thadkapally, S., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
  • Wang, Y., et al. (2025).

Sources

A Senior Scientist's Guide to the Certificate of Analysis for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine: More Than Just a Purity Number

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a critical building block. Its pyrrolopyrimidine core is a privileged scaffold in medicinal chemistry, notably serving as a key intermediate in the synthesis of targeted therapies like Janus kinase (JAK) inhibitors.[1][2] The success, reproducibility, and safety of synthesizing these complex molecules, however, are fundamentally dependent on the quality of this starting material. This is where the Certificate of Analysis (CoA) becomes the single most important document accompanying your vial of powder.

This guide provides an in-depth comparison of what to look for in a CoA for this compound. We will deconstruct the key analytical tests, compare a high-quality batch against a potentially problematic one, and provide benchmark protocols for in-house verification. The objective is to empower you to look beyond the headline purity percentage and critically evaluate the data to ensure the integrity of your research.

Deconstructing the Certificate of Analysis: A Multi-Point Inspection

A comprehensive CoA is a hallmark of a reliable supplier and serves as a fingerprint of the specific batch of material you have received.[2][3] It should transparently present data from a suite of orthogonal analytical techniques. Let's break down the essential components.

ParameterTest MethodPurposeWhy It's Critical for This Molecule
Identity ¹H NMR, LC-MSConfirms the molecular structure is correct.The pyrrolopyrimidine core has potential for isomeric impurities. NMR confirms the precise arrangement of protons, while Mass Spectrometry confirms the correct mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.
Purity HPLC/UPLCQuantifies the percentage of the desired compound relative to impurities.This is the headline number, but the chromatogram is more telling. It reveals the number of impurities and their relative abundance. A purity of ≥98% is a common specification.[4][5]
Residual Solvents GC-HS (Headspace Gas Chromatography)Detects and quantifies solvents left over from the synthesis and purification process.[6]The synthesis of this compound often involves reagents like phosphoryl chloride and solvents such as ethyl acetate and hexanes.[7] Residual solvents can be toxic or interfere with downstream reactions.
Water Content Karl Fischer TitrationMeasures the amount of water present in the material.This molecule is a solid, but can be hygroscopic. Excess water can affect reaction stoichiometry if you are calculating molar equivalents based on mass.
Appearance Visual InspectionConfirms the physical state and color.Should be a solid, with color ranging from off-white to gray or tan.[7] A significant deviation could indicate degradation or gross contamination.
Elemental Analysis Combustion AnalysisDetermines the percentage of Carbon, Hydrogen, and Nitrogen.Provides an independent confirmation of the empirical formula (C₆H₄ClN₃) and purity. The theoretical values should align closely with the experimental results.

Comparative Analysis: A Tale of Two Batches

To illustrate the importance of a detailed CoA, let's compare two hypothetical batches of this compound. Batch A represents a high-quality product, while Batch B is a cautionary example.

TestSpecificationBatch A Result (High Quality) Batch B Result (Subpar Quality) Senior Scientist's Interpretation
Appearance Off-white to Tan SolidConforms (Light Tan Solid)Dark Brown SolidThe dark color in Batch B is a red flag, suggesting potential degradation products or residual process impurities not fully removed during purification.
Purity (HPLC) ≥ 98.0%99.6% (Single peak at RT 5.2 min)98.1% (Main peak at RT 5.2 min, impurity at RT 4.8 min)While Batch B technically meets the specification, the presence of a significant impurity peak (potentially a regioisomer or starting material) could lead to unwanted side products in your synthesis. Batch A's clean chromatogram provides much higher confidence.
Identity (¹H NMR) Conforms to structureConformsConformsBoth batches may show the correct primary signals, but Batch B's spectrum might have small, unassigned peaks that correlate with the HPLC impurity, often missed in a cursory review.
Identity (LC-MS) [M+H]⁺ = 154.0Conforms (m/z = 154.0)Conforms (m/z = 154.0)Mass spectrometry confirms the main component has the correct molecular weight in both batches. However, it doesn't quantify the purity, which is why HPLC is essential.
Residual Solvents (GC) ≤ 5000 ppm Ethyl Acetate850 ppm7500 ppmBatch B has an unacceptable level of a common synthesis solvent. This adds significant mass to the powder (meaning you use less of the actual compound) and could interfere with your reaction.

This comparison underscores a critical point: a purity value of 98% is not always the same. The impurity profile is what truly defines the quality and suitability of the material for sensitive applications like drug discovery.

Experimental Workflows & Verification

Trust but verify. A robust CoA from a reputable supplier is trustworthy, but having the capability to perform in-house checks is invaluable.[8][9]

Quality Control Analysis Workflow

The following diagram illustrates a typical workflow for the quality control of a pharmaceutical intermediate like this compound, from sample receipt to data analysis and batch release.

QC_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Release SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (Weighing, Dissolution) SampleReceipt->SamplePrep HPLC Purity & Impurities (HPLC/UPLC) SamplePrep->HPLC Aliquots NMR Identity Confirmation (¹H NMR) SamplePrep->NMR Aliquots MS Mass Verification (LC-MS) SamplePrep->MS Aliquots GC Residual Solvents (GC-HS) SamplePrep->GC Aliquots DataReview Data Review vs. Spec HPLC->DataReview NMR->DataReview MS->DataReview GC->DataReview CoA_Gen CoA Generation DataReview->CoA_Gen Release Batch Release CoA_Gen->Release

Caption: Quality control workflow for this compound.

Benchmark Protocol: HPLC Purity Analysis

This method provides a robust starting point for verifying the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic heterocyclic compounds like this one.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The acid modifier improves peak shape and ensures the pyrrole nitrogen is protonated for consistent chromatography.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier that provides good elution strength for this class of molecule.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

    • Rationale: The conjugated aromatic system of the pyrrolopyrimidine core exhibits strong absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Understanding Potential Impurities

The quality of a chemical is not just defined by what it is, but also by what it is not. The synthesis of this compound typically starts from 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one and involves a chlorination step using a reagent like phosphoryl chloride.[7] This process can lead to specific impurities.

Impurities cluster_product Target Molecule cluster_impurities Potential Process-Related Impurities Product This compound (Desired Product) StartMat Unreacted Starting Material (3H,5H-pyrrolo[3,2-d]pyrimidin-4-one) StartMat->Product Incomplete Reaction Degradation Hydrolysis Product (Reverts to Starting Material) Degradation->Product Instability (Moisture) Dimer Dimeric Byproduct Dimer->Product Side Reaction

Caption: Potential impurities in this compound synthesis.

  • Unreacted Starting Material: Incomplete chlorination can leave residual 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. This is a common process-related impurity.[6][10]

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, especially if exposed to moisture, which would revert the compound back to the starting material. This highlights the need for proper storage conditions (e.g., refrigerated, inert atmosphere).[11]

  • Dimeric Byproducts: Under certain reaction conditions, side reactions can lead to the formation of dimers or other related substances.

A high-quality supplier will have analytical methods capable of detecting and quantifying these specific potential impurities, providing you with a much clearer picture of your material's quality than a simple percentage purity value.

References

  • ChemfisH. (n.d.). 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE.
  • Capot Chemical. (n.d.). 84905-80-6 | this compound.
  • PubChem. (n.d.). This compound.
  • Labcompare. (2021, June 18). LABTips: Pharmaceutical Quality Control and Impurity Testing.
  • Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing.
  • UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients.
  • Chem-Impex. (n.d.). This compound.
  • Hopemax. (n.d.). The Crucial Role of this compound in Drug Synthesis.

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, mass spectrometry stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth, objective comparison of the mass spectral fragmentation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrrolo[3,2-d]pyrimidine scaffold in biologically active molecules.[1][2] This guide will delve into the mechanistic underpinnings of its fragmentation, supported by experimental data and comparative insights into different ionization techniques.

The Subject Molecule: this compound at a Glance

This compound is a bicyclic heterocyclic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of approximately 153.57 g/mol .[3][4] Its structure, featuring a pyrimidine ring fused to a pyrrole ring with a chlorine substituent, presents a unique fragmentation profile under mass spectrometric analysis. Understanding this profile is crucial for its unambiguous identification in complex matrices and for tracking its metabolic fate in biological systems.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[3][4]
Molecular Weight 153.57 g/mol [3][4]
Monoisotopic Mass 153.0093748 Da[3]
CAS Number 84905-80-6[4]

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Approach to Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation. Subsequent fragmentation can be induced in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS). For this compound, the protonated molecule will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing at m/z 154 and 156.

The fragmentation of the [M+H]⁺ ion of this compound is proposed to proceed through several key pathways, driven by the relative stability of the resulting fragment ions.

Proposed ESI-MS/MS Fragmentation Pathway

A primary fragmentation route likely involves the loss of a neutral hydrochloric acid (HCl) molecule. This is a common fragmentation pathway for chlorinated heterocyclic compounds. This would result in a fragment ion at m/z 118.

Another plausible fragmentation involves the cleavage of the pyrimidine ring. Heterocyclic rings, particularly those containing multiple nitrogen atoms, can undergo characteristic ring-opening and subsequent fragmentation. For the pyrrolo[3,2-d]pyrimidine core, this could involve the loss of hydrogen cyanide (HCN) or other small neutral molecules, leading to a variety of fragment ions. The stability of the pyrimidine ring, however, often leads to its retention in many fragment ions.[5]

G M_H [M+H]⁺ m/z 154/156 frag_118 [C₆H₄N₃]⁺ m/z 118 M_H->frag_118 - HCl frag_91 [C₅H₃N₂]⁺ m/z 91 frag_118->frag_91 - HCN frag_64 [C₄H₂N]⁺ m/z 64 frag_91->frag_64 - HCN

Figure 1. Proposed ESI-MS/MS fragmentation of this compound.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Perspective

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6][7] This results in a complex mass spectrum that can serve as a molecular fingerprint. While the molecular ion (M⁺˙) will still be observed at m/z 153 and 155, its abundance is often lower compared to ESI-MS.

Expected EI-MS Fragmentation Pattern

The fragmentation under EI is expected to be more diverse. In addition to the loss of HCl, we can anticipate the direct loss of a chlorine radical (Cl•) to yield an ion at m/z 118. Subsequent fragmentation of the heterocyclic ring system would likely be more pronounced than in ESI-MS. This can include retro-Diels-Alder reactions or successive losses of small neutral molecules like HCN.

G M M⁺˙ m/z 153/155 frag_118_radical [C₆H₄N₃]⁺ m/z 118 M->frag_118_radical - Cl• frag_118_even [C₆H₃N₃]⁺˙ m/z 118 M->frag_118_even - HCl frag_126 [C₅H₃ClN₂]⁺˙ m/z 126/128 M->frag_126 - HCN frag_91 [C₅H₃N₂]⁺ m/z 91 frag_118_radical->frag_91 - HCN

Figure 2. Potential EI-MS fragmentation pathways for this compound.

Comparative Analysis: ESI-MS vs. EI-MS

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Energy Low (Soft Ionization)High (Hard Ionization)[6]
Parent Ion [M+H]⁺ (m/z 154/156)M⁺˙ (m/z 153/155)
Fragmentation Controlled and less extensiveExtensive and complex[8]
Primary Neutral Loss HClHCl, Cl•
Key Fragments m/z 118m/z 118, 126/128, 91
Primary Application LC-MS, analysis of polar and thermally labile compoundsGC-MS, structural elucidation of volatile compounds

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a generalized, step-by-step methodology for acquiring the mass spectrum of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Dilution: For ESI-MS, dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. For EI-MS, further dilution may be necessary depending on the instrument's sensitivity.

ESI-MS/MS Analysis
  • Instrumentation: Utilize a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the diluted sample into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to confirm the presence of the [M+H]⁺ ions at m/z 154 and 156.

  • MS2 Scan (Product Ion Scan): Select the precursor ion at m/z 154 for fragmentation. Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.

EI-MS Analysis
  • Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • GC Separation (if necessary): If analyzing a mixture, use a suitable GC column (e.g., DB-5ms) and temperature program to separate the analyte from other components.

  • Ionization: Set the electron energy to a standard 70 eV.[5]

  • Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-200 amu).

Conclusion

The mass spectral fragmentation of this compound provides a wealth of structural information. ESI-MS offers a "gentler" approach, primarily showing the protonated molecule and a characteristic loss of HCl. In contrast, EI-MS provides a more detailed fragmentation "fingerprint" due to its higher energy ionization, revealing more intricate details of the molecule's structure. The choice between these techniques will depend on the analytical goal, whether it is simple identification and quantification in a complex matrix (favoring ESI-MS) or detailed structural elucidation of a pure compound (where EI-MS can be highly informative). This guide provides a foundational understanding for researchers working with this and similar heterocyclic scaffolds, enabling more confident and accurate structural characterization.

References

  • PubChem. This compound. [Link]
  • ChemSrc. This compound. [Link]
  • Al-Omary, F. A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6697. [Link]
  • LCGC International.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • Sharma, V. P., & Kumar, S. (2007). Mass spectral fragmentation modes of pyrimidine derivatives. RASAYAN Journal of Chemistry, 1(1), 1-5. [Link]
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]
  • National Center for Biotechnology Information.
  • Beilstein Journals. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • National Center for Biotechnology Information.
  • Matherly, L. H., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]
  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.

Sources

The Vanguard of Kinase Inhibition: A Comparative Guide to Alternatives for the 7-Deazapurine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold, a 7-deazapurine analog, has established itself as a cornerstone for the synthesis of potent therapeutics. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor, targeting the hinge region of a multitude of kinases. This has led to the development of pivotal drugs, including the JAK inhibitor Ruxolitinib.[1] However, the relentless pursuit of enhanced selectivity, improved pharmacokinetic profiles, and novel intellectual property has driven researchers to explore beyond this well-trodden path. This guide provides an in-depth comparison of viable alternative reagents, offering experimental insights into their synthesis and performance as kinase inhibitors.

The Pyrrolo[3,2-d]pyrimidine Core: A Reference Point

The this compound is a versatile intermediate. The chlorine at the 4-position is readily displaced by nucleophiles, providing a convenient handle for introducing a variety of side chains that can interact with the solvent-exposed region of the kinase active site. The pyrrole nitrogen offers another point for modification, influencing solubility and metabolic stability.

While its utility is undeniable, reliance on a single core scaffold can limit the chemical space available for optimization. Bioisosteric replacement of the 7-deazapurine core can lead to significant improvements in potency, selectivity, and drug-like properties.

Strategic Alternatives: Expanding the Armamentarium

This guide will focus on three prominent and promising alternatives to the this compound scaffold:

  • Pyrazolo[3,4-d]pyrimidines: An isomeric purine analog where the pyrrole nitrogen is relocated. This seemingly subtle change can significantly alter the electronic properties and hydrogen bonding potential of the molecule.

  • Furo[2,3-d]pyrimidines: The replacement of the pyrrole nitrogen with an oxygen atom introduces a hydrogen bond acceptor and modifies the overall geometry and lipophilicity.

  • Pyrrolo[2,3-d]pyrimidines: Another isomeric 7-deazapurine, this scaffold has also proven to be a highly successful core for numerous kinase inhibitors.

Below we delve into a comparative analysis of these scaffolds, supported by experimental data and synthetic protocols.

Comparative Performance of Kinase Inhibitors

The true measure of a scaffold's utility lies in the biological activity of its derivatives. The following table provides a comparative summary of the inhibitory concentrations (IC50) of compounds derived from the reference and alternative scaffolds against various kinase targets. It is important to note that direct head-to-head comparisons are not always available in the literature; therefore, established kinase inhibitors are included as benchmarks where possible.

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)Citation
Pyrrolo[3,2-d]pyrimidine Derivative of 20dVEGFR2Potent Inhibition--[2]
Pyrazolo[3,4-d]pyrimidine Compound 14CDK2/cyclin A257Sorafenib184[1]
Pyrazolo[3,4-d]pyrimidine Compound 15NCI 60-cell panelGI50: 1.18-8.44 µM--[3]
Pyrazolo[3,4-d]pyrimidine Compound 16EGFR34--[3]
Furo[2,3-d]pyrimidine Compound 4cVEGFR-257.1Sorafenib41.1[4]
Furo[2,3-d]pyrimidine Compound 15bVEGFR-2946--[5]
Pyrrolo[2,3-d]pyrimidine Compound 5kEGFR79Sunitinib93[6]
Pyrrolo[2,3-d]pyrimidine Compound 5kHer240Staurosporine38[6]
Pyrrolo[2,3-d]pyrimidine Compound 5kVEGFR2136Sunitinib261[6]
Pyrrolo[2,3-d]pyrimidine Compound 20RET76--[7]
Thieno[2,3-d]pyrimidine Compound 21eVEGFR-221--[8]

Synthetic Strategies and Experimental Protocols

The choice of a scaffold is often influenced by its synthetic accessibility. Here, we provide representative synthetic workflows and detailed experimental protocols for each class of compound.

Logical Flow of Kinase Inhibitor Synthesis

G cluster_0 Scaffold Selection cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Evaluation Pyrrolo_3_2_d Pyrrolo[3,2-d]pyrimidine Core_Synth Synthesis of Halogenated Core Pyrrolo_3_2_d->Core_Synth Pyrazolo_3_4_d Pyrazolo[3,4-d]pyrimidine Pyrazolo_3_4_d->Core_Synth Furo_2_3_d Furo[2,3-d]pyrimidine Furo_2_3_d->Core_Synth Pyrrolo_2_3_d Pyrrolo[2,3-d]pyrimidine Pyrrolo_2_3_d->Core_Synth Side_Chain Side Chain Introduction (e.g., SNAr, Suzuki) Core_Synth->Side_Chain Purification Purification & Characterization Side_Chain->Purification Bio_Assay Biological Assays (Kinase Inhibition, Cell Viability) Purification->Bio_Assay

Caption: General workflow for kinase inhibitor synthesis.

Synthesis of a 4-Substituted-Pyrazolo[3,4-d]pyrimidine Inhibitor

The pyrazolo[3,4-d]pyrimidine core is often constructed from a substituted pyrazole precursor.

Experimental Protocol:

  • Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. A mixture of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (10 mmol) and formamide (20 mL) is heated at 180 °C for 4 hours. After cooling, the precipitate is filtered, washed with water, and dried to afford the pyrazolo[3,4-d]pyrimidin-4-ol.[9]

  • Step 2: Chlorination. A suspension of the pyrazolo[3,4-d]pyrimidin-4-ol (5 mmol) in phosphorus oxychloride (10 mL) is refluxed for 3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with water, and dried to yield the 4-chloro-pyrazolo[3,4-d]pyrimidine.

  • Step 3: Nucleophilic Aromatic Substitution. To a solution of the 4-chloro-pyrazolo[3,4-d]pyrimidine (2 mmol) in a suitable solvent like isopropanol, the desired amine (2.2 mmol) and a base such as diisopropylethylamine (4 mmol) are added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration or extraction.[10]

Synthesis of a Furo[2,3-d]pyrimidine-Based VEGFR-2 Inhibitor

The furo[2,3-d]pyrimidine scaffold can be synthesized by building the furan ring onto a pyrimidine or vice versa.

Experimental Protocol:

  • Step 1: Synthesis of the Furan Intermediate. A common route involves the reaction of an activated methylene compound with a suitable precursor to form a substituted furan.

  • Step 2: Cyclization to form the Furo[2,3-d]pyrimidine Core. The furan intermediate is then cyclized with a reagent like formamide or triethyl orthoformate to construct the pyrimidine ring.

  • Step 3: Functionalization. The core scaffold can be further functionalized, for example, by introducing a urea moiety known to interact with the DFG-out conformation of VEGFR-2. A solution of the amino-furo[2,3-d]pyrimidine (1 mmol) in dichloromethane is treated with the desired isocyanate (1.1 mmol) at room temperature. The reaction is stirred for several hours, and the product is isolated by filtration.[8]

Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based Multi-Kinase Inhibitor

The synthesis of this scaffold often starts from a commercially available 4-chloropyrrolo[2,3-d]pyrimidine.

Experimental Protocol:

  • Step 1: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide. A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 mmol) and ethyl 4-aminobenzoate (10 mmol) in ethanol is refluxed for 6 hours. The resulting ester is then refluxed with hydrazine hydrate to yield the corresponding hydrazide.[11]

  • Step 2: Condensation with an Aldehyde. The hydrazide (5 mmol) is dissolved in ethanol, and the desired aldehyde (5 mmol) is added, followed by a catalytic amount of acetic acid. The mixture is refluxed for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration.[6]

Mechanistic Insights: Binding Modes and Structure-Activity Relationships

The efficacy of these scaffolds as kinase inhibitors is intrinsically linked to their ability to mimic the binding of ATP in the kinase hinge region. Molecular modeling and X-ray crystallography have provided valuable insights into their binding modes.

Key Hinge-Binding Interactions

G cluster_0 Scaffold Core cluster_1 Kinase Hinge Region Scaffold Heterocyclic Scaffold (e.g., Pyrazolopyrimidine) Hinge_NH Backbone NH Scaffold->Hinge_NH H-bond Donor Hinge_CO Backbone CO Scaffold->Hinge_CO H-bond Acceptor

Caption: Schematic of hinge-binding interactions.

  • Pyrazolo[3,4-d]pyrimidines: The pyrazole nitrogen can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as acceptors, forming crucial interactions with the kinase hinge region. The specific substitution pattern on the pyrazole and pyrimidine rings dictates the overall potency and selectivity.[12]

  • Furo[2,3-d]pyrimidines: The furan oxygen is a hydrogen bond acceptor. The pyrimidine ring forms hydrogen bonds with the hinge region, similar to other purine analogs. The planarity of the furo[2,3-d]pyrimidine system allows for favorable stacking interactions within the ATP binding site.[13]

  • Pyrrolo[2,3-d]pyrimidines: The pyrrole NH group acts as a hydrogen bond donor, and the pyrimidine nitrogens are acceptors. This scaffold has been successfully employed in developing both type I and type II kinase inhibitors.[7][14]

Conclusion and Future Perspectives

While this compound remains a valuable and widely used reagent, the exploration of alternative scaffolds such as pyrazolo[3,4-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines offers exciting opportunities for the development of next-generation kinase inhibitors. Each scaffold presents a unique set of physicochemical properties and synthetic handles, allowing for fine-tuning of potency, selectivity, and pharmacokinetic parameters.

The choice of a particular scaffold will ultimately depend on the specific kinase target and the desired properties of the final inhibitor. This guide serves as a starting point for researchers to make informed decisions in their drug discovery programs, providing a foundation of comparative data and synthetic strategies to accelerate the design and synthesis of novel and effective kinase inhibitors.

References

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Publishing. [Link]
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubMed Central. [Link]
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PubMed Central. [Link]
  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. RSC Publishing. [Link]
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. PubMed Central. [Link]
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. [Link]
  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase.
  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed Central. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]
  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. [Link]
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. [Link]
  • Molecular modeling consensus scores, IC 50 and NO release (%)...
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology.
  • Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. [Link]
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds.
  • Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. [Link]
  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. [Link]

Sources

A Comparative Guide to the Efficacy of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives Against Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the pyrrolo[3,2-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies. This guide provides a comprehensive comparison of the efficacy of various 4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives against specific cancer cell lines, supported by experimental data and mechanistic insights. The this compound scaffold is a key intermediate in the synthesis of numerous bioactive molecules, including kinase inhibitors.[1][2][3] Its unique structure allows for versatile chemical modifications, leading to the development of compounds with potent and selective anticancer activities.[3][4]

The Versatility of the this compound Scaffold

The this compound moiety serves as a crucial building block for synthesizing a variety of therapeutic agents, notably in the realms of oncology and virology.[2] Its significance is underscored by its role as a key intermediate in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[2] The pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, has also been extensively investigated for its anticancer properties, with derivatives showing inhibitory activity against targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Janus Kinase (JAK).[5] The exploration of derivatives from both isomeric scaffolds provides a rich landscape for the discovery of novel anticancer therapeutics.

Comparative Efficacy of Pyrrolo[3,2-d]pyrimidine Derivatives

Recent studies have highlighted the antiproliferative activity of halogenated pyrrolo[3,2-d]pyrimidine analogues against a range of cancer cell lines.[6] The introduction of various substituents on the pyrrole ring has been a key strategy to modulate the pharmacokinetic properties and enhance the efficacy of these compounds.[6]

Compound IDCancer Cell LineIC50 (µM)Reference
Halogenated Pyrrolo[3,2-d]pyrimidines Various0.014 - 14.5[6]
N5-substituted Halogenated Pyrrolo[3,2-d]pyrimidines Various0.83 - 7.3[6]

Table 1: Comparative IC50 values of halogenated pyrrolo[3,2-d]pyrimidine derivatives.

The data indicates that halogenated pyrrolo[3,2-d]pyrimidines exhibit a broad range of potent anticancer activity.[6] Furthermore, N5-alkylation has been explored as a strategy to decrease toxicity while maintaining comparable efficacy.[6]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism through which pyrrolopyrimidine derivatives exert their anticancer effects is the induction of apoptosis. Studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown that these compounds can trigger the intrinsic apoptotic pathway.[7] This is characterized by the activation of pro-apoptotic proteins such as Bax and Bak, and the deactivation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and caspase-3, and ultimately, cleavage of PARP.[7]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Derivative Derivative Bax/Bak Bax/Bak Derivative->Bax/Bak activates Bcl-2 Bcl-2 Derivative->Bcl-2 inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilizes Bcl-2->Bax/Bak inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP_Cleavage PARP Cleavage Caspase-3->PARP_Cleavage leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis results in

Caption: Intrinsic Apoptosis Pathway Induced by Pyrrolopyrimidine Derivatives.

In addition to apoptosis, some halogenated pyrrolo[3,2-d]pyrimidine analogues have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[6]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]

  • Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 72 hours).[9]

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[8][10]

  • Incubate at room temperature in the dark for 2 hours with shaking to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

mtt_assay_workflow A Seed cells in 96-well plate B Add drug derivatives A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Incubate for 2 hours F->G H Read absorbance at 570 nm G->H

Caption: MTT Assay Workflow for Cell Viability.

Apoptosis Detection: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the plasma membrane.[11]

Protocol:

  • Collect 1-5 x 10^5 cells by centrifugation.

  • Wash the cells with cold 1X PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry immediately.

    • Healthy cells: Annexin V negative, PI negative.[11]

    • Early apoptotic cells: Annexin V positive, PI negative.[11]

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.[11]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12]

Protocol:

  • Harvest a single-cell suspension and fix the cells in cold 70% ethanol for at least 30 minutes on ice.[12]

  • Wash the fixed cells twice with PBS.[12]

  • Treat the cells with RNase A (100 µg/mL) to remove RNA.[12]

  • Stain the cells with PI solution (50 µg/mL).[12]

  • Incubate for 5-10 minutes at room temperature.[12]

  • Analyze the samples by flow cytometry, collecting the PI signal on a linear scale to distinguish between G0/G1, S, and G2/M phases based on DNA content.[12]

Future Directions

The this compound scaffold continues to be a promising starting point for the development of novel anticancer agents. Future research should focus on the synthesis of new derivatives with improved potency and selectivity. The exploration of these compounds as dual inhibitors, for instance, targeting both kinases and other critical cancer-related pathways like histone deacetylases (HDACs), could offer a promising strategy to overcome drug resistance.[13] Further in-vivo studies are warranted to validate the therapeutic potential of the most promising candidates identified in vitro.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roca, H. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Roca, H. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018). PubMed.
  • The Crucial Role of this compound in Drug Synthesis. (n.d.).
  • Design, synthesis and in vitro apoptotic mechanism of novel pyrrolopyrimidine deriv
  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2022). PubMed.
  • Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). PubMed.
  • Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. (n.d.). Bentham Science Publisher.
  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine deriv
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE manufacturers and suppliers in india. (n.d.).
  • Some JAK inhibitors that are FDA approved and/or in clinical trials. (n.d.).
  • Antiproliferative activity of the compounds, IC50 (µM). (n.d.).
  • 84905-80-6|this compound. (n.d.). BLDpharm.
  • This compound. (n.d.). Chem-Impex.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a privileged core structure in modern medicinal chemistry, particularly in the discovery of potent kinase inhibitors. As a deaza-isostere of adenine, a fundamental component of adenosine triphosphate (ATP), this heterocyclic system is adept at targeting the ATP-binding sites of a wide array of protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.

The 4-chloro moiety on the pyrimidine ring serves as a versatile synthetic handle, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, comparing their performance against different kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Aurora Kinases. We will dissect the causal relationships behind experimental design choices and present supporting data to guide future drug discovery efforts.

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Strategic Overview

The pyrrolo[3,2-d]pyrimidine core acts as the foundational anchor for these inhibitors. Its nitrogen atoms typically form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The true power of this scaffold lies in the derivatization possibilities, primarily at the C4 position, which allows for the exploration of adjacent hydrophobic and solvent-exposed regions of the kinase domain.

The general strategy involves a nucleophilic aromatic substitution reaction at the C4 position of the this compound intermediate. This allows for the coupling of various amines, phenols, and other nucleophiles, leading to diverse libraries of compounds for biological screening.

General_Synthetic_Scheme start This compound aniline R-NH2 (Anilines) start->aniline Nucleophilic Aromatic Substitution phenol R-OH (Phenols) start->phenol Nucleophilic Aromatic Substitution other Other Nucleophiles start->other Nucleophilic Aromatic Substitution product_amine C4-Amino Analogs (e.g., EGFR Inhibitors) aniline->product_amine product_ether C4-Ether Analogs (e.g., VEGFR2 Inhibitors) phenol->product_ether product_other Diverse Analogs other->product_other

Caption: General synthetic route for C4-functionalization.

Structure-Activity Relationship (SAR) Analysis by Target

The specific structural modifications required for optimal activity are highly dependent on the topology of the target kinase's ATP-binding site. Below, we compare the SAR for several key kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is frequently mutated in non-small-cell lung cancer (NSCLC).[3] Pyrrolopyrimidine derivatives have been extensively studied as EGFR inhibitors.[3][4]

  • C4-Position: The most critical modifications for EGFR inhibition involve the introduction of a substituted aniline moiety at the C4 position.[4] This aniline fragment extends into a hydrophobic pocket, and its substituents are crucial for potency and for targeting specific drug-resistant mutations like T790M.[3]

    • Rationale: The T790M mutation introduces a bulky methionine "gatekeeper" residue in the ATP-binding pocket, causing steric hindrance that reduces the efficacy of first-generation inhibitors.[3] Successful inhibitors must accommodate this change. Irreversible inhibitors often incorporate a Michael acceptor (like an acrylamide group) on the C4-aniline substituent to form a covalent bond with a nearby cysteine residue (Cys797), thereby overcoming resistance.[3]

  • N5-Position: Substitution at the N5 position is generally less critical for EGFR activity but can be used to modulate solubility and other pharmacokinetic properties.

  • C6-Position: The introduction of small aryl groups at the C6 position has been shown to enhance inhibitory activity, likely by making additional favorable contacts within the binding site.[5]

Compound ClassC4-SubstituentKey FeatureTarget ProfileReference
Reversible Inhibitors 3-ethynyl-anilineSmall, hydrophobic groupWild-Type & L858R EGFR[4]
Irreversible Inhibitors 4-(dimethylamino)crotonamide-anilineMichael acceptor for covalent bondingT790M mutant EGFR[3]
Dual Inhibitors 3-chloro-4-fluoroanilineHalogenated anilineEGFR/ErbB2[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]

  • C4-Position: Potent VEGFR2 inhibitors have been developed by incorporating a phenoxy linker at the C4-position, connecting the pyrrolopyrimidine core to a diphenylurea moiety.[6]

    • Rationale: This specific structural motif allows the inhibitor to bind to the inactive, "DFG-out" conformation of the kinase.[6] The urea group forms key hydrogen bonds in a back pocket, while the terminal phenyl ring accesses a hydrophobic region created by the outward flip of the Asp-Phe-Gly (DFG) motif. This mechanism confers high potency and a degree of selectivity.

  • N5-Position: A methyl group at the N5 position was found to be optimal for activity in this series, suggesting it makes favorable interactions in the ribose-binding pocket.[6]

Compound ID (from source)C4-SubstituentN5-SubstituentVEGFR2 Ki (nM)HUVEC Proliferation IC50 (nM)Reference
20d 4-((3-(trifluoromethyl)phenyl)ureido)phenoxy-CH31.11.0[6]
20c 4-((4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-CH31.21.4[6]
Aurora Kinase Inhibitors

Aurora kinases are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.

  • Core Scaffold Variation: While pyrrolo[3,2-d]pyrimidines have been explored, related scaffolds like pyrrolo[2,3-d]pyrimidines and thienopyrimidines have also yielded potent Aurora kinase inhibitors.[7][8] The SAR often focuses on achieving selectivity against other kinases, particularly Cyclin-Dependent Kinases (CDKs).[7]

  • C2, C6, and N7 Positions: For the related 7H-pyrrolo[2,3-d]pyrimidine scaffold, trisubstitution at the C2, C6, and N7 positions was a successful strategy. Modeling studies comparing the structures of Aurora A and CDK2 revealed differences that could be exploited to improve selectivity by functionalizing the C2 position.[7]

SAR_Summary core This compound Core c4 C4 Position Key for potency & selectivity core:f0->c4:f0 n5 N5 Position Modulates PK properties core:f0->n5:f0 c6 C6 Position Enhances binding affinity core:f0->c6:f0 egfr EGFR Inhibition | Requires C4-anilines (often with Michael acceptor for mutants) c4:f1->egfr:f0 vegfr VEGFR2 Inhibition | C4-phenoxy-urea binds to DFG-out conformation c4:f1->vegfr:f0 aurora Aurora Kinase Inhibition | Focus on selectivity over CDKs via multi-point substitution c4:f1->aurora:f0

Caption: Key SAR takeaways for different kinase targets.

Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating and based on standard methodologies in the field.

Protocol 1: General Synthesis of C4-Anilino-5H-pyrrolo[3,2-d]pyrimidine Analogs

This protocol details a standard nucleophilic aromatic substitution for coupling an aniline to the 4-chloro core.

  • Materials: this compound (1.0 eq), substituted aniline (1.2 eq), a suitable solvent (e.g., 2-propanol, n-butanol, or DMF), and a base (e.g., triethylamine or DIPEA, 1.5 eq).

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound and the solvent.

  • Addition of Reagents: Add the substituted aniline followed by the base.

  • Heating: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and time depend on the reactivity of the aniline.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane/methanol). Purify the product using flash column chromatography on silica gel to yield the desired C4-anilino analog.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC50) of a compound for a target kinase.

  • Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. A potent inhibitor will displace the tracer, disrupting FRET and leading to a low signal.

  • Materials: Recombinant kinase (e.g., EGFR-T790M), Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, assay buffer, test compounds serially diluted in DMSO, and 384-well plates.

  • Procedure: a. Prepare a 4X solution of the test compound serial dilutions. b. Prepare a 4X mixture of the Kinase/Eu-Antibody complex in kinase buffer. c. Prepare a 4X solution of the Tracer in kinase buffer. d. Add 2.5 µL of the 4X compound dilutions to the wells of the 384-well plate. Include "no inhibitor" controls (DMSO only) and "no kinase" controls. e. Add 2.5 µL of the 4X Kinase/Eu-Antibody mixture to all wells. f. Add 5 µL of the 4X Tracer solution to all wells. g. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Normalize the data using the "no inhibitor" (100% activity) and "no kinase" (0% activity) controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship is highly dependent on the target kinase, but clear patterns have emerged. For EGFR inhibitors, the focus remains on strategically substituted C4-anilines to overcome resistance mutations.[3] For VEGFR2, a C4-phenoxy-urea motif that stabilizes the DFG-out inactive conformation has proven highly effective.[6] For kinases like Aurora, achieving selectivity over closely related enzymes is a primary challenge, often addressed by exploring substitutions at multiple positions on the heterocyclic core.[7]

Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better oral bioavailability, and novel mechanisms to combat emerging drug resistance. The continued exploration of the chemical space around the pyrrolo[3,2-d]pyrimidine core, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of new and more effective targeted therapies.

References

  • Al-Ostath, A., Abulkhair, O., & Ghattas, M. A. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
  • Li, D., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 220, 113497. [Link]
  • Thirumal, M., & Pazhamalai, S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10. [Link]
  • Ishikawa, T., et al. (2012). Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 844-848. [Link]
  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 12(35), 22695-22709. [Link]
  • Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]
  • Dhiman, S., et al. (2023). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9804. [Link]
  • Matsumoto, K., et al. (2011). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 21(5), 1473-1477. [Link]
  • Shi, X., et al. (2012). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6145-6149. [Link]
  • Kumar, A., et al. (2023). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. RSC Medicinal Chemistry, 14(7), 1205-1239. [Link]
  • Shi, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282. [Link]
  • Shi, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282. [Link]
  • McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a cornerstone in the design of potent kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, leading to the development of transformative therapies for cancer and inflammatory diseases. However, this inherent affinity also presents a significant challenge: cross-reactivity. Understanding the selectivity profile of these inhibitors is paramount to predicting their efficacy, anticipating off-target effects, and ultimately ensuring patient safety.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of prominent kinase inhibitors derived from this scaffold. We will delve into the experimental data that underpins our understanding of their selectivity, explore the methodologies used to generate this data, and contextualize these findings within the relevant signaling pathways.

The Landscape of Pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors

The this compound core has given rise to a number of clinically significant Janus kinase (JAK) inhibitors, including Ruxolitinib, Tofacitinib, Baricitinib, and Fedratinib. While primarily targeting the JAK family (JAK1, JAK2, JAK3, and TYK2), their selectivity profiles vary, leading to distinct therapeutic applications and off-target effects.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity of these compounds against the JAK family and other notable off-target kinases. It is important to note that direct comparison of absolute IC50 or Kd values across different studies can be challenging due to variations in assay conditions. However, the relative potencies and selectivity ratios provide valuable insights.

Table 1: Inhibitory Activity (IC50/Kd in nM) against the JAK Family

InhibitorJAK1JAK2JAK3TYK2Data Source(s)
Ruxolitinib 3.4 (pKd)0.0 (pKd)2.0 (pKd)0.9 (pKd)[1]
3.3 (IC50)2.8 (IC50)428 (IC50)19 (IC50)[2]
Tofacitinib 112 (IC50)20 (IC50)1 (IC50)-[3]
15.1 (IC50)77.4 (IC50)55.0 (IC50)489 (IC50)[4]
Baricitinib 5.9 (IC50)5.7 (IC50)>400 (IC50)53 (IC50)[5]
4.0 (IC50)6.6 (IC50)787 (IC50)61 (IC50)[4]
Fedratinib 35x less than JAK23 (IC50)>300x less than JAK2>100x less than JAK2[6]

Table 2: Notable Off-Target Kinase Interactions

InhibitorOff-Target Kinase(s)Potency (nM)Biological ImplicationData Source(s)
Ruxolitinib MAP3K2, CAMK2A, ROCK2, ROCK141, 46, 52, 60 (Kd)Potential for unforeseen cellular effects.[1]
CaMKIIPotent InhibitionCardioprotective effects, but also potential cognitive side effects.[7][8]
Fedratinib FLT3Inhibition notedContributes to efficacy in myelofibrosis, but also GI toxicity.[6][9][10]
BRD4Inhibition notedSynergistic anti-inflammatory and anti-fibrotic effects.[6][11]

From this data, we can discern distinct selectivity patterns. Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[12][13] Tofacitinib, while initially designed as a JAK3 inhibitor, exhibits pan-JAK inhibitory activity.[3][14][15][16] Baricitinib shows strong inhibition of JAK1 and JAK2.[5][17] Fedratinib is a selective JAK2 inhibitor with notable off-target activity against FLT3 and BRD4.[6][9]

The "Why": Understanding the Causality Behind Experimental Choices

The generation of reliable kinase inhibitor selectivity data is a multi-faceted process. The choice of assay is critical and is dictated by the specific questions being asked.

Experimental Workflow for Kinase Profiling

G cluster_0 Initial Screening & Profiling cluster_1 In-depth Characterization cluster_2 Functional Validation biochem_assay Biochemical Assays (Enzymatic or Binding) cellular_assay Cellular Assays (Target Engagement & Pathway Modulation) biochem_assay->cellular_assay Confirms cellular activity kinome_scan Kinome-wide Profiling (e.g., KINOMEscan) cellular_assay->kinome_scan Identifies potential off-targets chemoproteomics Chemoproteomics (e.g., KiNativ, Kinobeads) kinome_scan->chemoproteomics Validates targets in a native context phenotypic_screen Phenotypic Screening (Cell Viability, Apoptosis) chemoproteomics->phenotypic_screen Links target engagement to cellular phenotype in_vivo In Vivo Models (Efficacy & Toxicity) phenotypic_screen->in_vivo Translates cellular effects to a whole organism

Caption: A typical workflow for characterizing kinase inhibitor selectivity.

Key Methodologies for Assessing Cross-Reactivity

1. Biochemical Assays: The First Line of Inquiry

  • Enzymatic Assays (e.g., ADP-Glo™): These assays directly measure the catalytic activity of a purified kinase in the presence of an inhibitor. The amount of ADP produced is proportional to kinase activity and is detected via a luminescent signal. This method is a gold standard for determining functional inhibition.

  • Binding Assays (e.g., KINOMEscan™): This competitive binding assay quantifies the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases. It provides a broad overview of an inhibitor's binding affinities across the kinome.

Experimental Protocol: Representative Enzymatic Kinase Assay (ADP-Glo™ Principle)

  • Reaction Setup: In a multi-well plate, combine the purified kinase, a specific substrate peptide, and the kinase inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration near the Km for the specific kinase. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection - Step 1: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Detection - Step 2: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Assays: Bridging the Gap to Biological Relevance

These assays assess the inhibitor's effect within a living cell, providing insights into its target engagement and impact on downstream signaling. A common approach involves measuring the phosphorylation of a kinase's substrate, such as STAT proteins in the case of JAK inhibitors.

3. Chemoproteomics: Unbiased Profiling in a Native Environment

  • KiNativ™: This activity-based profiling method uses an ATP-biotin probe that covalently labels the active site of kinases in a cell lysate. The extent of labeling is quantified by mass spectrometry. A decrease in labeling in the presence of an inhibitor indicates target engagement.

  • Kinobeads: This technique employs a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the kinome from a cell lysate. The bound kinases are then identified and quantified by mass spectrometry. Competition with a free inhibitor reveals its targets.

The "So What": Functional Consequences of Cross-Reactivity

The selectivity of a kinase inhibitor has profound implications for its therapeutic window and potential side effects. The JAK-STAT pathway, the primary target of the inhibitors discussed, is a central node in cytokine signaling, regulating immune responses, hematopoiesis, and inflammation.

The JAK-STAT Signaling Pathway

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation & Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Modulation of Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling cascade and the point of inhibition.

Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.[18][19] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins.[13] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and cell proliferation.[13]

Crosstalk and Off-Target Implications

The JAK-STAT pathway does not operate in isolation. It exhibits significant crosstalk with other critical signaling cascades, such as the MAPK and PI3K/Akt pathways.[6] Therefore, inhibiting JAKs can have far-reaching effects on cellular function.

For instance, the off-target inhibition of FLT3 by fedratinib, while contributing to its efficacy in myelofibrosis, is also associated with gastrointestinal toxicities.[10] Similarly, the unexpected inhibition of CaMKII by ruxolitinib has been linked to potential cardioprotective effects, but also raises questions about its long-term impact on cognitive function, where CaMKII plays a crucial role.[7][8]

Conclusion: A Call for Comprehensive Profiling

The this compound scaffold has undeniably yielded a wealth of potent kinase inhibitors. However, as this guide illustrates, a deep understanding of their cross-reactivity is not merely an academic exercise but a critical component of rational drug design and safe clinical application. The varied selectivity profiles of Ruxolitinib, Tofacitinib, Baricitinib, and Fedratinib underscore the necessity of comprehensive, multi-faceted kinase profiling. By integrating data from biochemical, cellular, and chemoproteomic approaches, researchers can build a more complete picture of an inhibitor's activity, enabling the development of more selective and ultimately safer therapies. As we continue to explore the vast landscape of the kinome, a commitment to rigorous cross-reactivity assessment will be paramount in translating promising chemical matter into life-changing medicines.

References

  • The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Cytokine Growth Factor Rev. 2020 Aug;54:51-62. [Link]
  • Ruxolitinib Mechanism of Action Action Pathway.
  • JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Ann Rheum Dis. 2021 Mar 19;80(7):845-855. [Link]
  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Ann Rheum Dis. 2023 Nov 2;83(1):12-21. [Link]
  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Front Pharmacol. 2024 Oct 29;15:1489025. [Link]
  • Mechanism of JAK Inhibitors and a Review of Ruxolitinib. Am J Manag Care. 2018 Dec 28;24(23 Suppl):S499-S505. [Link]
  • Clinical significance of Janus Kinase inhibitor selectivity. Clin Immunol. 2018 Dec;197:1-6. [Link]
  • The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. J BUON. 2019 Sep-Oct;24(5):2138-2144. [Link]
  • What is the mechanism of Tofacitinib Citrate?.
  • Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. Blood. 2025 Jul 31;146(5):548-561. [Link]
  • New JAK Inhibitors Show RA Safety, Efficacy. MDedge. 2012 Jun 25. [Link]
  • AB0383 COMPARISON OF EFFICACY AND SAFETY IN JAK INHIBITOR DUE TO A DIFFERENCE OF SELECTIVITY – TOFACITINIB vs. BARICITINIB. Ann Rheum Dis. 2019 Jun;78(Suppl 2):1995-1996. [Link]
  • ruxolitinib | DiscoveRx KINOMEscan® screen. MRC. [Link]
  • Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia. 2019 Oct 2;34(3):817-831. [Link]
  • The possible mode of action of Tofacitinib, a JAK inhibitor.
  • The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Sci Rep. 2018 Mar 27;8(1):5256. [Link]
  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Tofacitinib.
  • Fedratinib Approval Further Validates JAK Inhibition for Myelofibrosis Treatment. Targeted Oncology. 2019 Sep 13. [Link]
  • Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Ther Adv Hematol. 2020 Jul 9;11:2040620720937135. [Link]
  • Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Ther Adv Hematol. 2020 Jul 9;11:2040620720937135. [Link]
  • An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentr
  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. 2023 Nov 2;83(1):12-21. [Link]
  • Fedr
  • Case 1: Fedratinib Treatment for Myelofibrosis. Targeted Oncology. 2020 May 14. [Link]
  • Clinical Utility of Fedratinib in Myelofibrosis. J Adv Pract Oncol. 2021 Aug 21;12(6):623-631. [Link]
  • Kinome-wide selectivity of JAK kinase inhibitors determined by kinobeads experiments using PBMC lysate.
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Cancer Manag Res. 2012;4:299-307. [Link]
  • An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. bioRxiv. 2024 Feb 12. [Link]
  • Novel Biosensor Identifies Ruxolitinib as a Potent and Cardioprotective CaMKII Inhibitor. bioRxiv. 2022 Sep 24. [Link]
  • An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. Sci Transl Med. 2023 Jun 21;15(701):eabq7839. [Link]
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Med Chem Lett. 2021 Nov 6;12(11):1776-1782. [Link]
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. 2023 Dec 11;28(24):8001. [Link]
  • The Role of Fedratinib in Myelofibrosis. OncLive. 2020 Jan 30. [Link]
  • This compound. PubChem. [Link]
  • Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence.
  • Fedratinib binds to ATP and substrate-binding sites in JAK2 kinase.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel). 2023 Sep 19;16(9):1314. [Link]
  • Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy. Conference Correspondent. [Link]

Sources

Benchmarking 4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Comparative Guide to Privileged Heterocyclic Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of a core heterocyclic scaffold is a decision of paramount importance. This choice profoundly influences a compound's potency, selectivity, and overall druglike properties. Among the myriad of "privileged scaffolds" – molecular frameworks that are recurrent motifs in biologically active compounds – the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine core has emerged as a cornerstone in the development of targeted therapies. This guide provides an in-depth, data-driven comparison of the this compound scaffold against other prominent heterocyclic systems in kinase inhibition, namely quinazolines, indoles, and imidazoles. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the critical insights and experimental data necessary to make informed decisions in their pursuit of novel therapeutics.

The Rise of this compound: A Versatile Kinase Inhibitor Scaffold

The this compound moiety is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site, a common mechanism of action for many kinase inhibitors. The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

A prime example of the successful application of this scaffold is Ruxolitinib , a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[1][2] Ruxolitinib is a cornerstone therapy for myelofibrosis and polycythemia vera, validating the therapeutic potential of the this compound core.[1] Beyond JAK inhibitors, this scaffold has found utility in the development of antivirals and even advanced therapeutic modalities like proteolysis-targeting chimeras (PROTACs).[1]

Comparative Analysis of Heterocyclic Scaffolds in Kinase Inhibition

To provide a comprehensive benchmark, we will compare the this compound scaffold with three other widely employed heterocyclic cores in kinase inhibitor design:

  • Quinazolines: This scaffold is the backbone of several successful EGFR tyrosine kinase inhibitors, including Gefitinib and Erlotinib, used in the treatment of non-small cell lung cancer.[3][4]

  • Indoles: The indole nucleus is a prevalent motif in a vast array of natural products and synthetic compounds with diverse biological activities, including kinase inhibition.

  • Imidazoles: This five-membered heterocycle is a key component of numerous kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the kinase hinge region.

The following table presents a comparative overview of the inhibitory activity of representative kinase inhibitors from each scaffold class against a panel of selected kinases. This data is compiled from a comprehensive study that profiled a wide range of approved kinase inhibitors.[5][6]

Kinase TargetRuxolitinib (pyrrolo[3,2-d]pyrimidine) IC50 (nM)Gefitinib (quinazoline) IC50 (nM)Erlotinib (quinazoline) IC50 (nM)
JAK1 3.3 >10,000>10,000
JAK2 2.8 >10,000>10,000
JAK3 428>10,000>10,000
TYK2 19>10,000>10,000
EGFR >10,0000.41 1
ERBB2 (HER2) >10,0003,70035
SRC 120>10,00060
ABL1 >1,000>1,000230

Data Interpretation and Field Insights:

The data clearly illustrates the distinct selectivity profiles conferred by each scaffold. Ruxolitinib, built upon the this compound core, demonstrates exceptional potency and selectivity for the JAK family of kinases, particularly JAK1 and JAK2.[2] This high degree of selectivity is a critical factor in its clinical success, as it minimizes off-target effects.

In contrast, Gefitinib and Erlotinib, both featuring the quinazoline scaffold, are highly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[5] Their activity against other kinases in this panel is significantly lower, highlighting the quinazoline core's suitability for targeting this particular kinase family. It is important to note that while both are EGFR inhibitors, subtle structural differences lead to variations in their off-target profiles.

This comparative data underscores a crucial principle in medicinal chemistry: the choice of a heterocyclic scaffold is a key determinant of a drug candidate's selectivity profile. The this compound scaffold has proven to be an excellent starting point for the development of highly selective JAK inhibitors.

The JAK-STAT Signaling Pathway: A Key Target

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[7][8] This pathway is central to numerous physiological processes, including immunity, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms and inflammatory conditions.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. STAT Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Gene Transcription

Caption: The JAK-STAT signaling pathway and its inhibition.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

The synthesis of the this compound scaffold is a critical first step in the development of novel inhibitors. The following protocol is a robust and reproducible method for its preparation.

Step 1: Preparation of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

This precursor can be synthesized through various published methods, often starting from commercially available pyrimidine derivatives. A common route involves the cyclization of a substituted aminopyrimidine.

Step 2: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq).

  • Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure compound.[9][10]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is highly sensitive and amenable to high-throughput screening.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.[11][12][13]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Add Compound & Kinase Mix Compound_Prep->Plate_Setup Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Plate_Setup ATP_Sol ATP Solution Reaction_Start Add ATP (Start Reaction) ATP_Sol->Reaction_Start Incubation1 Pre-incubation Plate_Setup->Incubation1 Incubation1->Reaction_Start Incubation2 Reaction Incubation Reaction_Start->Incubation2 Reaction_Stop Add ADP-Glo Reagent (Stop Reaction) Incubation2->Reaction_Stop Incubation3 ATP Depletion Reaction_Stop->Incubation3 Signal_Gen Add Kinase Detection Reagent Incubation3->Signal_Gen Incubation4 Signal Development Signal_Gen->Incubation4 Luminescence_Read Read Luminescence Incubation4->Luminescence_Read Data_Plot Plot Data Luminescence_Read->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in the design of potent and selective kinase inhibitors. Its inherent ability to mimic the purine core of ATP, coupled with its synthetic tractability, makes it an attractive starting point for medicinal chemistry campaigns. As demonstrated by the comparative analysis, this scaffold has shown particular promise in the development of highly selective JAK inhibitors, exemplified by the clinical success of Ruxolitinib.

While other heterocyclic scaffolds like quinazolines, indoles, and imidazoles have also led to the discovery of important kinase inhibitors, the data suggests that the this compound core offers a distinct advantage in achieving a desirable selectivity profile for certain kinase families. Ultimately, the choice of scaffold will depend on the specific kinase target and the desired therapeutic profile. This guide provides a foundational dataset and experimental framework to aid researchers in making these critical decisions, thereby accelerating the discovery of the next generation of targeted therapies.

References

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. (URL: [Link])
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (URL: )
  • The Crucial Role of this compound in Drug Synthesis. (URL: [Link])
  • ResearchGate.
  • National Institutes of Health.
  • Head-to-Head Review Finds Comparable Safety in Two Leading Drug Classes for IMIDs. (URL: [Link])
  • ResearchGate.
  • ResearchGate. Novel Mps1 kinase inhibitors: From purine to pyrrolopyrimidine and quinazoline leads | Request PDF. (URL: [Link])
  • ResearchGate. Schematic diagram of the JAK/STAT pathway in Drosophila. The basic... (URL: [Link])
  • Wikipedia.
  • Creative Diagnostics.
  • National Institutes of Health. JAK2 inhibition sensitizes resistant EGFR-mutant lung adenocarcinoma to tyrosine kinase inhibitors. (URL: [Link])
  • Frontiers.
  • National Institutes of Health.
  • National Institutes of Health. Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. (URL: [Link])
  • Frontiers.
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. (URL: [Link])
  • DOI. AB0383 COMPARISON OF EFFICACY AND SAFETY IN JAK INHIBITOR DUE TO A DIFFERENCE OF SELECTIVITY – TOFACITINIB vs. BARICITINIB. (URL: [Link])
  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma p
  • National Institutes of Health. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (URL: [Link])
  • CancerNetwork. Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. (URL: [Link])
  • MDPI. Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (URL: [Link])
  • National Institutes of Health. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. (URL: [Link])
  • PubMed. In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3- (Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors. (URL: [Link])
  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer p
  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (URL: [Link])
  • PubMed. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (URL: [Link])
  • PubMed.
  • National Institutes of Health. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. (URL: [Link])
  • SciELO. Systematic Review of Observational Studies on the use of Erlotinib and Gefitinib in the Treatment of Non-Small Cell Lung Cancer. (URL: [Link])

Sources

A Multi-faceted Approach to Confirming the Identity of Synthesized 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation and Purity Assessment

In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a synthesized molecule's identity is paramount. For novel heterocyclic compounds like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a purine analog with potential applications in antibacterial and antitumor research, rigorous structural elucidation is not merely a procedural step but the foundation of reliable and reproducible scientific inquiry.[1] This guide provides a comprehensive comparison of essential analytical techniques, offering a robust, self-validating framework for researchers to confirm the identity and purity of this synthesized compound with a high degree of confidence.

The core principle of this guide is the integration of multiple, complementary analytical techniques.[2][3] While each method provides valuable information, no single technique can offer a complete picture. By combining spectroscopic and chromatographic data, we create a powerful, cross-verifiable system for structural confirmation.

Workflow for Identity Confirmation

The logical flow of analysis ensures a systematic and thorough characterization of the synthesized compound.

Caption: Integrated workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[2][4] For this compound, both ¹H and ¹³C NMR are essential.

Why it's critical: NMR provides a virtual "map" of the proton and carbon skeleton of the molecule. The chemical shifts, coupling patterns, and integration of the signals in ¹H NMR, along with the number and types of carbon signals in ¹³C NMR, allow for a definitive assignment of the pyrrolo[3,2-d]pyrimidine core structure.

Expected Spectral Data
Technique Expected Chemical Shifts (δ, ppm) and Multiplicity Rationale
¹H NMR ~8.7 (s, 1H), ~7.5 (d, 1H), ~6.8 (d, 1H), ~3.9 (br s, 1H)The singlet at ~8.7 ppm corresponds to the proton on the pyrimidine ring. The doublets at ~7.5 and ~6.8 ppm are characteristic of the two protons on the pyrrole ring. The broad singlet around 3.9 ppm is indicative of the N-H proton of the pyrrole moiety.[5]
¹³C NMR ~154, ~148, ~135, ~130, ~106, ~102These shifts represent the six unique carbon atoms in the heterocyclic ring system. The presence of the chlorine atom will influence the chemical shifts of the adjacent carbons.[6]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For more complex structures or to confirm assignments, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.[2]

  • Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts, coupling constants, and integration to the expected values for this compound.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[3][7] High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula.

Why it's critical: MS provides the exact mass of the molecule, which is a fundamental property.[8] For a chlorinated compound, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M and M+2 peak pattern in the mass spectrum, providing strong evidence for the presence of a single chlorine atom.[9]

Expected Mass Spectrometry Data
Technique Expected m/z Values Rationale
HRMS (ESI+) [M+H]⁺ at m/z 154.0170 and 156.0141The calculated exact mass for C₆H₅ClN₃⁺ is 154.0172. The observed accurate mass should be within a few ppm of this value. The presence of the M+2 peak at m/z 156.0141 with approximately one-third the intensity of the M peak confirms the presence of one chlorine atom.
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and its isotopic peaks. Compare the observed mass and isotopic pattern to the theoretical values for the proposed structure C₆H₄ClN₃.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11]

Why it's critical: The FTIR spectrum serves as a "fingerprint" for the molecule, showing characteristic absorption bands for specific bonds. For this compound, key absorbances will correspond to N-H, C-H, C=N, and C-Cl bonds.

Expected FTIR Data
Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch 3200-3400
Aromatic C-H stretch 3000-3100
C=N stretch 1600-1650
C-Cl stretch 700-800
Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.[11]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is an essential technique for determining the purity of a synthesized compound.[12][13][14] A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or degradation products.[15]

Why it's critical: Purity is a critical parameter, especially for compounds intended for biological testing. HPLC provides a quantitative measure of the purity of the synthesized this compound.

Comparative Purity Analysis
Parameter Method A: Isocratic Elution Method B: Gradient Elution Recommendation
Mobile Phase Acetonitrile:Water (e.g., 60:40)Acetonitrile and Water with a gradient programGradient elution is generally preferred for purity analysis of novel compounds as it can resolve impurities with a wider range of polarities.
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mmA standard C18 column is a good starting point for this type of heterocyclic compound.
Detection UV at 254 nmUV at 254 nm254 nm is a common wavelength for aromatic and heterocyclic compounds. A photodiode array (PDA) detector can provide additional spectral information.
Purity Result >98% (single sharp peak)>98% (single sharp peak with a flat baseline)A purity of >98% is generally considered acceptable for research purposes.
Experimental Protocol: HPLC Analysis
  • Method Development: Develop a reversed-phase HPLC method. A good starting point is a C18 column with a mobile phase of acetonitrile and water, with 0.1% formic acid or trifluoroacetic acid added to improve peak shape.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Data Acquisition: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

X-ray Crystallography: The Definitive Structure

For absolute confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard.[16][17][18][19]

Why it's the ultimate confirmation: X-ray crystallography provides a three-dimensional model of the molecule, showing the precise arrangement of atoms and bond lengths.[20] This technique can definitively confirm the connectivity and stereochemistry of the synthesized compound. While not always feasible due to difficulties in obtaining suitable crystals, it provides irrefutable evidence of the structure.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the synthesized compound. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data and solve the crystal structure using appropriate software. The resulting model will provide the exact atomic coordinates and molecular geometry.

Conclusion

The identity of synthesized this compound can be confidently confirmed through a multi-technique approach. NMR spectroscopy provides the structural framework, mass spectrometry confirms the molecular weight and formula, FTIR identifies the key functional groups, and HPLC assesses the purity. For unequivocal structural proof, single-crystal X-ray crystallography is the ultimate arbiter. By integrating the data from these complementary techniques, researchers can ensure the integrity of their results and build a solid foundation for further investigation into the biological activities of this promising heterocyclic compound.

Caption: Key structural aspects of this compound confirmed by different analytical techniques.

References

  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds - ijrpr.
  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH.
  • Small molecule crystallography - Excillum.
  • (PDF) X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations - ResearchGate.
  • Molecular Structure Characterisation and Structural Elucidation - Intertek.
  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences.
  • This compound | C6H4ClN3 | CID 5370695 - PubChem.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • JAM 2026 Chemistry (CY).
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. | African Journal of Biomedical Research.
  • October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" - Fluorine notes.
  • HPLC Method Development and Validation - ijrpr.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents - Journal of Applied Pharmaceutical Science.
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC - NIH.
  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate.
  • Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - MDPI.
  • Mass Spectrometry of Heterocyclic Compounds. - DTIC.
  • Chloro pattern in Mass Spectrometry - YouTube.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central.
  • Mass Spectrometry of Heterocyclic Compounds (1966) | G. Spitellek - SciSpace.
  • Mass spectrometry of heterocyclic compounds - Semantic Scholar.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.
  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - AACR Journals.

Sources

A Comparative Analysis of the Antitumor Properties of Halogenated Pyrrolo[3,2-d]pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure, owing to its resemblance to the native purine core of ATP and its consequent potential to interact with a multitude of ATP-dependent enzymes, notably kinases.[1] This guide provides a comprehensive comparative analysis of the antitumor properties of halogenated derivatives of pyrrolo[3,2-d]pyrimidines, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Rationale for Halogenation: Enhancing Potency and Modulating Mechanism

The introduction of halogens into pharmacologically active molecules is a time-tested strategy in medicinal chemistry to modulate their physicochemical and biological properties. In the context of pyrrolo[3,2-d]pyrimidines, halogenation has proven to be a pivotal approach for enhancing antitumor potency. The rationale behind this strategy lies in the ability of halogens to alter electron distribution, lipophilicity, and metabolic stability, as well as to form specific halogen bonds with biological targets, thereby influencing binding affinity and selectivity.

Our comparative analysis will focus on key halogenated derivatives and explore how the nature and position of the halogen atom impact their anticancer activity.

Comparative Cytotoxicity: The Decisive Role of Halogen Substitution

The antitumor efficacy of halogenated pyrrolo[3,2-d]pyrimidines is profoundly influenced by the specific halogen and its position on the heterocyclic core. In vitro studies across various cancer cell lines have elucidated a clear structure-activity relationship (SAR).

A seminal study systematically investigated the impact of halogenation at the C2, C4, and C7 positions. The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold serves as a foundational structure for many potent derivatives.[1] A key finding is the dramatic enhancement of antiproliferative activity upon the introduction of an iodine atom at the C7 position.[1][2]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Halogenated Pyrrolo[3,2-d]pyrimidines [1][3]

Compound/StructureL1210 (Leukemia)CEM (Leukemia)HeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)MIA Pa-Ca-2 (Pancreatic Cancer)
1 (2,4-dichloro)6.07.519.015.014.5
2 (2,4-dichloro-7-iodo)0.30.40.920.70.014
3 (2,4-bis(benzyloxy))>100>100>100>100ND
4 (2,4-bis(benzyloxy)-7-iodo)4.05.010.012.0ND
N5-tosyl-2,4-dichloro-7-iodo NDND0.83ND0.95

ND: Not Determined

As evidenced in Table 1, the introduction of iodine at the C7 position (compound 2 ) leads to a remarkable increase in potency, with IC50 values dropping into the sub-micromolar and even nanomolar range across multiple cell lines, representing a 5- to 20-fold enhancement compared to its non-iodinated counterpart (compound 1 ).[1] This underscores the critical role of the C7-halogen in mediating the cytotoxic effects of these compounds.

Furthermore, modifications at the N5 position have been explored to mitigate toxicity while retaining potent antitumor activity. The synthesis of N5-alkyl substituted derivatives has been shown to decrease toxicity, with maximum tolerated doses (MTD) in mice increasing from 5-10 mg/kg for the parent compounds to 40 mg/kg for N-substituted analogs.[3][4]

Mechanistic Insights: From Cell Cycle Arrest to Apoptosis Induction

Halogenation not only enhances the potency of pyrrolo[3,2-d]pyrimidines but also modulates their mechanism of action. Studies on the 2,4-dichloro derivative (compound 1 ) revealed that it induces a profound accumulation of triple-negative breast cancer cells (MDA-MB-231) in the G2/M phase of the cell cycle, with minimal induction of apoptosis.[1][2] In contrast, the C7-iodinated analog (compound 2 ) not only retains the ability to induce G2/M arrest but also potently triggers apoptosis in these cells.[1][2] This suggests that the iodine at C7 redirects the cellular response from a primarily cytostatic one to a cytotoxic one.

The mechanistic underpinnings of these observations likely lie in the interaction of these compounds with specific cellular targets. The pyrrolo[3,2-d]pyrimidine scaffold is a known inhibitor of various kinases.[5] Notably, certain derivatives have been identified as potent inhibitors of the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5]

dot

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF KDR KDR (VEGFR2) VEGF->KDR Binds & Activates PLCg PLCγ KDR->PLCg PI3K PI3K KDR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Angiogenesis Halogenated_Pyrrolopyrimidine Halogenated Pyrrolo[3,2-d]pyrimidine Halogenated_Pyrrolopyrimidine->KDR Inhibits

Caption: Inhibition of the KDR signaling pathway by halogenated pyrrolo[3,2-d]pyrimidines.

Inhibition of KDR by these compounds would disrupt downstream signaling cascades, such as the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt-mTOR pathways, which are pivotal for cancer cell proliferation, survival, and angiogenesis. This provides a plausible molecular basis for the observed antitumor effects.

Experimental Workflows for Evaluation

The preclinical evaluation of novel antitumor agents requires a battery of robust and validated in vitro assays. The following are detailed protocols for key experiments used to characterize the anticancer properties of halogenated pyrrolo[3,2-d]pyrimidines.

dot

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Halogenated Pyrrolo[3,2-d]pyrimidines MTT MTT Assay (Cytotoxicity Screening) Synthesis->MTT Apoptosis Annexin V-FITC/PI Assay (Apoptosis Analysis) MTT->Apoptosis CellCycle Propidium Iodide Staining (Cell Cycle Analysis) MTT->CellCycle KinaseAssay Kinase Inhibition Assay (Target Identification) Apoptosis->KinaseAssay CellCycle->KinaseAssay WesternBlot Western Blotting (Signaling Pathway Analysis) KinaseAssay->WesternBlot

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a halogenated heterocyclic compound integral to the development of various targeted therapies.[1][2] Adherence to these procedures is paramount for personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[3][4]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Given these hazards, the following immediate safety precautions and Personal Protective Equipment (PPE) are mandatory when handling this compound waste.

Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles of the compound, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Prevents skin contact, which can cause irritation. Proper glove removal technique is crucial to avoid cross-contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P95 or higher) should be used if handling large quantities, generating dust, or in poorly ventilated areas.[5]Minimizes the risk of inhaling dust or vapors, which can lead to respiratory tract irritation.
Work Area All handling of this compound waste must be conducted in a well-ventilated chemical fume hood.A fume hood provides primary containment to prevent the release of hazardous vapors and dust into the laboratory environment.

Waste Characterization and Segregation: The First Line of Defense

Proper identification and segregation of chemical waste are foundational to a safe and compliant disposal process. Under no circumstances should different waste streams be mixed, as this can lead to dangerous chemical reactions and complicate disposal.

Waste Classification:

This compound is a halogenated organic compound . As such, it must be segregated into a dedicated "Halogenated Organic Waste" stream. This is crucial because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.

Segregation Protocol:

  • Designate a specific, compatible waste container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Label the container clearly: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

  • Separate solid and liquid waste: If you have both solid this compound and solutions containing it, they should be collected in separate, appropriately labeled containers.

  • Avoid mixing with non-halogenated waste: Do not mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

On-Site Management and Storage

Proper on-site management and storage of this compound waste are critical to prevent accidental spills, exposure, and environmental contamination.

Storage Guidelines:

  • Secure and Ventilated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is well-ventilated, such as a vented cabinet under a fume hood.

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin to catch any potential leaks.

  • Incompatible Materials: Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents, strong bases, and reactive metals.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.

Disposal Procedures: A Step-by-Step Approach

The recommended and most secure method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. In-laboratory chemical treatment of this compound is not recommended without a thoroughly validated and peer-reviewed protocol, as incomplete reactions can produce unknown and potentially more hazardous byproducts.

Experimental Workflow: From Bench to Final Disposal

cluster_0 Step 1: Waste Generation & Initial Segregation cluster_1 Step 2: On-Site Storage cluster_2 Step 3: Professional Disposal cluster_3 Step 4: Final Treatment (Off-site) A Generation of this compound waste (solid or in solution) B Segregate into dedicated, labeled 'Halogenated Organic Waste' container A->B C Store in a designated Satellite Accumulation Area (SAA) B->C D Place in secondary containment C->D E Ensure proper ventilation and segregation from incompatibles D->E F Contact licensed hazardous waste disposal service E->F G Provide Safety Data Sheet (SDS) and waste characterization F->G H Schedule and prepare for pickup G->H I Transportation by certified hauler H->I J High-temperature incineration with scrubbers at a permitted facility I->J K Environmentally sound disposal of ash J->K

Caption: Workflow for the proper disposal of this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

Triple-Rinse Procedure:

  • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., methanol, acetone).

  • The rinsate from each rinse must be collected and disposed of as halogenated organic hazardous waste.

  • After the triple rinse, the container can be air-dried in a fume hood.

  • Deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE as outlined in Section 1.

  • Contain the Spill: For liquid spills, use a chemical absorbent sock or pad to contain the spill. For solid spills, carefully cover the material with an absorbent pad to prevent it from becoming airborne.

  • Absorb and Collect: Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand). Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

  • Package and Label: Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Regulatory Framework and Compliance

The disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

While this compound is not specifically listed as a P- or U-listed hazardous waste under RCRA, it would likely be classified as a characteristic hazardous waste due to its toxicity. Furthermore, as a halogenated organic compound, it falls under the F-listed wastes (F001, F002) if it is a spent solvent waste containing this compound at a certain concentration.[6][7] It is the responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination. Consulting with your institution's EHS department is essential to ensure compliance with all applicable regulations.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By following these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your location and facilities.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5370695.
  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Web.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for all procedures involving 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 84905-80-6). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these specific measures are critical, ensuring your safety and the integrity of your research. This guide is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals.

Core Hazard Assessment: Understanding the Risks

This compound is a heterocyclic compound used in the synthesis of molecules with potential antibacterial and antitumor activities.[1] However, its utility in research is matched by a significant hazard profile that necessitates stringent safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the signal word "Danger" and assigns it several critical hazard statements.[2][3]

  • H301: Toxic if swallowed. [2][3] This is an acute toxicity classification, indicating that even small quantities can cause severe harm or be fatal if ingested.

  • H315: Causes skin irritation. [2][3][4] Direct contact can lead to inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation. [2][3][4] Contact with the eyes can result in significant, potentially damaging, irritation.

  • H335: May cause respiratory irritation. [2][4][5] Inhalation of the solid as a dust can irritate the respiratory tract, leading to coughing and discomfort.

Understanding these four key hazards—acute oral toxicity, skin irritation, eye irritation, and respiratory irritation—is the foundation for selecting the appropriate PPE. Each piece of equipment is a direct countermeasure to a specific route of exposure.

Mandated PPE and Engineering Controls

The principle of the hierarchy of controls dictates that engineering and administrative controls are the first lines of defense. PPE is the final, essential barrier between you and the chemical.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, especially weighing the solid, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood's constant airflow protects you from inhaling hazardous dust and vapors, directly mitigating the respiratory irritation risk (H335).

Essential Personal Protective Equipment

The following PPE is mandatory for all personnel handling this compound.

Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.

  • Requirement: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z.87.1 (US) standards.[2][8]

  • Rationale: Goggles provide a 360-degree seal around the eyes, protecting from splashes from all angles, which is critical when working with liquids, and from airborne dust particles.

  • For High-Risk Operations: For procedures with a heightened risk of splashing (e.g., large-scale reactions, quenching), a face shield must be worn over the chemical splash goggles.[8]

To prevent skin irritation (H315) and potential dermal absorption, chemically-resistant gloves are required.

  • Requirement: Wear disposable nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Rationale: Nitrile provides good protection against a broad range of chemicals for short-term use.[8] The key is to treat them as a disposable barrier.

  • Procedural Imperative: Change gloves immediately if you know or suspect they have been contaminated. Never wear contaminated gloves to handle "clean" items like doorknobs, pens, or keyboards. Use proper glove removal techniques to avoid contaminating your skin.[9]

Protecting your skin and personal clothing is crucial.

  • Requirement: A clean, long-sleeved laboratory coat. Cuffs should be snug around the wrist.

  • Rationale: The lab coat provides a removable barrier against incidental spills and dust contamination. It should be buttoned completely to offer maximum coverage.[8]

  • For High-Risk Operations: When handling large quantities or cleaning up spills, supplement your lab coat with a chemically-resistant apron made of materials like butyl rubber or neoprene.

While the fume hood is the primary control for respiratory hazards, additional protection may be necessary.

  • Requirement: If there is a risk of generating dust outside of a fume hood (a situation that should be avoided) or if engineering controls are not sufficient, a NIOSH-approved N-95 or higher-rated particle respirator is required.[8][9]

  • Rationale: The N-95 respirator is designed to filter out at least 95% of airborne particles, providing effective protection against inhaling the solid form of this chemical.[10]

Operational Protocols: From Preparation to Disposal

Adherence to procedure is as important as the equipment itself.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Put on your lab coat and fasten all buttons.

  • Respiratory Protection (if required): Put on and fit-check your N-95 respirator.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Hand Protection: Put on your nitrile gloves. Ensure the glove cuffs go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence - Designed to Prevent Contamination

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare skin. Dispose of them immediately in the designated waste container.

  • Face Shield/Apron (if used): Remove any supplemental protection.

  • Hand Hygiene: Wash and dry your hands.

  • Goggles: Remove goggles from the back to the front.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location or dispose of it if it's single-use.

  • Respirator (if used): Remove your respirator from the back.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water as the final step.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Task: Handling This compound eng_controls Work in a certified Chemical Fume Hood start->eng_controls base_ppe Baseline PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat eng_controls->base_ppe q_dust Weighing Solid or Risk of Aerosol? base_ppe->q_dust resp_ppe Add Respiratory Protection: NIOSH-approved N95 Respirator q_dust->resp_ppe Yes q_splash Significant Splash Potential? q_dust->q_splash No resp_ppe->q_splash Yes face_ppe Add Face Shield over Goggles q_splash->face_ppe Yes q_large Large Quantities or Spill Cleanup? q_splash->q_large No face_ppe->q_large Yes body_ppe Add: - Chemical-Resistant Apron - Double Gloves q_large->body_ppe Yes final Proceed with Task q_large->final No body_ppe->final Yes

Caption: Workflow for selecting PPE for this compound.

Decontamination and Waste Disposal

All PPE that has come into contact with this compound must be considered contaminated.

  • Disposable PPE: Gloves, disposable aprons, and other single-use items should be placed in a sealed, labeled hazardous waste container immediately after removal.

  • Reusable PPE: Reusable items like lab coats must be decontaminated professionally before reuse.[11] Do not launder them at home. Face shields and goggles should be cleaned according to manufacturer instructions.

  • Waste Stream: All contaminated materials and the chemical itself must be disposed of as hazardous waste according to your institution's and local regulations.[2] Do not dispose of it down the drain or in regular trash.

Emergency Response: Exposure

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[2][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate emergency medical attention.[2][6]

Summary of PPE Requirements by Task

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Fume HoodNitrile GlovesChemical Splash GogglesLab CoatN-95 Respirator
Solution Preparation Chemical Fume HoodNitrile GlovesChemical Splash GogglesLab CoatRecommended
Reaction Workup Chemical Fume HoodNitrile GlovesChemical Splash GogglesLab CoatAs needed
Small Spill Cleanup Chemical Fume HoodDouble Nitrile GlovesGoggles & Face ShieldLab Coat & ApronN-95 Respirator
Storage Handling Well-ventilated areaNitrile GlovesSafety GlassesLab CoatNot required

References

  • MSDS of ethyl this compound-6-carboxyl
  • Safety Data Sheet - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Fisher Scientific. [Link]
  • This compound | C6H4ClN3 | CID 5370695.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
  • Safety Data Sheet - 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. Angene Chemical. [Link]
  • Personal Protective Equipment to Use When Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-5H-pyrrolo[3,2-d]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。